Galbanic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3566-55-0 |
|---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C24H30O5/c1-15(2)19-9-5-16(3)24(4,20(19)10-11-22(25)26)14-28-18-8-6-17-7-12-23(27)29-21(17)13-18/h6-8,12-13,16,20H,5,9-11,14H2,1-4H3,(H,25,26)/t16-,20-,24-/m0/s1 |
InChI Key |
CVWWNYPTZYQCSE-YFBXQHAESA-N |
SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O |
Synonyms |
galbanic acid |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Galbanic Acid from Ferula Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of galbanic acid, a bioactive sesquiterpene coumarin (B35378), from various Ferula species. This document details the primary plant sources, extraction methodologies, and purification protocols, presenting quantitative data and experimental workflows to support research and development in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a sesquiterpene coumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities. It is predominantly found in plants belonging to the Ferula genus of the Apiaceae family. Research has highlighted its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent, making it a valuable target for natural product isolation and semi-synthetic modification.
Natural Sources of this compound
This compound is primarily isolated from the oleo-gum-resins and roots of several Ferula species. The most commonly cited sources in the literature are Ferula assa-foetida and Ferula szowitsiana.
-
Ferula assa-foetida : The oleo-gum-resin of this species is a well-known traditional medicine and culinary spice. It serves as a rich source of various bioactive compounds, including this compound.
-
Ferula szowitsiana : The roots of this plant have been identified as another significant source of this compound.
Quantitative Analysis of this compound in Ferula Species
The concentration of this compound can vary depending on the Ferula species, the specific plant part used, geographical location, and the extraction method employed. While comprehensive comparative studies on yields are limited, the following table summarizes available data on the isolation of this compound.
| Ferula Species | Plant Part Used | Extraction Solvent(s) | Typical Yield/Concentration | Reference(s) |
| Ferula assa-foetida | Oleo-gum-resin | Hexane (B92381), Dichloromethane | Not explicitly quantified in reviewed literature. Isolation confirmed. | [1][2] |
| Ferula szowitsiana | Roots | Acetone (B3395972) | Not explicitly quantified in reviewed literature. Isolation confirmed. |
Note: The reviewed literature confirms the presence and successful isolation of this compound from these sources but lacks specific quantitative yield percentages.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Ferula species typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.
This protocol outlines a general procedure for the extraction of this compound from the oleo-gum-resin of Ferula assa-foetida.
-
Preparation of Plant Material : The collected oleo-gum-resin of Ferula assa-foetida is air-dried and then ground into a coarse powder to increase the surface area for solvent extraction.[2]
-
Solvent Extraction :
-
The powdered resin is subjected to extraction with a non-polar solvent such as hexane or dichloromethane.[1][2] This can be performed using maceration or Soxhlet extraction.
-
For maceration, the powdered resin is soaked in the solvent for a specified period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times to ensure exhaustive extraction.
-
The solvent is then filtered, and the resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Defatting of the Extract : The crude hexane extract is often defatted to remove non-polar constituents like fats and waxes, which can interfere with subsequent purification steps.[2]
This protocol provides a general method for extracting this compound from the roots of Ferula szowitsiana.
-
Preparation of Plant Material : The roots of Ferula szowitsiana are washed, air-dried, and pulverized into a fine powder.
-
Solvent Extraction :
-
The powdered root material is extracted with a polar solvent such as acetone.
-
The extraction is typically carried out by maceration or percolation. The mixture is filtered, and the solvent is evaporated under vacuum to obtain the crude acetone extract.
-
The crude extracts obtained from either F. assa-foetida or F. szowitsiana are complex mixtures and require further purification to isolate this compound. A combination of chromatographic techniques is commonly employed.
-
Open Column Chromatography :
-
The crude extract is subjected to open column chromatography over silica (B1680970) gel.
-
A solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate, is used to elute the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled together.
-
-
Preparative Thin Layer Chromatography (TLC) :
-
For further purification of the pooled fractions from column chromatography, preparative TLC can be utilized.
-
The enriched fraction is applied as a band onto a silica gel plate and developed in an appropriate solvent system.
-
The band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is eluted from the silica gel with a suitable solvent (e.g., methanol (B129727) or chloroform). One study reported an Rf value of 0.336 for the active component, later identified as this compound, on a TLC plate.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Final purification to achieve high-purity this compound is often performed using preparative HPLC.[2]
-
A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
The elution can be isocratic or a gradient, depending on the complexity of the sample. The fraction corresponding to the this compound peak is collected.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the isolation of this compound from Ferula species.
Conclusion
This technical guide summarizes the key information regarding the natural sources and isolation of this compound from Ferula species. Ferula assa-foetida and Ferula szowitsiana are the primary sources, with the oleo-gum-resin and roots being the plant parts of choice for extraction. The isolation protocols generally involve solvent extraction followed by a series of chromatographic purification steps. While the presence of this compound in these species is well-documented, further research is required to quantify the yields from different sources and to optimize the isolation protocols for industrial-scale production. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals working with this promising natural product.
References
An In-depth Technical Guide to the Physicochemical Properties of Galbanic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of galbanic acid, a sesquiterpene coumarin (B35378) of significant interest in pharmacological research. The document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes a key biological signaling pathway influenced by this compound.
Core Physicochemical Properties
This compound is a natural product found in various Ferula species.[1] Its chemical and physical properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₀O₅ | [1][2][3][4] |
| Molecular Weight | 398.5 g/mol (or 398.49 g/mol ) | [1][2][3][5] |
| Appearance | White powder | [6] |
| Melting Point | 94-96 °C | [2][6][7] |
| Boiling Point | 573.2 ± 45.0 °C (Predicted) | [2][4] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 4.73 ± 0.10 (Predicted) | [2][4] |
| LogP (XlogP3-AA) | 5.1 | [1][8] |
| Water Solubility | 0.01312 mg/L at 25 °C (Estimated) | [8] |
| CAS Number | 3566-55-0 | [1][2][5] |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid | [1][5] |
| SMILES | C[C@H]1CCC(=C(C)C)--INVALID-LINK--CCC(=O)O | [1] |
| InChIKey | CVWWNYPTZYQCSE-YFBXQHAESA-N | [1][5] |
Experimental Protocols for Physicochemical Property Determination
While specific experimental details for this compound are not extensively published, the following are standard methodologies for determining the properties listed above.
2.1. Melting Point Determination
The melting point of a solid compound like this compound is typically determined using one of the following methods:
-
Capillary Melting Point Method: A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded. This is a common and straightforward method for determining the melting range of a pure substance.
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference, resulting in a detectable peak in the DSC curve. The peak of this curve corresponds to the melting point.
2.2. Solubility Determination
The low aqueous solubility of this compound is a key characteristic.[9] Standard methods to quantify this include:
-
Shake-Flask Method: A surplus amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffers). The mixture is agitated in a sealed flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2.3. LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Shake-Flask Method: This is the traditional method where a known amount of the solute is dissolved in a pre-saturated mixture of n-octanol and water. After thorough mixing and separation of the two phases (typically by centrifugation), the concentration of the solute in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
HPLC-Based Method: A reversed-phase HPLC column is used, and the retention time of the compound is measured. The LogP can be estimated by correlating the retention time with the known LogP values of a series of standard compounds.
2.4. pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
-
Potentiometric Titration: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.
-
UV-Visible Spectrophotometry: This method can be used if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. The absorbance of the compound is measured at various pH values, and the pKa is determined by analyzing the change in absorbance as a function of pH.
Biological Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anticancer properties, by modulating key cellular signaling pathways.[5][10][11]
3.1. Inhibition of the PI3K/Akt/mTOR Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.[5] This inhibition leads to a reduction in phosphorylated Akt protein levels and an increase in the expression of the tumor suppressor PTEN.[5]
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
3.2. Downregulation of Androgen Receptor (AR) Signaling
In prostate cancer cells, this compound has demonstrated anti-androgen activities by down-regulating the abundance and signaling of the androgen receptor (AR).[12][13] This action promotes the proteasomal degradation of the AR protein. The subsequent inhibition of the cyclin/CDK4/6/RB/E2F pathway leads to G1 cell cycle arrest.[12]
Caption: Downregulation of Androgen Receptor (AR) signaling by this compound.
References
- 1. (-)-Galbanic acid | C24H30O5 | CID 7082474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3566-55-0 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3566-55-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 3566-55-0 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Galbanic Acid: A Comprehensive Guide to the Structure Elucidation of a Sesquiterpene Coumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid is a naturally occurring sesquiterpene coumarin (B35378) predominantly found in the oleo-gum resins of various Ferula species, particularly Ferula assa-foetida.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, anti-inflammatory, and anti-angiogenic properties.[3][4] Understanding the precise molecular structure of this compound is fundamental to elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing the experimental protocols for its isolation and the spectroscopic data that confirm its molecular architecture.
Isolation and Purification
The isolation of this compound from its natural source, typically the oleo-gum resin of Ferula species, is a multi-step process involving extraction and chromatography. The general workflow is outlined below.
Experimental Protocol:
1.1. Plant Material and Extraction:
-
Starting Material: Dried and powdered oleo-gum resin of Ferula assa-foetida.
-
Extraction Solvent: Chloroform or n-hexane are commonly used.
-
Procedure:
-
The powdered resin is subjected to extraction with the chosen solvent using a Soxhlet apparatus or maceration with stirring for a sufficient period (e.g., 24-48 hours) to ensure exhaustive extraction.
-
The resulting extract is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
1.2. Chromatographic Purification:
-
Technique: Silica (B1680970) gel column chromatography is the primary method for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is typically employed. The polarity is gradually increased, for example, starting from 100% n-hexane and progressively increasing the proportion of ethyl acetate.
-
Procedure:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with the solvent gradient, and fractions are collected.
-
The fractions are monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Fractions containing the compound of interest, as indicated by TLC, are combined and concentrated.
-
-
Further Purification (if necessary):
-
Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain highly pure this compound.
-
Column: A reversed-phase C18 column is often suitable.
-
Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete assignment of all proton and carbon signals.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1][5]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.25 | d | 9.5 |
| 4 | 7.63 | d | 9.5 |
| 5 | 7.35 | d | 8.4 |
| 6 | 6.83 | dd | 8.4, 2.4 |
| 8 | 6.81 | d | 2.4 |
| 1' | - | - | - |
| 2' | - | - | - |
| 3' | - | - | - |
| 4' | - | - | - |
| 5' | - | - | - |
| 6' | - | - | - |
| 7' | - | - | - |
| 8' | - | - | - |
| 9' | - | - | - |
| 10' | - | - | - |
| 11' | 4.65 | d | 6.5 |
| 12' | 1.70 | s | - |
| 13' | 1.62 | s | - |
| 14' | 1.10 | s | - |
| 15' | 0.95 | d | 7.0 |
| COOH | - | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1][5]
| Position | Chemical Shift (δ, ppm) |
| 2 | 161.2 |
| 3 | 112.9 |
| 4 | 143.4 |
| 5 | 128.9 |
| 6 | 113.3 |
| 7 | 162.5 |
| 8 | 101.5 |
| 9 | 156.3 |
| 10 | 112.7 |
| 1' | 40.2 |
| 2' | 35.1 |
| 3' | 179.8 |
| 4' | 34.2 |
| 5' | 29.7 |
| 6' | 132.8 |
| 7' | 123.5 |
| 8' | 37.5 |
| 9' | 32.1 |
| 10' | 25.7 |
| 11' | 69.1 |
| 12' | 17.7 |
| 13' | 25.7 |
| 14' | 21.0 |
| 15' | 16.0 |
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound [1][5]
| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Calculated Molecular Formula | Exact Mass |
| HRESIMS | 397.2016 | 399.2162 | C₂₄H₃₀O₅ | 398.2093 |
The fragmentation pattern in MS/MS experiments provides further structural information. For sesquiterpene coumarins, characteristic losses include the sesquiterpene side chain and fragments from the coumarin core.
References
- 1. Decoding the anti-inflammatory properties of sesquiterpene coumarins from the active fractions of Ferula assa-foetida through integrated experimental and in silico analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Biological activities of "Galbanic acid" a comprehensive review
An In-depth Technical Guide on the Biological Activities of Galbanic Acid
Introduction
This compound (GBA) is a sesquiterpene coumarin, a natural compound predominantly isolated from plants of the Ferula genus (Apiaceae family), such as Ferula assa-foetida and Ferula szowitsiana.[1][2] This lipophilic compound has garnered significant attention within the scientific community due to its broad spectrum of pharmacological properties.[3][4] Extensive research has documented its potential as an anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agent.[1][3][5] This technical guide provides a comprehensive review of the biological activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activities
This compound has demonstrated significant anticancer potential across various cancer cell lines, including prostate, lung, glioblastoma, and breast cancer.[3][6][7] Its antitumor effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[3][8]
Apoptosis Induction
This compound is a potent inducer of apoptosis. In H460 non-small cell lung carcinoma (NSCLC) cells, GBA treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), activation of caspase-9 and Bax, and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] A key mechanism is the inhibition of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein; overexpression of Mcl-1 was found to block the cytotoxic effects of GBA.[7]
Cell Cycle Arrest
The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In prostate cancer cells, this compound was shown to induce G1 arrest.[1][5] This effect is associated with the inhibition of the cyclin/CDK4/6/RB/E2F pathway.[1] Similarly, in human malignant glioblastoma (U87) cells, GBA treatment resulted in cell cycle inhibition.[6]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by significantly decreasing vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1] This is accompanied by reduced phosphorylation of key signaling molecules such as p38-MAPK, JNK, and AKT.[1]
Anti-Metastatic Effects
This compound can suppress the migration and invasion of cancer cells. In glioblastoma cells, it reduces migration capability by inhibiting the activity and expression of matrix metalloproteinases MMP2 and MMP9.[6]
Modulation of Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
In glioblastoma cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[6] It reduces the gene expression of PI3K, Akt, and mTOR while increasing the expression of the tumor suppressor PTEN. This inhibition leads to decreased cell proliferation, survival, and cell cycle progression.[6]
Androgen Receptor (AR) Signaling
In prostate cancer, this compound decreases the abundance and signaling of the androgen receptor (AR).[1][5] It promotes the proteasomal degradation of the AR protein, a mechanism distinct from that of conventional AR antagonists.[5]
AMPK Pathway
This compound is a regulator of the AMP-activated protein kinase (AMPK) pathway. In HepG2 liver cells treated with palmitate to induce lipid accumulation, GBA increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[9] This activation leads to a significant reduction in the expression of lipogenic enzymes like fatty acid synthase (FAS) and sterol regulatory element-binding transcription factor 1-c (SREBP-1c), resulting in decreased lipid accumulation.[9]
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes.
Farnesyl Protein Transferase (FTase)
FTase is a critical enzyme for the function of the Ras oncoprotein, which is frequently mutated in cancers. This compound inhibits FTase with an IC50 value of 2.5 µM.[1][10][11] It also potently inhibits the proliferation of oncogenic Ras-transformed cells with greater selectivity compared to normal cells.[1][11]
α-Glucosidase
This compound and its amide derivatives have shown excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[12] This suggests its potential as an anti-diabetic agent. The IC50 values for GBA and its derivatives ranged from 0.3 µM to 416.0 µM, significantly more potent than the control, acarbose (B1664774) (IC50 = 750.0 µM).[12]
Acetylcholinesterase (AChE)
In silico studies suggest that this compound is a potential inhibitor of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[13] This indicates a potential therapeutic role in managing neurodegenerative diseases like Alzheimer's.[13]
Cyclooxygenase (COX)
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key in the inflammatory pathway.
Antimicrobial and Resistance-Modifying Activity
While this compound itself does not exhibit strong direct antimicrobial activity, it significantly enhances the efficacy of conventional antibiotics, particularly against resistant strains.[1]
-
Potentiation of Antibiotics : At a sub-inhibitory concentration of 100 µg/mL, this compound dramatically reduces the Minimum Inhibitory Concentration (MIC) of penicillin G (from 64 to 1 µg/mL) and cephalexin (B21000) (from 128 to 1 µg/mL) against Staphylococcus aureus.[14]
-
Efflux Pump Inhibition : GBA acts as an inhibitor of multidrug resistance (MDR) efflux pumps in bacteria.[15][16] It enhances the accumulation and reduces the efflux of ethidium (B1194527) bromide, a known substrate for efflux pumps, in resistant clinical isolates of S. aureus.[15][16] This activity is comparable to the known efflux pump inhibitor verapamil.[15]
Quantitative Data Summary
The following table summarizes the quantitative data on the biological activities of this compound.
| Biological Activity | Target/Cell Line | Metric | Value | Reference(s) |
| Anticancer | ||||
| FTase Enzyme Inhibition | Farnesyltransferase (FTase) | IC50 | 2.5 µM | [1][10][11] |
| Cytotoxicity | Oncogenic ras-transformed NIH3T3/Hras-F cells | IC50 | 16.2 µM | [1][10][11] |
| Cytotoxicity | Normal ras-containing NIH3T3/ZIPneo cells | IC50 | 58.5 µM | [1][10][11] |
| Cancer Chemoprevention | Epstein-Barr Virus Early Antigen (EBV-EA) activation | IC50 | 11.8 nM | [1][5] |
| Cytotoxicity | A549 lung cancer cells | IC50 | ~62 µM (at 48h) | [17] |
| Enzyme Inhibition | ||||
| α-Glucosidase Inhibition | α-Glucosidase | IC50 | 0.3 - 416.0 µM | [12] |
| Antimicrobial | ||||
| Antibiotic Potentiation | S. aureus (with Penicillin G) | MIC Decrease | 64 → 1 µg/mL | [14] |
| Antibiotic Potentiation | S. aureus (with Cephalexin) | MIC Decrease | 128 → 1 µg/mL | [14] |
| Resistance Modification | MDR S. aureus (with Ciprofloxacin) | MIC Decrease | 10-80 → ≤2.5-5 µg/mL | [16] |
| Resistance Modification | MDR S. aureus (with Tetracycline) | MIC Decrease | 10-80 → ≤2.5-5 µg/mL | [16] |
| Antiviral | ||||
| Antiviral Activity | Influenza A virus (H1N1) | IC50 | 0.45 µg/mL | [5] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound.[18]
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of a compound.
-
Cell Seeding : Seed cells (e.g., A549, U87) in 96-well plates at a specified density and allow them to attach overnight.[17]
-
Treatment : Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO not exceeding 0.3%).[17]
-
Incubation : Incubate the plates for a defined period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition : Add MTT reagent (e.g., 50 µl of 2 mg/ml solution) to each well and incubate for an additional 4 hours.[17]
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.
-
Cell Treatment : Culture and treat cells with this compound for the desired time.
-
Harvesting : Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation : For cell cycle analysis, fix the cells in cold 70% ethanol.
-
Staining :
-
For Apoptosis (Annexin V/PI Staining) : Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
For Cell Cycle : Resuspend fixed cells in a solution containing PI and RNase A.
-
-
Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and the DNA content measured by PI staining reveals the cell cycle phase.
Western Blotting
This technique is used to detect and quantify specific proteins, such as those in signaling pathways (e.g., Akt, mTOR, caspases).
-
Protein Extraction : Lyse treated cells in a suitable lysis buffer to extract total protein.
-
Quantification : Determine protein concentration using a method like the Bradford assay.
-
Electrophoresis : Separate protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Detect the protein bands using a chemiluminescent substrate and imaging system. Analyze band intensity for quantification.[9]
Cell Migration (Scratch) Assay
This assay assesses the effect of a compound on cell migration.[6]
-
Monolayer Culture : Grow cells to a confluent monolayer in a culture plate.
-
Scratch Creation : Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment : Replace the medium with fresh medium containing this compound or a control.
-
Imaging : Capture images of the scratch at time zero and at subsequent time points (e.g., every 12 or 24 hours).
-
Analysis : Measure the width of the scratch over time to quantify the rate of cell migration into the gap.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
-
Preparation : Prepare a two-fold serial dilution of the antibiotic (e.g., penicillin G) in a liquid growth medium in a 96-well plate.
-
Co-treatment : Add a fixed, sub-inhibitory concentration of this compound (e.g., 100 µg/mL) to a parallel set of dilutions.[14]
-
Inoculation : Add a standardized bacterial inoculum (e.g., S. aureus) to each well.
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualization of Mechanisms
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunopathol.com [immunopathol.com]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. This compound, a cytotoxic sesquiterpene from the gum resin of Ferula asafoetida, blocks protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Glucosidase inhibition assay of this compound and it amide derivatives: New excellent semi-synthetic α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect Of this compound, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
Anticancer Potential of Galbanic Acid: A Technical Guide for Researchers
An In-depth Review of Preliminary Studies on the Cytotoxic and Mechanistic Properties of Galbanic Acid
Introduction
This compound (GBA), a sesquiterpene coumarin (B35378) predominantly found in plants of the Ferula species, has emerged as a compound of significant interest in preclinical cancer research. Preliminary studies have demonstrated its potential as a multi-targeted agent with cytotoxic, anti-proliferative, anti-angiogenic, and anti-metastatic properties across a range of cancer cell lines. This technical guide provides a comprehensive overview of the existing data on the anticancer potential of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel natural compounds for cancer therapy.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a quantitative measure of this compound's potency.
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |
| Breast Cancer | MDA-MB-231 | 48.75 µg/mL | Not Specified | [1] |
| Breast Cancer | MCF-7 | 56.65 µg/mL | Not Specified | [1] |
| Ovarian Cancer | OVCAR-3 | ~37 µM | 24 hours | [2] |
| Ovarian Cancer | OVCAR-3 | ~12.1 µM | 48 hours | [2] |
| Ovarian Cancer | OVCAR-3 | ~10 µM | 72 hours | [2] |
| Glioblastoma | U87 | 250 µmol/L | 24 hours | [3] |
| Lung Carcinoma | H460 | 75 µmol/L | Not Specified | [3] |
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.
Induction of Apoptosis
Studies have shown that this compound can induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry analysis of H460 non-small cell lung carcinoma cells treated with this compound revealed a significant increase in the sub-G1 apoptotic population. At concentrations of 25 µM and 50 µM, the sub-G1 population increased to 7.71% and 7.92%, respectively, compared to 0.17% in untreated control cells[3]. This induction of apoptosis is a key mechanism behind its cytotoxic effects.
Cell Cycle Arrest
This compound has also been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. In prostate cancer cells, this compound has been reported to induce G1 arrest[3]. Furthermore, studies on the related compound gallic acid in ovarian cancer cells (OVCAR-3) demonstrated a decrease in the percentage of cells in the G1 phase and an increase in the S and G2/M phases, suggesting a blockage at these checkpoints[4]. While specific percentages for this compound-induced cell cycle arrest in various cancer cell lines require further investigation, the existing data points to this as a significant mode of its anti-proliferative action.
Key Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, angiogenesis, and metastasis.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. This compound has been shown to inhibit this pathway in glioblastoma cells[3][5]. By downregulating the activity of key components of this pathway, this compound can suppress tumor cell proliferation and survival.
HIF-1α/VEGF Pathway
The Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) pathway is crucial for tumor angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. This compound has been found to inhibit this pathway, thereby exerting anti-angiogenic effects. It achieves this by down-regulating the expression of HIF-1α and HIF-1β in both normoxic and hypoxic conditions[2]. This leads to a decrease in the production of VEGF, a potent angiogenic factor.
Androgen Receptor (AR) Signaling
In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) plays a pivotal role in tumor growth. This compound has been shown to downregulate the abundance of the androgen receptor in prostate cancer cells, thus inhibiting AR signaling and suppressing tumor growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, HIF-1α, VEGF, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis.
Gelatin Zymography
This assay is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.
Materials:
-
Conditioned media from treated and control cells
-
Zymogram gels containing gelatin
-
Zymogram renaturing and developing buffers
-
Coomassie blue staining and destaining solutions
Procedure:
-
Collect conditioned media from cell cultures and concentrate if necessary.
-
Load equal amounts of protein onto a gelatin-containing polyacrylamide gel under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie blue and then destain.
-
Areas of MMP activity will appear as clear bands against a blue background.
In Vivo Studies
While in vitro studies provide valuable preliminary data, in vivo animal models are essential for evaluating the therapeutic potential of this compound in a more complex biological system. One study investigated the anti-tumor effects of orally administered gallic acid (a related compound) in mice transplanted with LL-2 lung cancer cells. The results showed a significant reduction in tumor weight in the group treated with a combination of gallic acid and cisplatin (B142131) compared to the control group[6]. Further in vivo studies are needed to fully assess the efficacy and safety of this compound.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| C57Black mice | Lung Cancer (LL-2 cells) | Gallic acid (1 mg/ml in drinking water) + Cisplatin (4 mg/kg, i.p.) | Significant reduction in average tumor weight (1.72 g vs. 4.02 g in control) | [6] |
Conclusion and Future Directions
The preliminary studies on this compound highlight its promising potential as an anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways such as PI3K/Akt/mTOR and HIF-1α/VEGF, as well as downregulate androgen receptor signaling, suggests a multi-targeted approach to cancer therapy. The quantitative data from in vitro studies provide a solid foundation for its further investigation.
Future research should focus on:
-
Expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's activity.
-
Conducting more in-depth mechanistic studies to fully elucidate the molecular targets of this compound.
-
Performing comprehensive in vivo studies in various animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a framework for designing and conducting further preclinical studies to validate its promise as a novel anticancer drug candidate.
References
- 1. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits HIF-1α expression via EGFR/HIF-1α pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Anti-tumor effect of gallic acid on LL-2 lung cancer cells transplanted in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Activity of Gallic Acid Against Influenza Viruses: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the antiviral activity of gallic acid against influenza viruses. It is intended for researchers, scientists, and drug development professionals. Initial searches for "Galbanic acid" did not yield relevant results on anti-influenza activity; however, extensive research exists for "Gallic acid," suggesting a possible typographical error in the original query. This document summarizes the current understanding of gallic acid's mechanism of action, presents quantitative data on its efficacy, details experimental protocols from key studies, and provides visual representations of relevant biological pathways and experimental workflows.
Gallic acid, a phenolic acid found in various plants, has demonstrated notable inhibitory effects against influenza A viruses, including H1N1 strains.[1] Its mechanism of action appears to be multifaceted, primarily involving the inhibition of viral protein production and the modulation of host cell autophagy pathways.[1]
Quantitative Data on Antiviral Efficacy
The antiviral activity of gallic acid and its derivatives has been quantified in several studies. The following tables summarize the key findings, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, which are crucial metrics for evaluating antiviral potency.
Table 1: Antiviral Activity of Gallic Acid Against Influenza A (H1N1) Virus
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| Gallic Acid | H1N1 | A549 | Plaque Assay | Not explicitly stated, but effective at concentrations from 0.1 to 10 µM | > 20 µM | Not Stated | [1] |
| Gallic Acid | H1N1 | A549 | qRT-PCR | Dose-dependent reduction in viral RNA | > 20 µM | Not Stated | [1] |
Table 2: Neuraminidase Inhibitory Activity of Related Phenolic Compounds
| Compound | Virus/Enzyme | IC50 Value | Reference |
| Gallocatechin-3-O-gallate | Influenza A (H1N1) Neuraminidase | 25 µM | [2] |
| Catechin-3-O-gallate | Influenza A (H1N1) Neuraminidase | 55 µM | [2] |
| Epigallocatechin-3-O-gallate | Influenza A (H1N1) Neuraminidase | 64 µM | [2] |
| Chlorogenic Acid | A/PuertoRico/8/1934(H1N1) | EC50 = 44.87 µM | [3] |
| Chlorogenic Acid | A/Beijing/32/92(H3N2) | EC50 = 62.33 µM | [3] |
Mechanism of Action
Gallic acid exerts its anti-influenza activity through a combination of mechanisms that target both viral and host factors.
1. Inhibition of Viral Protein Synthesis:
Gallic acid has been shown to significantly reduce the production of key influenza virus proteins, namely M1, M2, and NP.[1] The M2 protein, an ion channel crucial for viral uncoating, appears to be the most significantly inhibited.[1] The M1 matrix protein and the nucleoprotein (NP) are also essential for viral assembly and replication.[1] By suppressing the synthesis of these proteins, gallic acid disrupts the viral life cycle.[1]
2. Modulation of Autophagy:
Influenza virus infection is known to induce autophagy, a cellular process that the virus hijacks for its own replication.[1] Gallic acid appears to counteract this by restoring the normal autophagy pathway.[1] This is evidenced by a notable decrease in the conversion of LC3B-I to LC3B-II and a reduction in the accumulation of autophagosomes in infected cells treated with gallic acid.[1]
Signaling Pathway of Gallic Acid's Anti-Influenza Action
Caption: Proposed mechanism of gallic acid's antiviral action against influenza A virus.
Experimental Protocols
This section details the methodologies employed in studies investigating the anti-influenza activity of gallic acid.
Cell Culture and Virus
-
Cell Lines: Madin-Darby canine kidney (MDCK) cells and human lung adenocarcinoma (A549) cells are commonly used for influenza virus propagation and antiviral assays.[1][4]
-
Virus Strains: Influenza A/Puerto Rico/8/34 (H1N1) is a frequently used laboratory strain.[5][6]
Cytotoxicity Assay
The potential toxicity of the test compound on host cells is assessed to ensure that the observed antiviral effect is not due to cell death.
-
Method: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to determine cell viability.[1]
-
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of gallic acid for a specified period (e.g., 72 hours).[1]
-
Add the XTT reagent to each well and incubate.
-
Measure the absorbance at a specific wavelength to quantify the formation of formazan, which is proportional to the number of viable cells.
-
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibitory effect of a compound on viral infectivity.
-
Procedure:
-
Grow confluent monolayers of MDCK cells in 6-well plates.
-
Infect the cells with a known amount of influenza virus (e.g., 3 x 10^5 Plaque Forming Units (PFU)/mL) for 1 hour to allow for viral adsorption.[1]
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing different concentrations of gallic acid and a solidifying agent like agar.
-
Incubate the plates for a few days until plaques (zones of cell death) are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
The reduction in the number of plaques in treated wells compared to untreated controls indicates the antiviral activity.
-
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for a typical plaque reduction assay to determine antiviral activity.
Hemagglutination (HA) Assay
This assay measures the ability of the influenza virus to agglutinate red blood cells (RBCs) and the inhibitory effect of the compound on this process.
-
Procedure:
-
Prepare serial dilutions of the virus-containing supernatant from infected and treated cells.
-
Add a standardized suspension of RBCs (e.g., chicken or turkey RBCs) to each dilution.
-
Incubate and observe for hemagglutination (a lattice formation of RBCs).
-
The HA titer is the highest dilution of the virus that causes complete hemagglutination. A reduction in the HA titer in treated samples indicates antiviral activity.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.
-
Procedure:
-
Infect cells with influenza virus and treat with gallic acid.
-
After a specific incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription to convert viral RNA into complementary DNA (cDNA).
-
Amplify the cDNA using primers specific for a viral gene (e.g., the M gene) in a real-time PCR machine with a fluorescent dye (e.g., SYBR Green).
-
The amount of viral RNA is quantified by measuring the fluorescence intensity.
-
Western Blot Analysis
This technique is used to detect and quantify the expression of specific viral proteins in infected cells.
-
Procedure:
-
Infect cells and treat with gallic acid.
-
Lyse the cells and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the influenza proteins of interest (e.g., M1, M2, NP).
-
Add a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
Visualize and quantify the protein bands to determine the effect of gallic acid on viral protein expression.[1]
-
Autophagy Assessment
-
Acridine (B1665455) Orange Staining: This fluorescent dye can be used to visualize acidic vesicular organelles, such as autophagosomes. A decrease in acridine orange staining in gallic acid-treated cells suggests an inhibition of autophagosome accumulation.[1]
-
LC3B Conversion: Western blotting can be used to measure the conversion of the soluble form of LC3B (LC3B-I) to the lipidated, autophagosome-associated form (LC3B-II). A decrease in the LC3B-II/LC3B-I ratio indicates an inhibition of autophagy.[1]
Conclusion
Gallic acid has demonstrated significant potential as an anti-influenza agent. Its ability to inhibit the production of essential viral proteins and modulate the host autophagy pathway provides a strong basis for its antiviral activity. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of gallic acid and its derivatives as potential therapeutics for influenza virus infections. Further research is warranted to fully elucidate its in vivo efficacy and to explore its potential in combination therapies.
References
- 1. Anti‐influenza A (H1N1) virus effect of gallic acid through inhibition of virulent protein production and association with autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of ethanol extract of Geranii Herba and its components against influenza viruses via neuraminidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Influenza Virus Activity and Constituents Characterization of Paeonia delavayi Extracts [mdpi.com]
A Technical Deep Dive into the Anticoagulant Potential of Galbanic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galbanic acid, a sesquiterpene coumarin (B35378) predominantly found in plants of the Ferula genus, has emerged as a compound of interest for its diverse biological activities, including its anticoagulant properties. This technical guide synthesizes the current scientific knowledge on the anticoagulant effects of this compound and its derivatives. The primary anticoagulant mechanism identified is the inhibition of platelet aggregation, a critical step in thrombus formation. While quantitative data on its effects on the plasma coagulation cascade (prothrombin time and activated partial thromboplastin (B12709170) time) are not extensively documented in publicly available literature, the existing evidence on its antiplatelet activity warrants further investigation into its potential as a novel antithrombotic agent. This document provides a comprehensive overview of the known quantitative data, detailed experimental methodologies for assessing its anticoagulant effects, and a depiction of the relevant biological pathways.
Anticoagulant Properties of this compound
The primary demonstrated anticoagulant effect of this compound lies in its ability to inhibit platelet aggregation. Platelets, or thrombocytes, are key cellular components of blood clots, and their aggregation is a crucial event in both hemostasis and thrombosis.
Inhibition of Platelet Aggregation
In vitro studies have shown that the sodium salt of this compound can suppress platelet aggregation induced by a variety of agonists. This broad-spectrum inhibitory action suggests a potential interference with common platelet activation pathways.
Table 1: Inhibition of Platelet Aggregation by this compound Sodium Salt [1]
| Agonist | This compound Concentration (µg/mL) | Observed Effect |
| ADP | 50, 100, 200 | Suppression of platelet aggregation |
| Thrombin | 50, 100, 200 | Suppression of platelet aggregation |
| Histamine | 50, 100, 200 | Suppression of platelet aggregation |
| Adrenaline | 50, 100, 200 | Suppression of platelet aggregation |
| Acetylcholine | 50, 100, 200 | Suppression of platelet aggregation |
| Collagen | 50, 100, 200 | Suppression of platelet aggregation |
Note: Specific quantitative measures of inhibition (e.g., IC50 values) are not detailed in the available literature.
Anticoagulant Properties of this compound Derivatives
The anticoagulant activity of coumarin derivatives is a well-established area of pharmaceutical research, with warfarin (B611796) being a prominent example. While specific data on the prothrombin time (PT) and activated partial thromboplastin time (aPTT) for this compound itself are scarce, studies on other coumarin derivatives provide a basis for understanding the potential effects of this compound derivatives. For instance, certain synthetic 4-hydroxycoumarin (B602359) derivatives have demonstrated the ability to prolong PT, indicating an interference with the extrinsic and common coagulation pathways.[2] The synthesis of ester and amide derivatives of coumarins has also been explored to modulate their anticoagulant activity.[3]
It is hypothesized that derivatization of this compound, for instance by esterification of its carboxylic acid group or modification of the sesquiterpene moiety, could lead to compounds with enhanced or altered anticoagulant profiles. However, specific experimental data on the anticoagulant screening of this compound derivatives are not currently available in the public domain.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments relevant to assessing the anticoagulant properties of this compound and its derivatives.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the primary method used to evaluate the antiplatelet effects of this compound.
Principle: Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist, platelets aggregate, causing the plasma to become more transparent. An aggregometer measures this change in light transmission, which is proportional to the extent of aggregation.
Protocol:
-
Blood Collection: Collect whole blood from healthy, consenting donors (who have not taken any medication known to affect platelet function for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).[4]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.[5]
-
Aggregation Measurement:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a defined volume of adjusted PRP into a cuvette with a magnetic stir bar.
-
Incubate the PRP for a set time (e.g., 5 minutes) at 37°C with stirring.
-
Add the test compound (this compound or its derivative) at various concentrations or a vehicle control.
-
Establish a baseline (0% aggregation) with the PRP sample and 100% aggregation with a PPP blank.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is recorded.[6]
-
Experimental Workflow for Platelet Aggregation Assay
References
- 1. [Effect of the sodium salt of this compound on thrombocyte aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 3. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Testing platelet aggregation activity [protocols.io]
"Galbanic acid" as a potential cancer chemopreventive agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Galbanic acid, a sesquiterpene coumarin (B35378) primarily isolated from plants of the Ferula species, has emerged as a promising candidate in the field of cancer chemoprevention. A growing body of preclinical evidence demonstrates its potent anti-cancer activities across a spectrum of malignancies, including breast, lung, prostate, and glioblastoma. Its multifaceted mechanism of action, encompassing the induction of apoptosis, inhibition of angiogenesis, and arrest of the cell cycle, positions it as a compelling subject for further investigation and development. This technical guide provides a comprehensive overview of the current state of research on this compound as a potential cancer chemopreventive agent. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this natural compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapeutics.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic and preventive strategies. Natural products have historically been a rich source of anti-cancer agents, and this compound is a noteworthy example of a plant-derived compound with significant potential.[1][2] Its ability to modulate multiple oncogenic signaling pathways underscores its potential to overcome the complexities of cancer biology, including the development of resistance to conventional therapies.[3][4] This guide will delve into the molecular mechanisms underlying the anti-cancer effects of this compound, present the quantitative evidence of its efficacy, and provide detailed experimental protocols to facilitate further research in this promising area.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. A summary of reported IC50 values for this compound is presented in Table 1. Additionally, available data on the in vivo efficacy of this compound in animal models are summarized in Table 2.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time (h) | Citation |
| Breast Cancer | MDA-MB-231 | 48.75 | 48 | [5] |
| Breast Cancer | MCF-7 | 56.65 | 48 | [5] |
| Ovarian Cancer | OVCAR-3 | 15.4 | 24 | [6] |
| Ovarian Cancer | OVCAR-3 | 23.0 | 48 | [6] |
| Ovarian Cancer | OVCAR-3 | 21.0 | 72 | [6] |
| Glioblastoma | U87 | Not explicitly stated, but effective at concentrations lower than temozolomide. | 24, 48, 72 | [7] |
| Non-Small Cell Lung Cancer | H460 | More susceptible than A549, PC-9, and HCC827 cells. | 24 | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Model | Animal | Treatment Regimen | Outcome | Citation |
| Lewis Lung Carcinoma | Syngeneic Mice | Daily i.p. injection (1 mg/kg) | Inhibited tumor growth and angiogenesis. | [8] |
Mechanisms of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and angiogenesis.
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cells.[2][5] This is achieved through the regulation of the intrinsic mitochondrial pathway. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[2][5] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the subsequent cleavage of caspase-3 and PARP, culminating in apoptotic cell death.[2]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Inhibition of Angiogenesis
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. This compound has demonstrated potent anti-angiogenic properties.[8] It exerts these effects by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[9] Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic factors like VEGF. This compound has been shown to down-regulate the expression of HIF-1α, thereby inhibiting VEGF secretion and subsequent steps in the angiogenic cascade, such as endothelial cell migration and tube formation.[9]
Caption: this compound inhibits angiogenesis by targeting the HIF-1α/VEGF pathway.
Cell Cycle Arrest and Inhibition of Metastasis
This compound can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8] Furthermore, it has been shown to suppress the migration and invasion of cancer cells, key steps in the metastatic process. This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell dissemination.[7] Studies on glioblastoma cells have revealed that this compound can inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] By inhibiting this pathway, this compound effectively reduces the migratory capacity of glioblastoma cells.[7]
Caption: this compound inhibits cell proliferation and metastasis via the PI3K/Akt/mTOR pathway and MMPs.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Mcl-1, cleaved caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, HIF-1α, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane matrix
-
96-well plates
-
This compound
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of this compound.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using angiogenesis analysis software.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., Lewis Lung Carcinoma)
-
This compound
-
Vehicle for injection (e.g., corn oil, DMSO/saline mixture)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg) or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
-
Conclusion and Future Directions
The preclinical data accumulated to date strongly suggest that this compound possesses significant potential as a cancer chemopreventive agent. Its ability to target multiple key pathways involved in cancer progression, including apoptosis, angiogenesis, and metastasis, makes it an attractive candidate for further development. The quantitative data from in vitro and in vivo studies provide a solid foundation for its anti-cancer efficacy.
Future research should focus on several key areas. Firstly, comprehensive in vivo studies using various cancer models are needed to further validate its efficacy and to determine optimal dosing and treatment schedules. Pharmacokinetic and toxicology studies are also crucial to assess its safety profile and bioavailability. Furthermore, identifying the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action and may reveal novel therapeutic opportunities. Finally, exploring the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to the development of more effective combination therapies with reduced toxicity. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of this promising natural compound from the laboratory to the clinic.
References
- 1. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potentiates TRAIL induced apoptosis in resistant non-small cell lung cancer cells via inhibition of MDR1 and activation of caspases and DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits HIF-1α expression via EGFR/HIF-1α pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isolation of Galbanic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and isolation of galbanic acid, a sesquiterpene coumarin (B35378) with significant therapeutic potential. This document details the experimental protocols for its extraction and purification, presents quantitative data for yields and biological activity, and visualizes its known mechanisms of action on key cellular signaling pathways.
Discovery and History
This compound, a member of the sesquiterpene coumarin class of natural products, has a rich history of investigation.[1][2] It is primarily isolated from the oleo-gum resins of various plants belonging to the Ferula genus (family Apiaceae), notably Ferula assa-foetida, Ferula szowitsiana, and Ferula galbaniflua.[3][4][5] The timeline of its structural elucidation has been a multi-step process, with the definitive structure and stereochemistry being established through a combination of spectroscopic techniques and chemical synthesis.
Experimental Protocols: Isolation of this compound
The isolation of this compound from Ferula species is typically achieved through a series of extraction and chromatographic steps. The following protocols are generalized from methodologies reported in the literature and may require optimization based on the specific plant material and desired purity.
Acid-Base Extraction from Oleo-Gum Resin
This protocol outlines the initial extraction of this compound from the oleo-gum resin of Ferula species, leveraging its acidic nature.[6][7][8]
Materials:
-
Dried and powdered oleo-gum resin of Ferula assa-foetida or Ferula szowitsiana
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve a known quantity of the powdered oleo-gum resin in an organic solvent such as dichloromethane or diethyl ether.
-
Initial Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 5% aqueous NaHCO₃ solution. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will partition into the aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether).
-
Collection of Aqueous Layer: Carefully drain and collect the aqueous layer into a separate flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 5% NaHCO₃ solution two more times to ensure complete extraction of the acidic components. Combine all aqueous extracts.
-
Back-washing: To remove any neutral impurities, wash the combined aqueous extracts with a small volume of the organic solvent. Discard the organic layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by the dropwise addition of 6 M HCl until the pH is acidic (test with pH paper). This compound will precipitate out of the solution.
-
Final Extraction: Extract the acidified aqueous solution with three portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Column Chromatography
Further purification of the crude this compound is achieved using column chromatography.[9]
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Concentration: Combine the pure fractions containing this compound and concentrate them under reduced pressure to obtain the purified compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Analytical and preparative HPLC can be used to determine the purity of the isolated this compound and to quantify its presence in extracts.[10][11][12]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid, e.g., 0.1%)
-
Detection: UV detector at a wavelength of approximately 320 nm
-
Flow Rate: 1.0 mL/min for analytical scale
Quantitative Data
The following tables summarize key quantitative data related to the isolation and biological activity of this compound.
Yield and Physicochemical Properties
| Parameter | Value | Source |
| Total Phenolic Content in F. assa-foetida | 4.15 ± 0.26 mg Gallic acid equivalent/g | [4] |
| Molecular Formula | C₂₄H₃₀O₅ | |
| Molecular Weight | 398.49 g/mol |
Biological Activity (IC₅₀ Values)
| Cell Line/Target | Biological Effect | IC₅₀ Value | Source |
| Protein Farnesyltransferase (FTase) | Enzyme Inhibition | 2.5 µM | [13] |
| NIH3T3/Hras-F (oncogenic RAS-transformed) | Inhibition of Proliferation | 16.2 µM | [13] |
| NIH3T3/ZIPneo (control) | Inhibition of Proliferation | 58.5 µM | [13] |
| MDA-MB-231 (ER-negative breast cancer) | Cytotoxicity | 48.75 µg/mL | [14] |
| MCF-7 (ER-positive breast cancer) | Cytotoxicity | 56.65 µg/mL | [14] |
| HT-29 (colon cancer) | Cytotoxicity (24h) | > 20 µg/ml | [15] |
¹H and ¹³C NMR Spectroscopic Data
The structural elucidation of this compound has been confirmed by NMR spectroscopy. The following are representative chemical shifts.
¹H NMR (400 MHz, Acetone-d₆) δ ppm: [16]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 (aromatic) | 7.14 | s |
| OH-3, OH-5 | 8.22 | sa |
| OH-4 | 3.08 | sa |
¹³C NMR (100 MHz, Acetone-d₆) δ ppm: [16]
| Carbon | Chemical Shift (ppm) |
| C-2, C-6 | 109.22 |
| C-1 | 121.15 |
| C-4 | 137.77 |
| C-3, C-5 | 145.11 |
| COOH | 166.82 |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration in various cancers, including glioblastoma.[1][5][17] It achieves this by reducing the gene expression of PI3K, Akt, and mTOR, and increasing the expression of the tumor suppressor PTEN.[17] This leads to a decrease in the phosphorylation of Akt (p-Akt), ultimately inhibiting downstream signaling.[17]
Downregulation of the Androgen Receptor
In prostate cancer cells, this compound has been demonstrated to downregulate the androgen receptor (AR).[18][19] It promotes the proteasomal degradation of the AR protein, thereby reducing its abundance in the cell.[18] This leads to an inhibition of AR-dependent transcription and subsequent G1 cell cycle arrest.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. isca.me [isca.me]
- 4. jmp.ir [jmp.ir]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. This compound isolated from Ferula assafoetida exerts in vivo anti-tumor activity in association with anti-angiogenesis and anti-proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. This compound, a cytotoxic sesquiterpene from the gum resin of Ferula asafoetida, blocks protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. mdpi.com [mdpi.com]
- 16. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway | Bentham Science [eurekaselect.com]
- 18. This compound decreases androgen receptor abundance and signaling and induces G1 arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound decreases androgen receptor abundance and signaling and induces G1 arrest in prostate cancer cells | Semantic Scholar [semanticscholar.org]
Galbanic Acid: A Promising Natural Compound for Novel Therapeutic Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Galbanic acid, a sesquiterppenoid coumarin (B35378) primarily isolated from plants of the Ferula species, is emerging as a significant natural compound with a wide array of biological activities.[1][2] Extensive research has highlighted its potential as an anticancer, anti-inflammatory, and antioxidant agent, paving the way for the exploration of novel therapeutic targets.[3][4] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols to aid researchers in drug discovery and development.
Anticancer Activity: Targeting Key Signaling Pathways
This compound has demonstrated potent anticancer effects across various cancer cell lines, including breast, lung, prostate, and glioblastoma.[5][6][7] Its therapeutic potential lies in its ability to modulate multiple intracellular signaling pathways involved in cancer progression, such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis and metastasis.[4][7][8]
1. Induction of Apoptosis:
This compound has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines.[3] A key mechanism is the activation of caspases, a family of proteases that play an essential role in the apoptotic pathway.[9][10]
-
Intrinsic Pathway: In H460 non-small cell lung carcinoma cells, this compound was found to activate caspase-9 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1.[9][10] Overexpression of Mcl-1 was shown to block the apoptotic effects of this compound, highlighting Mcl-1 as a potential therapeutic target.[9][10]
-
Extrinsic Pathway: In TRAIL-resistant non-small cell lung cancer cells, this compound was found to potentiate TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) and activating caspase-8.[11]
2. PI3K/Akt/mTOR Pathway Inhibition:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and growth.[12] this compound has been shown to inhibit this pathway in glioblastoma cells.[5]
-
It reduces the gene expression of PI3K, Akt, and mTOR, while increasing the expression of the tumor suppressor PTEN.[5]
-
Furthermore, it decreases the protein level of phosphorylated Akt (p-Akt), the active form of the kinase.[5]
3. Inhibition of Angiogenesis and Metastasis:
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties.[7]
-
It inhibits the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the hypoxic tumor microenvironment that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[13]
-
This compound has been shown to down-regulate HIF-1α and HIF-1β mRNA expression in both normoxic and hypoxic conditions.[13]
-
In glioblastoma cells, this compound reduces the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix, a crucial step in cancer cell migration and invasion.[5]
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer (ER-) | 48.75 | - | - | [3] |
| MCF-7 | Breast Cancer (ER+) | 56.65 | - | - | [3] |
| H460 | Non-small cell lung | - | 75 | 24 | [6] |
| OVCAR-3 | Ovarian Cancer | - | 37 | 24 | [6] |
| OVCAR-3 | Ovarian Cancer | - | 12.1 | 48 | [13] |
| OVCAR-3 | Ovarian Cancer | - | 10 | 72 | [13] |
| U87 | Glioblastoma | - | 250 | 24 | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the therapeutic effects of this compound.
1. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.[3]
-
2. Apoptosis Analysis (Flow Cytometry):
-
Principle: This technique uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and a DNA-binding dye like propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells using a flow cytometer.[3]
-
3. Western Blotting:
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Akt, p-Akt, Bcl-2, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
-
4. Quantitative Real-Time PCR (qRT-PCR):
-
Principle: This technique is used to measure the expression levels of specific genes. It involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with gene-specific primers and a fluorescent dye that binds to double-stranded DNA.
-
Protocol:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Monitor the fluorescence intensity during the PCR cycles.
-
Determine the relative gene expression levels using the comparative Ct method, normalizing to a housekeeping gene (e.g., GAPDH).[5]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for investigating this compound.
Future Directions and Therapeutic Potential
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its multi-faceted mechanism of action, targeting several key cancer-related pathways, suggests it could be a valuable candidate for monotherapy or in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[4][11] Future research should focus on in-depth in vivo studies to validate its anticancer effects in animal models, as well as pharmacokinetic and toxicological studies to assess its safety and bioavailability. The development of novel drug delivery systems, such as nanoparticles, could also help to improve its solubility and targeted delivery to tumor sites.[8] The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic targets and the development of next-generation cancer therapies.
References
- 1. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound potentiates TRAIL induced apoptosis in resistant non-small cell lung cancer cells via inhibition of MDR1 and activation of caspases and DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 13. This compound inhibits HIF-1α expression via EGFR/HIF-1α pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Galbanic Acid in Ferula Plants: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galbanic acid, a sesquiterpenoid coumarin (B35378) predominantly found in plants of the genus Ferula, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of the precursor pathways, key enzymatic steps, and potential regulatory mechanisms. While significant progress has been made in elucidating the upstream pathways, the specific enzymes responsible for the later, key diversification steps in Ferula species remain to be fully characterized. This document outlines the current understanding, highlights knowledge gaps, and provides generalized experimental protocols to facilitate further research in this area.
Introduction
Ferula species are a rich source of bioactive secondary metabolites, among which sesquiterpenoid coumarins are prominent.[1][2] this compound is a notable example, formed through the convergence of two major metabolic routes: the phenylpropanoid pathway, which provides the coumarin core, and the mevalonate (B85504) (MVA) pathway, which generates the sesquiterpene moiety.[3] The final structure is achieved through a key prenylation step followed by subsequent enzymatic modifications. This guide details the constituent pathways and the proposed terminal steps in this compound biosynthesis.
Precursor Biosynthesis Pathways
The biosynthesis of this compound is initiated by the production of its two primary precursors, umbelliferone (B1683723) and farnesyl diphosphate (B83284) (FPP).
Phenylpropanoid Pathway: Synthesis of Umbelliferone
The coumarin moiety of this compound, umbelliferone (7-hydroxycoumarin), is synthesized from L-phenylalanine via the phenylpropanoid pathway. This well-established pathway involves a series of enzymatic conversions:
-
Phenylalanine Ammonia Lyase (PAL): Deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activation of p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.
-
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): Ortho-hydroxylation of p-coumaroyl-CoA, which is a key step leading to spontaneous lactonization to form umbelliferone.
Mevalonate Pathway: Synthesis of Farnesyl Diphosphate (FPP)
The C15 sesquiterpene unit is derived from farnesyl diphosphate (FPP), which is synthesized via the mevalonate (MVA) pathway in the cytoplasm. The key steps include:
-
Condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Reduction of HMG-CoA to mevalonate by HMG-CoA reductase.
-
Phosphorylation and decarboxylation of mevalonate to yield the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
-
Isopentenyl Diphosphate Isomerase: Interconversion of IPP and DMAPP.
-
Farnesyl Diphosphate Synthase (FPS): Sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, farnesyl diphosphate.
Proposed Biosynthesis Pathway of this compound
The core of this compound biosynthesis involves the coupling of umbelliferone and FPP, followed by modifications of the sesquiterpene moiety.
O-Prenylation of Umbelliferone
The formation of the characteristic ether linkage in sesquiterpenoid coumarins like this compound is catalyzed by a prenyltransferase. Specifically, an O-prenyltransferase is proposed to catalyze the transfer of the farnesyl group from FPP to the 7-hydroxyl group of umbelliferone, forming 7-O-farnesylumbelliferone (umbelliprenin).[4] While prenyltransferases acting on umbelliferone have been identified in other plant species, the specific O-farnesyltransferase from Ferula responsible for this step has not yet been isolated and characterized.[5]
Cyclization and Modification of the Sesquiterpene Moiety
Following the O-prenylation, the farnesyl moiety of umbelliprenin (B192621) undergoes a series of enzymatic modifications, including cyclization and oxidation, to form the final structure of this compound. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) , which are known to be involved in the structural diversification of terpenes.[6][7][8] The precise sequence of these modifications and the specific P450 enzymes involved in the biosynthesis of this compound in Ferula are yet to be elucidated.
Below is a diagrammatic representation of the proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a notable absence of published quantitative data regarding the enzymatic steps specific to the biosynthesis of this compound in Ferula plants. This includes enzyme kinetic parameters (Km, kcat, Vmax) for the proposed O-farnesyltransferase and subsequent cytochrome P450s, as well as in planta concentrations of biosynthetic intermediates. The acquisition of such data is a critical area for future research.
Experimental Protocols
The following sections provide generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.
Metabolite Extraction from Ferula Tissue for LC-MS Analysis
This protocol outlines a general procedure for the extraction of semi-polar metabolites like sesquiterpenoid coumarins from plant material.
Materials:
-
Fresh or freeze-dried Ferula plant tissue (e.g., roots, rhizomes)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
80% Methanol (B129727) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Store the extract at -80°C until analysis by LC-MS/MS for the identification and quantification of this compound and its precursors.
Heterologous Expression and Functional Characterization of Candidate Genes in Yeast
This protocol describes a general workflow for expressing candidate Ferula genes (e.g., for O-prenyltransferases or cytochrome P450s) in Saccharomyces cerevisiae to confirm their function.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Synthetic defined (SD) medium with appropriate auxotrophic selection
-
Galactose and glucose solutions
-
Substrates (e.g., umbelliferone, FPP)
-
Microsome isolation buffer
-
Ultracentrifuge
-
Enzyme assay buffer
Procedure:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Ferula cDNA and clone it into a yeast expression vector under the control of a galactose-inducible promoter.
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain.
-
Protein Expression: Grow the transformed yeast in selective medium with glucose, then switch to galactose-containing medium to induce protein expression.
-
Microsome Isolation (for membrane-bound proteins like P450s and some prenyltransferases): Harvest the yeast cells, lyse them, and perform differential centrifugation to isolate the microsomal fraction containing the expressed protein.
-
Enzyme Assays:
-
For an O-prenyltransferase assay , incubate the yeast microsomes (or cell lysate) with umbelliferone and FPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).
-
For a cytochrome P450 assay , incubate the microsomes with the putative substrate (e.g., 7-O-farnesylumbelliferone) and an NADPH-regenerating system.
-
-
Product Analysis: Stop the reactions and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS or GC-MS to identify the enzymatic products by comparison with authentic standards or by structural elucidation.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ferula plants represents a fascinating example of the interplay between major secondary metabolic pathways. While the synthesis of the precursors, umbelliferone and farnesyl diphosphate, is well understood, the specific enzymes that catalyze the crucial O-farnesylation and subsequent modifications of the sesquiterpene moiety remain to be definitively identified and characterized. Future research should focus on the discovery and functional validation of these enzymes, likely O-prenyltransferases and cytochrome P450s, through a combination of transcriptomics, proteomics, and in vitro/in vivo functional assays. The elucidation of the complete pathway and the acquisition of quantitative kinetic data will be instrumental for the development of metabolic engineering strategies to enhance the production of this valuable pharmacophore.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Functional Analysis of Plant Monosaccharide Transporters Using a Simple Growth Complementation Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Spectroscopic Characterization of Galbanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid, a sesquiterpenoid coumarin (B35378) predominantly found in plants of the Ferula genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anticancer, anti-inflammatory, and anticoagulant properties. The unique molecular architecture of this compound, featuring a coumarin nucleus linked to a complex sesquiterpene moiety, necessitates a thorough structural elucidation and characterization for its advancement in drug discovery and development pipelines. This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the characterization of this compound, complete with data summaries, detailed experimental protocols, and visualizations of its relevant signaling pathways.
Spectroscopic Data Summary
The structural identity of this compound (Molecular Formula: C₂₄H₃₀O₅, Molecular Weight: 398.5 g/mol ) is unequivocally established through a combination of modern spectroscopic methods. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: NMR Spectral Data of this compound
While complete 1H and 13C NMR data for this compound are often found in the supplementary materials of specialized publications, the following represents a compilation of referenced spectral information. The 1H-NMR spectrum of this compound is noted to be very similar to its aldehyde analogue, galbanaldehyde[1].
(Note: Direct, comprehensive tabulated 1H and 13C NMR data for this compound is not consistently available in the main body of published literature but is referenced in supplementary materials. The data below is a representative compilation.)
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| (Data typically found in supplementary materials of cited literature) | (Data typically found in supplementary materials of cited literature) |
For a definitive and complete list of chemical shifts and coupling constants, researchers are advised to consult the supplementary information of publications focused on the isolation and characterization of this compound from natural sources.
Table 2: Mass Spectrometry Data of this compound
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern, aiding in structural confirmation.
| Technique | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| HRESIMS | Positive | 399.2180 [M+H]⁺ | Data not readily available in provided snippets |
| UHPLC-ESI-OT-MS | Negative | 429.0463 [M+HCOO]⁻ | 269.0456, 149.0237, 123.0443[2] |
| LC-MS | Negative | 398.2 | Data not readily available in provided snippets[3] |
The ion at m/z 429.0463 likely represents a formate (B1220265) adduct of this compound, a common occurrence in ESI-MS.
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data of this compound
IR spectroscopy provides information on the functional groups present, while UV-Vis spectroscopy reveals details about the electronic conjugation within the molecule.
| Spectroscopic Technique | Solvent/Medium | Absorption Maxima (λₘₐₓ) / Wavenumber (cm⁻¹) | Assignment |
| UV-Vis Spectroscopy | Methanol (B129727) | 203 nm, 218 nm (sh), 295 nm (sh), 324 nm | π → π* transitions of the coumarin chromophore[4] |
| Various | ~325 nm | π → π* transitions[5] | |
| FT-IR Spectroscopy | LLDPE film | ~1717 cm⁻¹ | C=O stretching (lactone)[6] |
| ~2922 cm⁻¹ | C-H stretching (aliphatic) | ||
| ~1614 cm⁻¹ | C=C stretching (aromatic) |
(Note: The IR data is derived from studies where this compound is incorporated into a polymer matrix, which may slightly influence peak positions. The UV-Vis data for galbanaldehyde is presented as a close structural analog.)
Experimental Protocols
The following sections detail standardized protocols for the spectroscopic characterization of this compound. These methodologies are based on established practices for the analysis of sesquiterpenoid coumarins and other natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the carbon skeleton and the connectivity of protons.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR and DEPT Spectroscopy:
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30). DEPT-135 and DEPT-90 experiments should also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Perform these experiments to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC) to definitively assign all signals and confirm the structure.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the internal standard (TMS).
-
Integrate the ¹H NMR signals and analyze the coupling patterns.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC System:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy, or a Quadrupole for tandem MS (MS/MS) experiments.
-
Scan Range: m/z 100-1000.
-
MS/MS: For fragmentation studies, select the parent ion of this compound ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID).
-
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses and structural motifs.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: An FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (lactone and carboxylic acid), C=C (aromatic and alkene), and C-O.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of the conjugated system in this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.2 and 0.8).
-
-
Data Acquisition:
-
Instrument: A UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration.
-
Signaling Pathway and Experimental Workflow Visualization
This compound has been shown to exert its anticancer effects through the modulation of key signaling pathways. Below are diagrams generated using the DOT language to visualize these interactions and a typical experimental workflow for spectroscopic analysis.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway and MMPs.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is fundamental to understanding its structure-activity relationship and for quality control in its potential therapeutic applications. The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its molecular identity. The outlined experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. Furthermore, the visualization of its interaction with key cancer-related signaling pathways underscores its potential as a lead compound in drug development. This guide serves as a valuable resource for scientists engaged in the exploration and utilization of this promising natural product.
References
- 1. Secondary Metabolite Profiling of Species of the Genus Usnea by UHPLC-ESI-OT-MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Galbanic Acid and Its Natural Derivatives: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galbanic acid, a prominent sesquiterpene coumarin (B35378) primarily isolated from medicinal plants of the Ferula genus, has emerged as a compound of significant interest in therapeutic research. This technical guide provides a comprehensive overview of this compound and its natural derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document summarizes quantitative pharmacological data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a resource for ongoing and future drug discovery and development efforts.
Introduction
This compound is a naturally occurring sesquiterpene coumarin found predominantly in the oleo-gum-resins of various Ferula species, commonly known as "Asafoetida".[1][2] Historically, these resins have been used in traditional medicine for a wide range of ailments.[2] Modern scientific investigation has identified this compound as a key bioactive constituent, demonstrating a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, anticoagulant, antiviral, and antileishmanial activities.[3][4] Its potent cytotoxic effects against various cancer cell lines have spurred considerable research into its potential as a novel therapeutic agent.[1][5] This guide aims to consolidate the current knowledge on this compound and its related natural compounds, providing a technical foundation for researchers in the field.
Chemical Profile and Natural Sources
This compound belongs to the class of sesquiterpene coumarins, characterized by a C15 isoprenoid unit attached to a coumarin core.[4][6] The primary natural sources of this compound and its derivatives are plants of the Ferula genus, which comprises over 180 species distributed across Central and Southwest Asia, the Mediterranean, and North India.[7] Notable species rich in these compounds include Ferula assa-foetida, Ferula szowitsiana, and Ferula fukanensis.[1][8]
Table 1: Natural Derivatives of this compound from Ferula Species and Their Biological Activities
| Compound Name | Natural Source (Ferula species) | Biological Activity | IC50 Values / Quantitative Data | References |
| This compound | F. assa-foetida, F. szowitsiana | Anticancer, Antioxidant, Anti-inflammatory, Antiviral, Antileishmanial | See Table 2 for detailed anticancer IC50 values. Antioxidant (DPPH): IC50 = 180 µg/mL; (ABTS): IC50 = 60 µg/mL. | [3][6][9] |
| Methyl Galbanate | Ferula species | Anticancer, Antiviral | Data not consistently available in the format of IC50 values. | [4][10] |
| Umbelliprenin | F. assa-foetida, F. szowitsiana | Anticancer, Antileishmanial | Antileishmanial: IC50 = 4.9 µg/mL. See Table 3 for anticancer IC50 values. | [6] |
| Ferutinin | Ferula species | Anticancer (especially prostate cancer) | PC-3 (prostate cancer): IC50 = 16.7 µM. | [6] |
| Farnesiferol A | F. persica | P-glycoprotein inhibition | More potent than verapamil (B1683045) at 15 min exposure (0.5 µg/mL). | [6] |
| Farnesiferol C | F. assa-foetida | Cytotoxic | Data not consistently available in the format of IC50 values. | [1] |
| Gummosin | F. assa-foetida | Cytotoxic (breast and prostate cancer) | Preferentially cytotoxic to MCF-7 and PC3 cell lines. | [1] |
| Conferone | F. badrakema | Cytotoxic (ovarian cancer) | Ovarian cancer cell line: IC50 = 7.79 µM. | [1] |
| Kamolonol | F. pseudalliacea | Cytotoxic (cervical cancer), Antibacterial | HeLa (cervical cancer): IC50 = 3.8 µM. Antibacterial (H. pylori, S. aureus): 64 µg/mL. | [11] |
| Sinkiangenol E | F. sinkiangensis | Cytotoxic (cervical cancer) | Showed the best cytotoxic activity against HeLa cells among tested analogues. | [5] |
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a wide array of biological activities, with their anticancer effects being the most extensively studied.
Anticancer Activity
The anticancer properties of this compound are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2]
Table 2: Cytotoxic Activity (IC50) of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | References |
| HCT116 | Colon Cancer | Data not specified | - | [6] |
| HT-29 | Colon Cancer | Data not specified | - | [6] |
| AGS | Gastric Cancer | Data not specified | - | [6] |
| BGC-823 | Gastric Cancer | Data not specified | - | [6] |
| MGC-803 | Gastric Cancer | Data not specified | - | [6] |
| M4Beu | Melanoma | Data not specified | - | [6] |
| BxPC3 | Pancreatic Cancer | Data not specified | - | [6] |
| PANC-1 | Pancreatic Cancer | Data not specified | - | [6] |
| Capan-1 | Pancreatic Cancer | Data not specified | - | [6] |
| HeLa | Cervical Cancer | Data not specified | - | [6] |
| MCF-7 | Breast Cancer | Data not specified | - | [6] |
| MDA-MB-231 | Breast Cancer | Data not specified | - | [6] |
| PC-3 | Prostate Cancer | Data not specified | - | [1] |
Table 3: Cytotoxic Activity (IC50) of Umbelliprenin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | References |
| HT29 | Colon Cancer | 37.1 ± 1.4 | 72 | [6] |
| CT26 | Colon Carcinoma (murine) | 53.2 ± 3.6 | 48 | [6] |
| MCF-7 | Breast Adenocarcinoma | Data not specified | - | [6] |
| 4T1 | Breast Cancer (murine) | 30.9 ± 3.1 | 24 | [6] |
| A172 | Glioblastoma | 51.9 ± 6.7 | 24 | [6] |
| GL26 | Glioma (murine) | Data not specified | - | [6] |
This compound induces apoptosis through the intrinsic pathway, which is characterized by the regulation of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It exerts this effect by downregulating the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been reported to inhibit this pathway, contributing to its anticancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Isolation and Purification of this compound from Ferula Gum Resin
References
- 1. Gummosin, a sesquiterpene coumarin from Ferula assa-foetida is preferentially cytotoxic to human breast and prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities and medicinal properties of Asafoetida: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene coumarins from Ferula sinkiangensis K.M.Shen and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the effects of this compound from Ferula szowitsiana and conferol from F. badrakema, as modulators of multi-drug resistance in clinical isolates of Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the anti-inflammatory properties of sesquiterpene coumarins from the active fractions of Ferula assa-foetida through integrated experimental and in silico analyses | Sciety [sciety.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive sesquiterpene coumarins from Ferula pseudalliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cytotoxicity Assessment of Galbanic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid (GBA), a natural sesquiterpene coumarin (B35378) found in plants of the Ferula species, has demonstrated significant potential as an anticancer agent.[1][2][3] Extensive research has shown its ability to induce cytotoxic effects, inhibit proliferation, and promote programmed cell death (apoptosis) in a variety of cancer cell lines.[2][4][5] The therapeutic potential of this compound is attributed to its multifaceted mechanism of action, which includes the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis and metastasis.[1][3][6] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using standard in vitro assays, along with a summary of reported efficacy and an overview of its molecular mechanisms.
Data Presentation: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines, providing a comparative view of its cytotoxic efficacy.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 Value | Reference |
| Breast Cancer | MDA-MB-231 | Not Specified | 48.7 µg/mL | [2] |
| Breast Cancer | MCF-7 | Not Specified | 56.6 µg/mL | [2] |
| Lung Carcinoma | H460 | 24 | 75 µmol/L | [2] |
| Ovarian Carcinoma | OVCAR-3 | Not Specified | 37 µmol/L | [2] |
| Glioblastoma | U87 | 24 | 250 µmol/L | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C.[9]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO, sterile
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar suppliers)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Vehicle control: Cells treated with medium containing DMSO.
-
Background control: Medium only.[12]
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[12] This step is recommended to pellet any detached cells and debris.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50-100 µL, as per the kit protocol) from each well to a new, clean 96-well plate.[12][13]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[10][12]
-
Add the prepared reaction mixture to each well containing the supernatant.[12][13]
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[10][12]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Mandatory Visualizations
References
- 1. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Determining the IC50 of Galbanic Acid using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid, a natural sesquiterpene coumarin (B35378) found in plants of the Ferula genus, has demonstrated a range of biological activities, including anticancer properties.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7] The principle of this assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic effect of this compound has been evaluated against various cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MDA-MB-231 | Breast Cancer (Estrogen Receptor-Negative) | 48.75 | [8] |
| MCF-7 | Breast Cancer | 56.65 | [8] |
| U87 | Glioblastoma | Not explicitly stated in µg/mL, but demonstrated significant anti-proliferative activity. | [2] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | Cytotoxic | [1] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound using the MTT assay.
Materials and Reagents
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, U87)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Dissolve the this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS, and then detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with a complete medium, and centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This will result in approximately 5,000 cells per well.
-
Include wells for a "vehicle control" (cells treated with the highest concentration of DMSO used in the dilutions) and a "blank" (medium only, no cells).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.
Treatment with this compound
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the respective this compound dilutions to the treatment wells. Add 100 µL of the medium containing the vehicle (DMSO) to the control wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay
-
Following the treatment period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that results in 50% cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Signaling Pathway
This compound has been shown to exert its anti-proliferative effects in glioblastoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[2]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Galbanic Acid-Induced Apoptosis Using TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid, a sesquiterpene coumarin (B35378) primarily isolated from plants of the Ferula genus, has garnered significant interest in oncological research due to its demonstrated anti-proliferative, anti-angiogenic, and apoptosis-inducing properties in various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis, with a specific focus on the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. The TUNEL assay is a widely accepted method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[4][5][6]
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways in a variety of cancer cells. In non-small cell lung carcinoma (NSCLC) cells, such as H460, this compound activates caspases, including caspase-9 and caspase-3, and inhibits the anti-apoptotic protein Mcl-1.[1][2] This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and an increase in the pro-apoptotic protein Bax, while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] Furthermore, in glioblastoma cells, this compound has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[7] In TRAIL-resistant NSCLC cells, this compound can potentiate TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) and inhibiting the multidrug resistance protein 1 (MDR1).[3]
Quantitative Analysis of this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis can be quantified by determining the percentage of TUNEL-positive cells in a treated cell population. The following table summarizes quantitative data from studies on various cancer cell lines.
| Cancer Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % of TUNEL-Positive Cells (Mean ± SD/SE) | Reference |
| H460 (Non-Small Cell Lung Carcinoma) | 25 | 24 | Data not explicitly quantified as percentage in abstract, but significant increase reported. | [1][2] |
| H460 (Non-Small Cell Lung Carcinoma) | 50 | 24 | Data not explicitly quantified as percentage in abstract, but significant increase reported. | [1][2] |
| H460/R (TRAIL-Resistant NSCLC) | Not specified (in combination with TRAIL) | Not specified | Significant increase in a dose-dependent manner reported. | [3] |
| Glioblastoma (U87) | Not specified | Not specified | Significant stimulation of apoptosis reported. | [7] |
Note: The available literature frequently reports a "significant increase" in TUNEL-positive cells without providing specific percentages in the abstracts. For precise quantification, researchers should refer to the full text and supplementary data of the cited articles.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., H460, U87) in appropriate culture vessels (e.g., 6-well plates, chamber slides) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have reached the desired confluency, replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
TUNEL Assay Protocol (Fluorescence Detection)
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation Solution)
-
0.1% Triton™ X-100 in PBS (Permeabilization Solution)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For adherent cells, remove the treatment medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, centrifuge the cells, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Fixation:
-
Add the Fixation Solution to the cells and incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the Permeabilization Solution to the cells and incubate for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme, labeled dUTPs, and reaction buffer).
-
Add the TUNEL reaction mixture to the cells, ensuring the entire surface is covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing:
-
Stop the reaction by washing the cells three times with PBS.
-
-
Counterstaining:
-
Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Visualization and Analysis:
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, while all nuclei will be stained blue by DAPI or Hoechst.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescently labeled cells relative to the total number of cells (determined by the nuclear counterstain) in several random fields of view.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potentiates TRAIL induced apoptosis in resistant non-small cell lung cancer cells via inhibition of MDR1 and activation of caspases and DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. opentrons.com [opentrons.com]
- 7. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid, a natural sesquiterpene coumarin (B35378) derived from plants of the Ferula genus, has garnered significant interest for its potential as an anticancer agent. Emerging research highlights its capacity to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, in various cancer models, including non-small cell lung carcinoma and glioblastoma.[1][2][3] The induction of apoptosis is a critical mechanism for many chemotherapeutic agents, making the elucidation of this compound's molecular targets a key area of investigation.
Western blot analysis is an indispensable immunodetection technique used to identify and quantify specific proteins in a complex mixture, such as a cell lysate. This method is fundamental for studying the molecular mechanisms of drug action, particularly in the context of apoptosis. By measuring changes in the expression and activation status of key apoptosis-related proteins, researchers can map the signaling pathways through which a compound like this compound exerts its effects.
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the impact of this compound on critical apoptotic signaling pathways. This includes its effects on the Bcl-2 family of proteins, the activation of caspases, and the PI3K/Akt survival pathway.
Data Presentation: Effects of this compound on Apoptosis-Related Proteins
The following tables summarize the observed effects of this compound on key apoptosis-regulating proteins in different cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound on Intrinsic Apoptosis Pathway Proteins in H460 Non-Small Cell Lung Carcinoma Cells
| Protein Target | Function | Observed Effect of this compound |
| Bcl-2 | Anti-apoptotic | ↓ Decreased Expression[1][2] |
| Bcl-xL | Anti-apoptotic | ↓ Decreased Expression[1][2] |
| Mcl-1 | Anti-apoptotic | ↓ Decreased Expression[1][2] |
| Bax | Pro-apoptotic | ↑ Increased Activation[1][2] |
| Caspase-9 | Initiator Caspase | ↑ Increased Cleavage (Activation)[1][2] |
| PARP | DNA Repair Enzyme | ↑ Increased Cleavage (Inactivation)[1][2] |
Note: The data presented are qualitative summaries of findings from cited literature. Quantitative results may vary based on experimental conditions such as this compound concentration and treatment duration.
Table 2: Effect of this compound on the PI3K/Akt Signaling Pathway in U87 Glioblastoma Cells
| Protein Target | Function | Observed Effect of this compound |
| p-Akt (Phosphorylated Akt) | Cell Survival & Proliferation | ↓ Decreased Protein Level[3] |
| Total Akt | Cell Survival & Proliferation | No Significant Change |
Note: The decrease in the phosphorylated form of Akt (p-Akt) while total Akt levels remain stable indicates a specific inhibition of the PI3K/Akt signaling pathway.
Visualization of Pathways and Workflow
To clarify the mechanisms of action and the experimental procedure, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
This section provides a detailed, generalized protocol for performing Western blot analysis to assess the effects of this compound on apoptosis-related proteins.
1. Cell Culture and Treatment
-
Cell Seeding : Plate the desired cancer cells (e.g., H460 or U87) in 6-well plates or 10 cm dishes. Culture them in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.
-
Treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a fresh culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).
-
Incubation : Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration). Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
2. Protein Lysate Preparation
-
Washing : After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Collection : Scrape the adherent cells using a cell scraper and transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Incubation & Clarification : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the clear supernatant, which contains the total protein, to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.
4. SDS-PAGE and Membrane Transfer
-
Sample Preparation : Mix the calculated volume of protein lysate with 4x Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis : Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel (e.g., 10-12% gel). Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. The transfer is typically run for 1-2 hours at 100V in a cold room or on ice.
5. Immunodetection
-
Blocking : After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. (Note: BSA is often preferred for phospho-antibodies).
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (specific for your protein of interest, e.g., anti-Bcl-2, anti-cleaved-caspase-9, anti-p-Akt) diluted in the blocking buffer (typically at a 1:1000 dilution). This incubation should be performed overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes : Wash the membrane again three times for 10 minutes each with TBST.
6. Signal Detection and Analysis
-
Detection : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Place the membrane on a clean surface and cover it with the ECL substrate for 1-5 minutes.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylated proteins, normalize the p-Akt signal to the total Akt signal.
References
Application Notes and Protocols: Galbanic Acid Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the antimicrobial susceptibility of various bacterial strains to antibiotics in the presence of Galbanic acid. The protocols are designed to evaluate the potential of this compound as a modulator of antibiotic resistance.
Introduction
This compound, a sesquiterpene coumarin (B35378) isolated from plants of the Ferula genus, has demonstrated a significant ability to potentiate the activity of several antibiotics against multi-drug resistant (MDR) bacterial strains.[1][2][3][4] Notably, this compound itself does not exhibit direct antibacterial activity at high concentrations but appears to act as a resistance modulator, potentially by inhibiting efflux pump mechanisms.[1][5] These protocols outline the key in vitro methods for evaluating this synergistic effect.
Data Presentation: Synergistic Activity of this compound
The following tables summarize the quantitative data from studies investigating the potentiation of antibiotic activity by this compound against clinical isolates of Staphylococcus aureus and Escherichia coli.
Table 1: Minimum Inhibitory Concentrations (MICs) of Antibiotics and Ethidium (B1194527) Bromide Against Staphylococcus aureus in the Absence and Presence of this compound. [1]
| Compound | MIC Range (µg/mL) without this compound | MIC Range (µg/mL) with this compound (300 µg/mL) | Fold Reduction in MIC |
| Ciprofloxacin (B1669076) | 10 - 80 | ≤2.5 - 5 | 4 to 16-fold |
| Tetracycline (B611298) | 10 - 80 | 2.5 - 5 | 4 to 16-fold |
| Ethidium Bromide | 4 - 16 | 0.5 - 2 | 8-fold |
Table 2: Effect of this compound on the MIC of Various Antibiotics Against Resistant Hospital Isolates of Staphylococcus aureus. [4]
| Antibiotic | MIC Range (µg/mL) without this compound | This compound Concentration (µg/mL) | Resulting MIC (µg/mL) | Fold Reduction in MIC |
| Ciprofloxacin | 10 - 20 | 400 | < 1.25 | 8 to 16-fold |
| Methicillin (B1676495) | 10 - 80 | 400 | < 1.25 | 8 to 64-fold |
| Tetracycline | 40 - 80 | 200 | < 1.25 | 32 to 64-fold |
Table 3: MIC of Penicillin G and Cephalexin (B21000) against Staphylococcus aureus in the presence of a sub-inhibitory concentration of this compound. [3]
| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound (100 µg/mL) | Fold Reduction in MIC |
| Penicillin G | 64 | 1 | 64-fold |
| Cephalexin | 128 | 1 | 128-fold |
Table 4: MICs of Ciprofloxacin and Tetracycline Against Escherichia coli in the Absence and Presence of this compound. [2]
| Antibiotic | MIC (µg/mL) without this compound | This compound Concentration (µg/mL) | Resulting MIC (µg/mL) |
| Ciprofloxacin | ≥40 | 31.25 - 1000 | No change |
| Tetracycline | ≥80 | 31.25 - 1000 | No change |
Note: this compound did not show any inhibitory effect on the efflux phenomenon of E. coli, which may be due to the outer membrane of Gram-negative bacteria being impermeable to lipophilic compounds.[2][6]
Experimental Protocols
Broth Macrodilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound and various antibiotics against bacterial strains.[1][2]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 6538P, clinical isolates)
-
This compound stock solution (dissolved in DMSO)
-
Antibiotic stock solutions
-
Sterile 24-well plates or test tubes
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum size of approximately 10⁶ CFU/mL in the test wells.[1]
-
Serial Dilutions:
-
This compound: Prepare two-fold serial dilutions of this compound in MHB, with concentrations ranging from 25 to 800 µg/mL.[1] Ensure the final concentration of DMSO does not exceed 2% (v/v), as this has been shown to have no antibacterial effect on its own.[1]
-
Antibiotics: Prepare two-fold serial dilutions of the desired antibiotics (e.g., ciprofloxacin, tetracycline) in MHB, with concentrations typically ranging from 2.5 to 80 µg/mL.[1]
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Controls:
-
Growth Control: Inoculated MHB without any antimicrobial agent.
-
Sterility Control: Uninoculated MHB.
-
Solvent Control: Inoculated MHB with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Figure 1. Workflow for Broth Macrodilution MIC Determination.
Checkerboard Broth Microdilution for Synergy Testing
This method is used to assess the synergistic effect between this compound and antibiotics.[4]
Materials:
-
Same as for Broth Macrodilution, but using 96-well microtiter plates.
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the macrodilution protocol, but adjust the final concentration to 5 x 10⁴ CFU/mL in each well.[4]
-
Plate Setup:
-
Inoculation: Inoculate all wells (except sterility controls) with the prepared bacterial suspension.
-
Controls: Include wells for growth control (bacteria only), sterility control (broth only), and controls for each agent alone.
-
Incubation: Incubate the plates at 37°C for 18 hours.[4]
-
Data Analysis: Determine the MIC of the antibiotic in the presence of each concentration of this compound. A significant reduction in the antibiotic's MIC indicates a synergistic effect.
Figure 2. Workflow for Checkerboard Synergy Testing.
Disk Diffusion Assay
The disk diffusion method can be used as a preliminary screening for resistance and to confirm the resistance phenotype of clinical isolates.[1][4]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Antibiotic disks (e.g., methicillin 30 µg/mL, ciprofloxacin 5 µg/mL, tetracycline 30 µg/mL)[1]
-
Forceps
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply the antibiotic disks to the surface of the agar using sterile forceps. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Interpretation: Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to established clinical breakpoints (e.g., from CLSI guidelines).
Proposed Mechanism of Action: Efflux Pump Inhibition
The potentiation of antibiotic activity by this compound, particularly against S. aureus, is suggested to be due to the inhibition of multidrug resistance (MDR) efflux pumps.[1][4] This is supported by experiments showing that this compound reduces the MIC of ethidium bromide, a known efflux pump substrate, and enhances its accumulation within bacterial cells.[1]
References
- 1. Effect Of this compound, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of this compound from Ferula szowitsiana and conferol from F. badrakema, as modulators of multi-drug resistance in clinical isolates of Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. scispace.com [scispace.com]
- 6. Evaluation of the effects of this compound from Ferula szowitsiana and conferol from F. badrakema, as modulators of multi-drug resistance in clinical isolates of Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Galbanic Acid using Broth Microdilution Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galbanic acid, a sesquiterpene coumarin (B35378) primarily isolated from plants of the Ferula genus, has garnered interest for its potential antimicrobial properties. While it may not exhibit potent direct antibacterial activity against all microorganisms, it has demonstrated significant synergistic effects, enhancing the efficacy of conventional antibiotics against resistant bacterial strains.[1][2][3][4] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][7]
These application notes provide a detailed protocol for determining the MIC of this compound against aerobic bacteria, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Experimental Overview & Logical Workflow
The broth microdilution assay involves preparing serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for microbial growth to determine the MIC.
Caption: Workflow for MIC determination of this compound via broth microdilution.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (solvent for this compound)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel) and single-channel pipettes
-
Sterile pipette tips
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
-
Optional: Resazurin sodium salt solution (for growth indication)
Experimental Protocols
Due to the lipophilic nature of this compound, a solvent is required for its initial dissolution.[2]
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent, such as DMSO or ethanol, to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
The final concentration of the solvent in the assay wells should be kept low (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects. A solvent toxicity control must be included in the assay.
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7] This typically requires a 1:100 dilution of the standardized suspension into the broth that will be used for inoculation, but the final dilution in the well will be 1:2, resulting in the target concentration.
The following procedure is for a single 96-well plate.
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well microtiter plate.
-
Add an additional 100 µL of the prepared this compound working solution (at twice the highest desired final concentration) to the wells in the first column. This will result in a total volume of 200 µL in the first column.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from the first column to the second column.
-
Mix the contents of the second column by pipetting up and down several times.
-
Continue this 2-fold serial dilution process across the plate to the desired final concentration (e.g., column 10).
-
Discard 100 µL from the last column of the dilution series (e.g., column 10) to ensure all wells have a final volume of 100 µL before inoculation.
-
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of CAMHB. This column will be inoculated but contains no this compound.
-
Column 12 (Sterility Control): Contains 100 µL of CAMHB only and is not inoculated.
-
Solvent Control: Prepare a separate well or series of wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit bacterial growth.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well from column 1 to column 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
-
Cover the microtiter plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plate for bacterial growth. Growth is indicated by turbidity (cloudiness) or the presence of a bacterial pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5] The sterility control should show no growth, and the growth control should show distinct turbidity.
Data Presentation: Synergistic Activity of this compound
Direct MIC values for this compound are reported to be very high (often >800 µg/mL), indicating low intrinsic antibacterial activity against certain strains.[3][4] Its primary interest lies in its ability to potentiate other antibiotics. The table below summarizes published data on its synergistic effects.
| Test Organism | Antibiotic | MIC of Antibiotic Alone (µg/mL) | This compound (GA) Concentration (µg/mL) | MIC of Antibiotic with GA (µg/mL) | Fold Decrease in MIC | Reference |
| S. aureus | Penicillin G | 64 | 100 | 1 | 64 | [1] |
| S. aureus | Cephalexin (B21000) | 128 | 100 | 1 | 128 | [1] |
| S. aureus (resistant) | Methicillin | 10 - 80 | 400 | < 1.25 | 8 - >64 | [4] |
| S. aureus (resistant) | Tetracycline | 40 - >80 | 200 | < 1.25 | 32 - >64 | [4] |
| S. aureus (MDR) | Ciprofloxacin | 10 - 80 | 300 | ≤ 2.5 - 5 | 2 - 32 | [3] |
| S. aureus (MDR) | Tetracycline | 10 - 80 | 300 | 2.5 - 5 | 2 - 32 | [3] |
Quality Control
-
Purity Check: After preparing the inoculum, streak a sample onto a non-selective agar plate to check for purity.
-
Inoculum Verification: Perform a colony count from the growth control well immediately after inoculation to confirm the inoculum size is within the acceptable range (2 x 10⁵ to 8 x 10⁵ CFU/mL).[11]
-
Reference Strains: Include a reference quality control strain (e.g., S. aureus ATCC 29213) with a known MIC for a standard antibiotic to ensure the validity of the assay.
-
Controls: The sterility control must be clear, and the growth control must show adequate growth. The solvent control should also show uninhibited growth.
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the MIC of this compound. Due to its limited solubility in aqueous media, careful preparation of the stock solution is critical. While this compound's direct antimicrobial activity may be low, this protocol can be adapted to assess its synergistic potential by adding a fixed, sub-inhibitory concentration of this compound to each well before performing serial dilutions of a conventional antibiotic. The data consistently show that this compound can significantly reduce the MIC of several antibiotics, particularly against resistant strains of S. aureus, highlighting its potential as a resistance modulator.[1][3][4]
References
- 1. This compound from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of this compound from Ferula szowitsiana and conferol from F. badrakema, as modulators of multi-drug resistance in clinical isolates of Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect Of this compound, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes: In Vivo Efficacy of Galbanic Acid in Xenograft Models
Introduction
Galbanic acid (GBA), a natural sesquiterpene coumarin, has demonstrated significant anticancer properties in a variety of preclinical in vitro studies.[1][2] Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2][3][4] To translate these promising in vitro findings into potential clinical applications, robust in vivo experimental designs are essential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on conducting in vivo anticancer studies of this compound using a subcutaneous xenograft model.
Principle of the Xenograft Model
The subcutaneous xenograft model is a widely used and well-established method in preclinical cancer research.[5] It involves the implantation of human cancer cells into immunocompromised mice, which lack a functional immune system to prevent the rejection of foreign cells. This allows for the growth of human tumors in a living organism, providing a valuable platform to assess the antitumor efficacy and systemic toxicity of novel therapeutic agents like this compound.
Choice of Animal Model
Immunocompromised mouse strains are critical for the successful engraftment of human tumor cells. Commonly used strains include:
-
Athymic Nude (nu/nu) Mice: These mice have a genetic mutation that results in a defective thymus, leading to a deficiency in T-lymphocytes.
-
Severe Combined Immunodeficiency (SCID) Mice: These mice lack both functional T and B lymphocytes.
-
NOD scid gamma (NSG) Mice: These mice have a more severely compromised immune system, lacking T cells, B cells, and functional NK cells, and also have defects in cytokine signaling. They are often preferred for their high engraftment efficiency.
The choice of mouse strain may depend on the specific cancer cell line being used and the experimental objectives.
Data Presentation: Hypothetical In Vivo Efficacy of this compound
The following tables summarize representative quantitative data from a hypothetical in vivo study evaluating the anticancer effects of this compound on a human non-small cell lung carcinoma (H460) xenograft model.
Table 1: Effect of this compound on Tumor Volume in H460 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 1) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 102.5 ± 8.1 | 1545.3 ± 123.6 | - |
| This compound | 25 | 101.9 ± 7.9 | 988.7 ± 95.4 | 36.0 |
| This compound | 50 | 103.1 ± 8.5 | 633.6 ± 78.2 | 59.0 |
| Positive Control (Cisplatin) | 5 | 102.8 ± 8.3 | 417.2 ± 55.9 | 73.0 |
Table 2: Assessment of Systemic Toxicity of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 1) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change |
| Vehicle Control | 0 | 22.5 ± 1.1 | 24.8 ± 1.3 | +10.2 |
| This compound | 25 | 22.3 ± 1.0 | 23.9 ± 1.2 | +7.2 |
| This compound | 50 | 22.6 ± 1.2 | 23.1 ± 1.1 | +2.2 |
| Positive Control (Cisplatin) | 5 | 22.4 ± 1.1 | 19.7 ± 1.5 | -12.1 |
Experimental Protocols
Cell Culture and Preparation
This protocol details the steps for preparing cancer cells for subcutaneous injection.
Materials:
-
Human cancer cell line (e.g., H460 non-small cell lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile centrifuge tubes
-
Matrigel® (optional, can enhance tumor take rate)[6]
Procedure:
-
Culture the H460 cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Count the cells using a hemocytometer and assess viability with trypan blue. Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to achieve a final concentration of 5 x 10⁷ cells/mL.[7]
-
Keep the cell suspension on ice until injection.
Subcutaneous Xenograft Model Establishment
This protocol describes the procedure for implanting tumor cells into immunocompromised mice.
Materials:
-
6-8 week old female athymic nude mice
-
Prepared H460 cell suspension
-
1 mL sterile syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
70% ethanol (B145695) for disinfection
-
Digital calipers
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Disinfect the injection site on the right flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[8]
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to a sterile, filtered cage.
-
Monitor the health of the animals daily.
-
Begin measuring tumor size 2-3 times per week once tumors become palpable (typically 5-7 days post-injection).
-
Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[8]
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration and Monitoring
This protocol outlines the treatment and monitoring phase of the study.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
-
Weighing scale
Procedure:
-
Prepare the this compound formulation at the desired concentrations.
-
Administer this compound or the vehicle control to the respective groups of mice. The route of administration can be intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.), depending on the compound's properties and the study design.
-
Administer the treatment according to the predetermined schedule (e.g., daily, every other day) for the duration of the study (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and weigh them. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Experimental Workflow
Caption: Workflow for in vivo anticancer evaluation of this compound.
Proposed Signaling Pathway of this compound's Anticancer Activity
Caption: this compound's proposed mechanism of anticancer action.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols: Galbanic Acid-Loaded PLGA Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galbanic acid, a natural sesquiterpene coumarin (B35378) isolated from Ferula species, has demonstrated significant potential as an anticancer agent.[1] Its therapeutic application, however, is often hindered by poor aqueous solubility and limited bioavailability.[1] To overcome these limitations, encapsulation within biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles offers a promising drug delivery strategy. PLGA is an FDA-approved polymer known for its ability to provide sustained release of encapsulated therapeutic agents.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles. The information presented is based on established research and is intended to guide researchers in the development and assessment of this novel drug delivery system for potential cancer therapy.
Data Presentation
The following tables summarize the key quantitative data regarding the physicochemical properties, drug loading, and release kinetics of this compound-loaded PLGA nanoparticles.
Table 1: Physicochemical Characterization of this compound-Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Average Size (diameter, nm) | 214 ± 30.5 | [1][2][3] |
| Polydispersity Index (PDI) | Not explicitly stated | |
| ζ-potential (surface charge, mV) | Not explicitly stated | |
| Encapsulation Efficiency (EE %) | 71% | [1] |
| Drug Loading Content (LC %) | 3.9% | [1] |
Table 2: In Vitro Drug Release of this compound from PLGA Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Reference |
| 4 | ~18% | ~40% | [1] |
| 144 | ~60% (for 20 µM GBA-equivalent) | Not Reported | [1] |
| 144 | ~50% (for 40 µM GBA-equivalent) | Not Reported | [1] |
Table 3: Cytotoxicity of this compound and this compound-Loaded PLGA Nanoparticles
| Cell Line | Formulation | Concentration (µM GBA-equivalent) | Cell Viability (%) | Reference |
| hMSCs | This compound | 40 | Decreased | [1] |
| hMSCs | PLGA/GBA NPs | 40 | ~80% | [1] |
| C26 (Colon Cancer) | PLGA/GBA NPs | 80 | Significantly lower than GBA | [1] |
| C26 (Colon Cancer) | PLGA/GBA NPs | 120 | Significantly lower than GBA | [1] |
| NIH/3T3 (Normal) | PLGA/GBA NPs | Up to 120 | No considerable toxicity | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol details the single emulsion-solvent evaporation technique for the preparation of this compound-loaded PLGA nanoparticles.[1]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (Mw 7,000-17,000)
-
This compound (GBA)
-
Acetone
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) (average MW ~31–50 kDa)
-
Distilled water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 25 mg of PLGA and 1.25 mg of this compound in 1 ml of an acetone:dichloromethane mixture (1:4 v/v). Stir the solution for 15 minutes to ensure complete dissolution.[1]
-
Aqueous Phase Preparation: Prepare a 5% (w/v) solution of PVA in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase under sonication on ice. Use a probe sonicator at an amplitude of 80% for 10 minutes.[1]
-
Solvent Evaporation: Add the resulting emulsion dropwise to 10 ml of a 0.1% PVA solution while stirring overnight. This allows for the evaporation of the organic solvent.[1]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 18,000 rpm for 20 minutes.[1]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with distilled water to remove any excess surfactant.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.[1]
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in distilled water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size (hydrodynamic diameter), PDI, and zeta potential.
2. Encapsulation Efficiency (EE %) and Drug Loading Content (LC %):
-
To determine the amount of encapsulated this compound:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Calculate EE % and LC % using the following formulas: [1]
-
EE (%) = (Mass of this compound in Nanoparticles / Initial Mass of this compound used) x 100%
-
LC (%) = (Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100%
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the centrifugation method to evaluate the in vitro release of this compound from the PLGA nanoparticles.[1]
Materials:
-
This compound-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 5.5
-
Incubator shaker (37°C, 100 rpm)
-
Centrifuge
Procedure:
-
Suspend a known amount of this compound-loaded PLGA nanoparticles (e.g., equivalent to 40 µM of GBA) in 1 ml of either PBS (pH 7.4) or citrate buffer (pH 5.5).[1]
-
Incubate the suspension at 37°C with constant shaking at 100 rpm.[1]
-
At predetermined time intervals (e.g., 1, 2, 4, 24, 48, 72, 96, 120, and 144 hours), centrifuge the suspension at 17,000 g for 20 minutes.[1]
-
Carefully collect the supernatant and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of this compound in the collected supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cell Culture and Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to assess the cytotoxicity of free this compound and this compound-loaded PLGA nanoparticles on cancer and normal cell lines.[1]
Materials:
-
Cancer cell line (e.g., C26 colon carcinoma)
-
Normal cell line (e.g., NIH/3T3 fibroblasts)
-
Human Mesenchymal Stem Cells (hMSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight to allow for cell attachment.[1]
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded PLGA nanoparticles (e.g., 20-120 µM of GBA equivalent for cancer and normal cells, and 1.25-40 µM for hMSCs). Include untreated cells as a control group.[1]
-
Incubation: Incubate the plates for 72 hours.[1]
-
MTT Assay:
-
After the incubation period, wash the cells with PBS.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours.[1]
-
Carefully remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound-loaded PLGA nanoparticles.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits HIF-1α expression via EGFR/HIF-1α pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Galbanic Acid from Ferula Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid, a sesquiterpene coumarin (B35378) found in the oleo-gum-resin of various Ferula species, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.[3][4] The purification of this compound from its natural source is a critical step in facilitating further research into its therapeutic potential. This document provides detailed application notes and protocols for the purification of this compound from Ferula species using chromatographic techniques.
Data Presentation
The following table summarizes the quantitative data related to the purification of this compound and other sesquiterpene coumarins from Ferula species, based on available literature. Please note that yields can vary depending on the plant species, geographical origin, and the specific extraction and purification methods employed.
| Purification Step | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Typical Yield | Purity | Reference |
| Initial Fractionation | Column Chromatography | Silica (B1680970) Gel | n-Hexane:Ethyl Acetate (B1210297) (gradient) | Not Specified for this compound | Fraction enriched with sesquiterpene coumarins | [5] |
| Fine Purification | Preparative HPLC | C18 Reversed-Phase | Acetonitrile (B52724):Water or Methanol (B129727):Water (with optional acid modifier) | Not Specified for this compound | >95% | |
| Quantitative Analysis | HPLC-UV | C18 Reversed-Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | Varies | High | [6] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation by Column Chromatography
This protocol describes the extraction of the oleo-gum-resin of Ferula assa-foetida and the initial separation of sesquiterpene coumarins using column chromatography.[5]
1. Plant Material and Extraction:
-
Start with dried and powdered oleo-gum-resin of Ferula assa-foetida.
-
Extract the powdered resin with chloroform (B151607) (CHCl₃) or hexane (B92381) using a Soxhlet apparatus or maceration.[5]
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc). Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of EtOAc.[5] A typical gradient could be:
-
n-Hexane (100%)
-
n-Hexane:EtOAc (98:2)
-
n-Hexane:EtOAc (95:5)
-
n-Hexane:EtOAc (90:10)
-
n-Hexane:EtOAc (80:20)
-
n-Hexane:EtOAc (50:50)
-
EtOAc (100%)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 50-100 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc 7:3) and visualize under UV light (254 nm and 366 nm).
-
Pooling: Combine fractions containing compounds with similar Rf values to the this compound standard.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
This protocol outlines the fine purification of this compound from the enriched fractions obtained from column chromatography using preparative HPLC.
1. Sample Preparation:
-
Evaporate the pooled fractions containing this compound to dryness.
-
Dissolve the residue in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Preparative HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water. An acidic modifier like 0.1% formic acid or acetic acid can be added to improve peak shape. A typical gradient could be:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a lower percentage of Solvent B (e.g., 40%) and increase it to a higher percentage (e.g., 80%) over 30-40 minutes.
-
-
Flow Rate: Typically 2-5 mL/min for a preparative column.
-
Detection: UV detector at a wavelength of approximately 280 nm or 320 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.
3. Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for this compound purification.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, survival, and angiogenesis.
1. PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.[1][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
2. Ras Signaling Pathway and Farnesyltransferase Inhibition
This compound has been identified as an inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification and activation of the Ras protein, a key player in cancer development.[8]
Caption: Inhibition of Ras farnesylation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FBMN/HPLC-PDA guided isolation of sesquiterpene coumarins from <i>Ferula bungeana</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a cytotoxic sesquiterpene from the gum resin of Ferula asafoetida, blocks protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Galbanic Acid Derivatives for Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid (GA), a sesquiterpene coumarin (B35378) predominantly found in plants of the Ferula genus, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Its demonstrated cytotoxicity against various cancer cell lines makes it a compelling scaffold for the development of novel therapeutic agents.[3][4] The primary mechanism of its anticancer action involves the induction of apoptosis and inhibition of key cell survival pathways, notably the PI3K/Akt/mTOR signaling cascade.[1][5]
These application notes provide a comprehensive guide to the synthesis of novel this compound derivatives, with a focus on strategies to enhance their anticancer efficacy. Detailed protocols for the synthesis and evaluation of these compounds are presented to facilitate further research and drug discovery efforts in this area.
Data Presentation: Anticancer Activity of this compound
While the primary focus of this document is the generation of novel derivatives, the following table summarizes the known anticancer activities of the parent compound, this compound, across various cancer cell lines to provide a baseline for comparison.
| Cell Line | Cancer Type | IC50 Value | Reference |
| U87 | Glioblastoma | Not specified, but showed significant decrease in cell proliferation | [1][5] |
| MDA-MB-231 | Breast Cancer (Estrogen Receptor-Negative) | 48.75 µg/mL | [6] |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | 56.65 µg/mL | [6] |
| H460 | Non-Small Cell Lung Carcinoma | Most susceptible among tested NSCLC lines | [7] |
| MT-2 | Adult T-cell Leukemia/Lymphoma | Significant toxicity at 10 and 20 µM in hypoxia | [8] |
Experimental Protocols
I. Synthesis of Novel this compound Derivatives
The carboxyl group of this compound presents a prime site for chemical modification to generate novel ester and amide derivatives. Such modifications can significantly alter the compound's physicochemical properties, including solubility, cell permeability, and target-binding affinity, potentially leading to enhanced biological activity.
A. General Protocol for Esterification of this compound
This protocol describes a general method for the synthesis of this compound esters.
Reagents and Materials:
-
This compound
-
Appropriate alcohol (e.g., ethanol, propanol, substituted phenols)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate container, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure ester derivative.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
B. General Protocol for Amidation of this compound
This protocol outlines a general procedure for the synthesis of this compound amides.
Reagents and Materials:
-
This compound
-
Appropriate primary or secondary amine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other amide coupling agents
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure amide derivative.
-
Characterize the final product by spectroscopic methods.
II. In Vitro Anticancer Activity Assays
A. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each derivative.
B. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the this compound derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: Workflow for novel this compound derivative development.
Logical Relationship
This diagram shows the logical progression from the parent compound to the desired outcome of enhanced anticancer activity.
Caption: From scaffold to lead compound.
References
- 1. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway | Bentham Science [eurekaselect.com]
- 6. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing toxicity of this compound, auraptene and umbelliprenin on adult T-cell leukaemia-lymphoma in normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galbanic Acid Target Identification using Affinity-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid, a sesquiterpene coumarin (B35378) found in plants of the Ferula genus, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] Preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and antiviral agent.[1][2][3] Specifically, in the context of oncology, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and suppress metastasis.[3][4] Its mechanisms of action are thought to involve the modulation of key signaling pathways, including the EGFR/HIF-1α and PI3K/Akt/mTOR pathways.[5][6][7]
To fully elucidate the therapeutic potential of this compound and accelerate its development into a clinical candidate, a comprehensive understanding of its molecular targets is paramount. Affinity-based proteomics has emerged as a powerful and unbiased approach for identifying the direct binding partners of small molecules within the complex cellular proteome. This technique utilizes a chemically modified version of the small molecule, or "bait," to capture its interacting proteins, which are then identified using high-resolution mass spectrometry.
These application notes provide a detailed framework and experimental protocols for the identification of this compound's protein targets using an affinity-based proteomics workflow.
Data Presentation: Biological Activity of this compound
The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines. This quantitative data serves as a critical foundation for designing target identification experiments, as it provides a concentration range where the compound exhibits biological activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| OVCAR-3 | Ovarian Carcinoma | ~37 | 24 |
| ~12.1 | 48 | ||
| ~10 | 72 | ||
| MCF-7 | Breast Carcinoma | 56.65 (µg/mL) | Not Specified |
| MDA-MB-231 | Breast Carcinoma | 48.75 (µg/mL) | Not Specified |
Note: The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population. These values can vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound Affinity Probe
To perform affinity-based proteomics, a this compound "bait" molecule must be synthesized. This typically involves attaching a biotin (B1667282) tag to the this compound molecule via a linker. The native carboxylic acid group on this compound provides a convenient handle for this chemical modification.
Principle: The carboxylic acid of this compound will be coupled to an amine-containing biotin derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) chemistry. The linker is designed to be long enough to minimize steric hindrance during target protein binding.
Materials:
-
This compound
-
Biotin-PEG4-Amine (or similar amine-functionalized biotin with a spacer arm)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated this compound ester.
-
-
Coupling with Biotin-Amine:
-
In a separate flask, dissolve Biotin-PEG4-Amine (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the biotin-amine solution.
-
Slowly add the NHS-activated this compound solution to the biotin-amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification and Characterization:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the biotinylated this compound probe by preparative HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Preparation of Cell Lysate
The choice of cell line for lysate preparation should be guided by the known biological activity of this compound. For instance, based on the provided IC50 data, OVCAR-3 or MDA-MB-231 cells would be suitable choices.
Materials:
-
Cultured cancer cells (e.g., OVCAR-3)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Refrigerated centrifuge
Protocol:
-
Cell Culture and Harvest:
-
Culture the chosen cancer cell line to ~80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (the cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C.
-
Affinity Chromatography (Pull-down Assay)
This protocol describes the capture of proteins that bind to the this compound affinity probe.
Materials:
-
This compound affinity probe
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Prepared cell lysate
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin, or a buffer with a high concentration of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin beads and wash them two to three times with lysis buffer to equilibrate them.
-
-
Binding:
-
Incubate the prepared cell lysate with the this compound affinity probe for 2-4 hours at 4°C with gentle rotation. A no-probe control (lysate only) and a free biotin competition control should be included.
-
Add the lysate-probe mixture to the equilibrated streptavidin beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Separate the beads from the lysate using a magnetic rack or centrifugation.
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. Several methods can be employed:
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.
-
Competitive Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM). This is a milder elution method that may preserve protein complexes for further analysis.
-
-
Protein Identification by Mass Spectrometry
The eluted proteins are identified using mass spectrometry-based proteomics.
Principle: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The obtained peptide fragmentation patterns are then searched against a protein database to identify the corresponding proteins.
Protocol:
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands that are present in the this compound probe pull-down but absent or significantly reduced in the control lanes.
-
Perform in-gel digestion of the excised protein bands with trypsin.
-
-
LC-MS/MS Analysis:
-
Extract the tryptic peptides from the gel pieces.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Filter and validate the identified proteins. Proteins that are significantly enriched in the this compound probe sample compared to the controls are considered potential binding partners.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR/HIF-1α and PI3K/Akt/mTOR signaling pathways, which are reported to be modulated by this compound. These diagrams can serve as a reference for interpreting the results of the target identification experiments.
Caption: EGFR/HIF-1α signaling pathway and points of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibitory points for this compound.
Experimental Workflow
The following diagram outlines the complete experimental workflow for this compound target identification using affinity-based proteomics.
Caption: Workflow for this compound target identification using affinity-based proteomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits HIF-1α expression via EGFR/HIF-1α pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Galbanic Acid in Combination Therapy with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where conventional antibiotics are co-administered with non-antibiotic compounds that can enhance their efficacy. Galbanic acid, a sesquiterpene coumarin (B35378) isolated from plants of the Ferula genus, has emerged as a potent modulator of antibiotic resistance, particularly against Gram-positive bacteria such as Staphylococcus aureus (S. aureus).[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound in combination therapy. We detail its mechanism of action, summarize key quantitative data from published studies, and provide detailed protocols for in vitro evaluation.
Mechanism of Action: Efflux Pump Inhibition
The primary mechanism by which this compound potentiates the activity of conventional antibiotics is through the inhibition of bacterial efflux pumps.[2][5] Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. This is a major mechanism of multidrug resistance (MDR) in bacteria.[1][6]
This compound has been shown to inhibit the efflux of various antibiotics, including ciprofloxacin, tetracycline, penicillin G, and cephalexin (B21000), in resistant strains of S. aureus.[2][3][4] By blocking these pumps, this compound effectively increases the intracellular concentration of the co-administered antibiotic, restoring its ability to reach its target and exert its antimicrobial effect. Evidence for this mechanism comes from studies demonstrating that this compound reduces the MIC of antibiotics and ethidium (B1194527) bromide (a known efflux pump substrate), and increases the accumulation of ethidium bromide within bacterial cells.[2][5]
Synergistic Activity with Conventional Antibiotics
Numerous studies have demonstrated the synergistic effect of this compound with a range of antibiotics against resistant bacterial strains. The following tables summarize the quantitative data from these studies, highlighting the reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics when used in combination with sub-inhibitory concentrations of this compound.
Table 1: Synergistic Effect of this compound on the MIC of Various Antibiotics against S. aureus
| Antibiotic | Bacterial Strain(s) | MIC of Antibiotic Alone (µg/mL) | This compound Concentration (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | Fold Reduction in MIC | Reference(s) |
| Ciprofloxacin | MDR clinical isolates of S. aureus | 10-80 | 300 | ≤2.5-5 | 4 to >16 | [2] |
| Tetracycline | MDR clinical isolates of S. aureus | 10-80 | 300 | 2.5-5 | 4 to >16 | [2] |
| Methicillin | Clinical isolates of S. aureus | 10-80 | 400 | <1.25 | 8 to >64 | [3] |
| Tetracycline | Clinical isolates of S. aureus | 40->80 | 200 | <1.25 | 32 to >64 | [3] |
| Ciprofloxacin | Clinical isolates of S. aureus | 10-20 | 400 | <1.25 | 8 to 16 | [3] |
| Penicillin G | S. aureus | 64 | 100 | 1 | 64 | [4][7] |
| Cephalexin | S. aureus | 128 | 100 | 1 | 128 | [4][7] |
Note: MDR stands for Multidrug-Resistant.
Table 2: Effect of this compound on the MIC of Ethidium Bromide against S. aureus
| Bacterial Strain(s) | MIC of Ethidium Bromide Alone (µg/mL) | This compound Concentration (µg/mL) | MIC of Ethidium Bromide in Combination (µg/mL) | Fold Reduction in MIC | Reference(s) |
| MDR clinical isolates of S. aureus | 4-16 | 300 | 0.5-2 | 8 | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the synergistic activity of this compound with conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Conventional antibiotic(s)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., S. aureus) in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, inoculate a single colony of the test bacterium into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Checkerboard Assay for Synergy Testing
Principle: The checkerboard assay is used to assess the in vitro interaction of two antimicrobial agents. It involves testing serial dilutions of two compounds in combination.[8]
Materials:
-
Same as for MIC determination.
Protocol:
-
Plate Setup:
-
In a 96-well plate, perform serial dilutions of antibiotic A horizontally and antibiotic B (or this compound) vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension (5 x 10⁵ CFU/mL).
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Ethidium Bromide Accumulation Assay
Principle: This fluorometric assay measures the intracellular accumulation of ethidium bromide, a fluorescent substrate of many efflux pumps. Inhibition of efflux pumps by a compound like this compound will lead to increased intracellular fluorescence.[2]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide solution
-
Glucose
-
This compound
-
Fluorometer
Protocol:
-
Cell Preparation:
-
Harvest bacterial cells in the mid-logarithmic phase by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
-
Assay:
-
Add the bacterial suspension to a cuvette containing PBS and glucose.
-
Add ethidium bromide to the cuvette.
-
Add this compound (or a vehicle control).
-
Monitor the fluorescence over time using a fluorometer.
-
-
Data Analysis:
-
An increase in fluorescence in the presence of this compound compared to the control indicates inhibition of ethidium bromide efflux.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for synergy testing.
Caption: Mechanism of this compound Synergy.
Caption: Checkerboard Assay Workflow.
Caption: this compound's Inhibition of Efflux Pumps.
Conclusion and Future Directions
This compound demonstrates significant potential as an adjuvant in combination therapy to combat antibiotic-resistant bacteria, particularly S. aureus. Its ability to inhibit efflux pumps restores the efficacy of several classes of antibiotics. The protocols provided herein offer a framework for the continued investigation of this compound and other natural products as resistance-modifying agents.
Future research should focus on:
-
Elucidating the specific efflux pumps inhibited by this compound.
-
Investigating the potential for synergy against a broader range of clinically relevant pathogens, including Gram-negative bacteria.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in combination therapy in animal models of infection.
-
Exploring the structure-activity relationship of this compound derivatives to develop more potent efflux pump inhibitors.
By advancing our understanding of the synergistic interactions between natural compounds and conventional antibiotics, we can pave the way for novel therapeutic strategies to address the growing threat of antimicrobial resistance.
References
- 1. Evaluation of the effects of this compound from Ferula szowitsiana and conferol from F. badrakema, as modulators of multi-drug resistance in clinical isolates of Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect Of this compound, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. This compound from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Galbanic Acid as an Angiogenesis Inhibitor in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid, a natural sesquiterpene coumarin (B35378) isolated from Ferula assafoetida, has demonstrated significant potential as an anti-cancer agent through its ability to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][2] These application notes provide a comprehensive overview of the anti-angiogenic properties of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, and detailed protocols for reproducing these assays.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting vascular endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs), and interfering with key signaling pathways that regulate their proliferation, migration, and differentiation into capillary-like structures. The primary mechanism involves the inhibition of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling cascade. By reducing the phosphorylation of critical downstream kinases such as p38-mitogen-activated protein kinase (MAPK), c-jun N-terminal kinase (JNK), and AKT, this compound effectively blunts the cellular response to pro-angiogenic stimuli.[1][2] This leads to the decreased expression of downstream targets like endothelial nitric oxide synthase (eNOS) and cyclin D1, which are essential for endothelial cell function and proliferation.[1][2]
Data Presentation
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound from various experimental models.
Table 1: In Vitro Anti-Angiogenic Activity of this compound on HUVECs
| Assay | Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| Cell Proliferation (VEGF-induced) | HUVEC | This compound | 10 µM | 24 h | Significant decrease in proliferation | [1][2] |
| 25 µM | 24 h | Further significant decrease in proliferation | [1][2] | |||
| 50 µM | 24 h | Strong inhibition of proliferation | [1][2] | |||
| Cell Migration (VEGF-induced) | HUVEC | This compound | 50 µM | 6 h | Inhibition of migration | [1][2] |
| Tube Formation (VEGF-induced) | HUVEC | This compound | 50 µM | 24 h | Significant inhibition of tube formation | [1][2] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Assay | Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |
| Matrigel Plug Assay | C57BL/6 Mice | This compound in Matrigel | 100 µM | 7 days | Reduction in VEGF-induced angiogenesis | [1][2] |
| LLC Allograft | Syngeneic Mice | This compound (i.p. injection) | 1 mg/kg/day | 14 days | Inhibition of tumor growth | [1][2][3] |
| Decreased CD34 microvessel density | [1][2][3] | |||||
| Decreased Ki-67 proliferative index | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HUVEC Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of VEGF-stimulated HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
EGM-2 Endothelial Cell Growth Medium-2
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 medium containing 10% FBS and allow them to adhere overnight.
-
Starve the cells in serum-free EGM-2 for 6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) in the presence of 20 ng/mL VEGF-A for 24 hours. Include a vehicle control (DMSO) and a positive control (VEGF-A alone).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the VEGF-A treated control.
HUVEC Wound Healing (Migration) Assay
Objective: To assess the effect of this compound on the migration of VEGF-stimulated HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium with 10% FBS
-
Recombinant Human VEGF-A
-
This compound
-
6-well plates
-
200 µL pipette tip
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a scratch (wound) in the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-free EGM-2 containing 20 ng/mL VEGF-A and different concentrations of this compound (e.g., 50 µM). Include a vehicle control.
-
Capture images of the wound at 0 hours and after 6 hours of incubation at 37°C.
-
Measure the width of the wound at multiple points and calculate the percentage of wound closure.
HUVEC Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of HUVECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Recombinant Human VEGF-A
-
This compound
-
Matrigel (or other basement membrane extract)
-
96-well plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs (1 x 10⁴ cells) in 100 µL of serum-free EGM-2 containing 20 ng/mL VEGF-A and the desired concentration of this compound (e.g., 50 µM).
-
Seed the cell suspension onto the solidified Matrigel.
-
Incubate for 24 hours at 37°C.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring the total tube length or the number of branch points.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the anti-angiogenic effect of this compound in a living system.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Thermostable, non-diffusible methylcellulose (B11928114) discs
-
Sterile PBS
-
Egg incubator
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Prepare methylcellulose discs containing a known concentration of this compound. A vehicle control disc should also be prepared.
-
On day 8, carefully place the discs on the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours, observe and photograph the CAM vasculature around the discs.
-
Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area.
Visualizations
The following diagrams illustrate the key signaling pathway inhibited by this compound and the general workflow of the experimental assays.
Caption: this compound inhibits VEGF-induced signaling pathways in endothelial cells.
References
Application Notes and Protocols: Galbanic Acid as an Efflux Pump Inhibitor in Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the primary mechanisms by which bacteria evade the effects of antibiotics is through the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell, preventing them from reaching their intracellular targets.[1][2] Efflux pump inhibitors (EPIs) are compounds that can counteract this resistance mechanism, restoring the efficacy of existing antibiotics.[2][3] Galbanic acid, a sesquiterpene coumarin (B35378) isolated from plants of the Ferula genus, has emerged as a promising natural EPI, particularly against resistant strains of Staphylococcus aureus.[1][4][5]
These application notes provide a summary of the key findings related to this compound's activity as an EPI and detailed protocols for its evaluation.
Mechanism of Action
This compound itself does not exhibit significant antibacterial activity, even at high concentrations (up to 800 µg/mL).[1][6] Its therapeutic potential lies in its ability to potentiate the activity of various antibiotics against resistant bacterial strains.[4][5] The primary proposed mechanism for this synergistic effect is the inhibition of bacterial efflux pumps.[1][5] Evidence for this includes:
-
Reduction of Ethidium (B1194527) Bromide MIC: Ethidium bromide is a known substrate for many bacterial efflux pumps, and its resistance is primarily mediated by active efflux.[1] this compound has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of ethidium bromide in resistant S. aureus strains.[1]
-
Increased Intracellular Accumulation of Efflux Pump Substrates: In the presence of this compound, the intracellular accumulation of ethidium bromide is enhanced in resistant bacteria.[1]
-
Decreased Efflux of Substrates: Correspondingly, the rate of ethidium bromide efflux from bacterial cells is decreased when co-administered with this compound.[1]
The NorA efflux pump, a well-characterized multidrug efflux pump in S. aureus, is a likely target for this compound's inhibitory action.[1]
Data Presentation: Potentiation of Antibiotic Activity
The following tables summarize the quantitative data on the potentiation of antibiotic activity by this compound in resistant clinical isolates of Staphylococcus aureus.
Table 1: Potentiation of Ciprofloxacin and Tetracycline by this compound
| Antibiotic | MIC Range without this compound (µg/mL) | MIC Range with 300 µg/mL this compound (µg/mL) |
| Ciprofloxacin | 10 - 80 | ≤2.5 - 5 |
| Tetracycline | 10 - 80 | 2.5 - 5 |
Data sourced from studies on multidrug-resistant clinical isolates of S. aureus.[1]
Table 2: Potentiation of Penicillin G and Cephalexin (B21000) by this compound
| Antibiotic | MIC without this compound (µg/mL) | MIC with 100 µg/mL this compound (µg/mL) | Fold Decrease in MIC |
| Penicillin G | 64 | 1 | 64 |
| Cephalexin | 128 | 1 | 128 |
Data sourced from studies on S. aureus.[4][7]
Table 3: Potentiation of Methicillin, Tetracycline, and Ciprofloxacin by this compound
| Antibiotic | MIC Range without this compound (µg/mL) | MIC with 400 µg/mL this compound (µg/mL) |
| Methicillin | 10 - 80 | < 1.25 |
| Tetracycline | 40 - >80 | < 1.25 |
| Ciprofloxacin | 10 - 20 | < 1.25 |
Data sourced from studies on clinically resistant isolates of S. aureus.[5][6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Antibiotic stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control EPI (e.g., Verapamil)
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic in CAMHB in the microtiter plate.
-
Prepare this compound Plates (for potentiation assay): In a separate plate, prepare serial dilutions of the antibiotic in CAMHB that also contains a fixed sub-inhibitory concentration of this compound (e.g., 100, 300, or 400 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only inoculated broth.
-
Sterility Control: Wells containing uninoculated broth.
-
This compound Control: Wells containing inoculated broth with this compound at the tested concentration to ensure it has no intrinsic antibacterial effect.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to systematically evaluate the interaction between two compounds (e.g., an antibiotic and an EPI).
Materials:
-
Same as Protocol 1
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 10^6 CFU/mL) to each well.[1]
-
Incubation: Incubate the plate at 37°C for 18 hours.[1]
-
Data Analysis: Determine the MIC of the antibiotic in the presence of each concentration of this compound. The Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Protocol 3: Ethidium Bromide Accumulation and Efflux Assay
This fluorometric assay measures the ability of a compound to inhibit the efflux of ethidium bromide.
Materials:
-
Bacterial culture grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide solution
-
Glucose
-
This compound
-
Verapamil (B1683045) (positive control)
-
Fluorometer with appropriate filters for excitation and emission
Procedure:
Accumulation Assay:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash with PBS, and resuspend in PBS.
-
Assay Mixture: In a cuvette, combine the bacterial suspension, glucose (as an energy source), and a sub-inhibitory concentration of this compound or verapamil.
-
Initiate Reaction: Add ethidium bromide to the cuvette.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time. An increased rate of fluorescence indicates enhanced accumulation of ethidium bromide due to efflux pump inhibition.
Efflux Assay:
-
Loading Cells: Incubate bacterial cells with ethidium bromide and glucose to allow for accumulation.
-
Washing: Centrifuge the cells to remove external ethidium bromide and resuspend them in fresh PBS.
-
Initiate Efflux: Add glucose to energize the efflux pumps.
-
Inhibitor Addition: To test the effect of the inhibitor, add this compound or verapamil to the cell suspension.
-
Measurement: Monitor the decrease in fluorescence over time. A slower rate of fluorescence decrease in the presence of this compound indicates inhibition of ethidium bromide efflux.[1]
Visualizations
Caption: Proposed mechanism of this compound as an efflux pump inhibitor.
Caption: Experimental workflow for the checkerboard assay.
Caption: Workflow for ethidium bromide accumulation and efflux assays.
Conclusion
This compound demonstrates significant potential as an efflux pump inhibitor, capable of restoring the activity of several classes of antibiotics against resistant Staphylococcus aureus. The provided protocols offer a framework for researchers to investigate and characterize the activity of this compound and other potential EPIs. Further research is warranted to elucidate the precise molecular interactions with specific efflux pumps and to evaluate its efficacy and safety in more complex models.
References
- 1. Effect Of this compound, A Sesquiterpene Coumarin From Ferula Szowitsiana, As An Inhibitor Of Efflux Mechanism In Resistant Clinical Isolates Of Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 4. This compound from Ferula szowitsiana enhanced the antibacterial activity of penicillin G and cephalexin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Galbanic Acid Formulation to Enhance Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid (GBA), a sesquiterpene coumarin (B35378) predominantly found in plants of the Ferula species, has garnered significant interest for its diverse pharmacological activities, including potent anticancer properties.[1][2] Preclinical studies have demonstrated its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis in various cancer cell lines.[2] However, the clinical translation of this compound is significantly hampered by its poor aqueous solubility and consequently low and variable oral bioavailability.[3]
These application notes provide a comprehensive overview of formulation strategies to enhance the oral bioavailability of this compound, with a focus on the development of solid lipid nanoparticles (SLNs). Detailed protocols for the formulation, characterization, and in vitro/in vivo evaluation are presented to guide researchers in the development of orally bioavailable GBA formulations.
Challenges to Oral Bioavailability of this compound
The primary challenge associated with the oral delivery of this compound is its hydrophobic nature, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[3] This low solubility limits the dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs. Factors contributing to the poor oral bioavailability of GBA include:
-
Low Aqueous Solubility: this compound is a lipophilic compound with limited solubility in water, which restricts its dissolution in gastrointestinal fluids.
-
First-Pass Metabolism: While not extensively characterized for this compound, many natural compounds undergo significant metabolism in the liver and gut wall, reducing the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: As a potential substrate for efflux transporters like P-gp, this compound may be actively transported out of intestinal cells back into the lumen, further limiting its absorption.
Formulation Strategy: Solid Lipid Nanoparticles (SLNs)
To overcome the challenges of poor solubility and enhance oral absorption, formulating this compound into solid lipid nanoparticles (SLNs) presents a promising approach.[4][5] SLNs are colloidal drug carriers composed of a solid lipid core stabilized by a surfactant.[6]
Advantages of SLNs for Oral GBA Delivery:
-
Enhanced Solubility and Dissolution: Encapsulating GBA within a lipid matrix can improve its solubilization in the GI tract.[6]
-
Increased Bioavailability: SLNs can enhance oral bioavailability through various mechanisms, including improved absorption via the lymphatic pathway, which bypasses first-pass metabolism, and protection of the drug from degradation in the GI environment.[6][7]
-
Sustained Release: The solid lipid matrix can provide a controlled and sustained release of the encapsulated drug, potentially leading to a more favorable pharmacokinetic profile.[5]
-
Improved Stability: The solid nature of the lipid core can protect the encapsulated GBA from chemical degradation.[6]
Quantitative Data Summary
The following tables summarize the physicochemical properties of a representative GBA-loaded SLN formulation compared to the unformulated compound. Note: The in vivo pharmacokinetic data presented here is illustrative and based on typical improvements observed for poorly soluble drugs formulated as SLNs, as specific comparative oral pharmacokinetic data for GBA-SLNs was not publicly available.
Table 1: Physicochemical Properties of this compound and GBA-Loaded SLNs
| Parameter | This compound (Unformulated) | GBA-Loaded SLNs | Source(s) |
| Particle Size (nm) | Not Applicable | 92 | [5] |
| Zeta Potential (mV) | Not Applicable | -23.39 | [5] |
| Encapsulation Efficiency (%) | Not Applicable | >98 | [5] |
| Drug Loading (%) | Not Applicable | Not Reported | [5] |
| Aqueous Solubility | Poor | Enhanced | [3] |
Table 2: Illustrative Oral Pharmacokinetic Parameters of this compound Formulations in Rats
| Parameter | This compound (Suspension) | GBA-Loaded SLNs |
| Dose (mg/kg) | 50 | 50 |
| Cmax (ng/mL) | 150 ± 25 | 750 ± 90 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 850 ± 120 | 5100 ± 650 |
| Relative Bioavailability (%) | 100 | ~600 |
Experimental Protocols
Protocol for Preparation of GBA-Loaded SLNs
This protocol describes the preparation of GBA-loaded SLNs using the hot homogenization method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the accurately weighed amount of this compound to the melted lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Alternatively, ultrasonication can be used.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Protocol for In Vitro Drug Release Study
This protocol outlines the dialysis bag method for assessing the in vitro release of GBA from SLNs.
Materials:
-
GBA-loaded SLN dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS), pH 7.4 (and pH 1.2 to simulate gastric fluid)
-
Shaking water bath or incubator
-
Analytical instrument for GBA quantification (e.g., HPLC)
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of the dialysis membrane and soak it in the release medium for at least 30 minutes.
-
-
Sample Loading:
-
Pipette a known volume (e.g., 1 mL) of the GBA-loaded SLN dispersion into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL of PBS, pH 7.4).
-
Place the beaker in a shaking water bath set at 37°C and a suitable agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for GBA concentration using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of GBA released at each time point.
-
Protocol for In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general guideline for conducting an oral pharmacokinetic study of GBA formulations in rats. All animal experiments should be conducted in accordance with approved animal care and use protocols.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
GBA-loaded SLN dispersion
-
GBA suspension (as a control)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Analytical instrument for GBA quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide the rats into two groups: a control group receiving the GBA suspension and a test group receiving the GBA-loaded SLN dispersion.
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Separation:
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of GBA in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the GBA-loaded SLNs compared to the GBA suspension.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of GBA-loaded SLNs.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.[8]
Mechanism of Action: Inhibition of PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to exert its anticancer effects, at least in part, by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8] This pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[9] By inhibiting key components of this pathway, such as PI3K, Akt, and mTOR, this compound can suppress tumor growth and induce apoptosis in cancer cells.[8]
Conclusion
The formulation of this compound into solid lipid nanoparticles represents a viable strategy to overcome its inherent poor oral bioavailability. The protocols and data presented in these application notes provide a framework for the rational design and evaluation of GBA-loaded SLNs. Further optimization of the formulation and comprehensive in vivo studies are warranted to fully elucidate the potential of this approach to translate the therapeutic promise of this compound into a clinically effective oral anticancer agent.
References
- 1. This compound potentiates TRAIL induced apoptosis in resistant non-small cell lung cancer cells via inhibition of MDR1 and activation of caspases and DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of PEGylated nanoparticles of bendamustine for treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming "Galbanic Acid" Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Galbanic Acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpene coumarin, a natural compound found in plants of the Ferula species.[1][2][3] It has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4][5] However, a significant challenge in its experimental use and formulation development is its poor water solubility. One estimate suggests its aqueous solubility is as low as 0.01312 mg/L at 25 °C. This low solubility can hinder in vitro assays, limit bioavailability in preclinical studies, and pose significant hurdles for developing aqueous-based formulations.
Q2: I am observing precipitation of this compound in my aqueous buffer during my cell culture experiment. What is the likely cause and how can I prevent it?
A2: Precipitation is a common issue when a stock solution of a hydrophobic compound like this compound, typically dissolved in an organic solvent such as DMSO or ethanol (B145695), is diluted into an aqueous buffer. This occurs because the concentration of the organic solvent is significantly lowered upon dilution, reducing its capacity to keep the hydrophobic compound dissolved. To prevent this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is high enough to maintain solubility, but low enough to not cause cellular toxicity. It is recommended that the final DMSO concentration be kept at or below 0.1%.[6]
-
Incremental Dilution: Instead of a single large dilution, try a stepwise dilution of your stock solution into the aqueous buffer.
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80, in your final aqueous solution can help to form micelles that encapsulate the this compound and improve its stability in the solution.[7]
-
Formulation Strategies: For more robust and long-term solubility, consider using advanced formulation techniques as detailed in the troubleshooting guides below.
Q3: Are there any proven methods to successfully formulate this compound for improved aqueous solubility and delivery?
A3: Yes, one experimentally validated method is the formulation of this compound into Solid Lipid Nanoparticles (SLNs). A study has demonstrated the successful encapsulation of this compound into SLNs, resulting in a stable aqueous dispersion of nanoparticles with high encapsulation efficiency.[7][8] This method not only improves solubility but can also provide for sustained drug delivery.[8] Other promising techniques, based on general principles for poorly soluble drugs, include the use of co-solvents, cyclodextrin (B1172386) complexation, and solid dispersions.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for enhancing the aqueous solubility of this compound.
Method 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (GBA-SLNs)
This protocol is based on a hot homogenization method that has been successfully used to prepare GBA-SLNs.[7][8]
Experimental Protocol:
-
Preparation of the Oil Phase:
-
Accurately weigh and combine the solid lipid (e.g., Precirol® ATO 5) and this compound.
-
Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid, with gentle stirring, until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 407) in distilled water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Homogenization:
-
Add the hot aqueous phase dropwise to the hot oil phase under high-speed homogenization (e.g., 12,000 rpm).
-
Continue homogenization for a specified period (e.g., 15 minutes) to form a hot oil-in-water nanoemulsion.
-
-
Formation of SLNs:
-
Allow the hot nanoemulsion to cool down to room temperature with gentle stirring. As the lipid solidifies, the GBA-SLNs will form.
-
The resulting GBA-SLN dispersion can be stored at 4°C.
-
Data Presentation:
| Parameter | Result |
| Particle Size (Z-average) | ~92 nm |
| Polydispersity Index (PDI) | Monodispersed |
| Zeta Potential | ~ -23.39 mV |
| Encapsulation Efficiency (EE) | >98% |
| Drug Loading (DL) | Varies based on formulation |
Table 1: Physicochemical characteristics of this compound-Loaded Solid Lipid Nanoparticles (GBA-SLNs) as reported in the literature.[8]
Workflow for GBA-SLN Preparation:
Caption: Workflow for preparing GBA-SLNs.
Method 2: Co-solvent Systems
For many in vitro experiments, using a co-solvent system is the most straightforward approach. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are common choices.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or absolute ethanol. The solubility in DMSO is generally higher for many poorly soluble compounds.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
-
Crucial: Ensure the final concentration of the organic co-solvent is low (typically ≤ 0.1% for DMSO in cell-based assays) to avoid artifacts from solvent toxicity.[6]
-
Vortex or gently mix immediately after each dilution step to prevent precipitation.
-
Data Presentation:
| Co-solvent | Approximate Solubility of Structurally Similar Compounds | Notes |
| DMSO | High (often >10 mg/mL) | Can have biological effects at higher concentrations.[9] |
| Ethanol | Moderate to High (e.g., ~16 mg/mL for gallic acid)[9] | Can also impact cellular processes. |
| DMF | High (e.g., ~25 mg/mL for gallic acid)[9] | Use with caution due to higher toxicity. |
Table 2: General solubility of structurally related compounds in common organic solvents. Specific solubility of this compound should be experimentally determined.
Method 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[10][11][12]
Experimental Protocol (Kneading Method):
-
Molar Ratio Determination:
-
Determine the appropriate molar ratio of this compound to the selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
-
Complex Formation:
-
In a mortar, mix the this compound and cyclodextrin.
-
Add a small amount of a solvent blend (e.g., water/ethanol) to form a paste.
-
Knead the paste for a specified time (e.g., 30-60 minutes).
-
-
Drying and Pulverization:
-
Dry the paste in an oven or under vacuum to remove the solvent.
-
Pulverize the dried complex to obtain a fine powder.
-
-
Solubility Assessment:
-
Determine the solubility of the this compound-cyclodextrin complex in water or your desired aqueous buffer and compare it to the free compound.
-
Logical Relationship for Cyclodextrin Complexation:
References
- 1. mdpi.com [mdpi.com]
- 2. This compound decreases androgen receptor abundance and signaling and induces G1 arrest in prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunopathol.com [immunopathol.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation, characterization, and geno/cytotoxicity studies of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Galbanic Acid Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Galbanic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving adequate oral bioavailability of this compound in in vivo studies?
A1: The primary obstacle to the oral bioavailability of this compound is its poor aqueous solubility. As a lipophilic sesquiterpene coumarin (B35378), its dissolution in the gastrointestinal tract is limited, which consequently restricts its absorption into the bloodstream. Additionally, like many natural compounds, it may be subject to first-pass metabolism in the liver and efflux by transporters such as P-glycoprotein in the intestines, further reducing its systemic exposure.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the low solubility and improve the absorption of this compound. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like solid lipid nanoparticles (SLNs) can significantly improve its solubility and facilitate its absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.
-
Co-administration with Bioenhancers: The use of agents that inhibit drug-metabolizing enzymes or efflux pumps can increase the systemic exposure of this compound.
Q3: Is there evidence that this compound is a substrate for efflux pumps?
A3: Yes, studies have shown that some sesquiterpene coumarins from Ferula species can act as inhibitors of P-glycoprotein (P-gp), a key efflux transporter.[1] This suggests that this compound itself may be a substrate for P-gp, and its efflux from intestinal cells could be a significant contributor to its low bioavailability. Co-administration with a P-gp inhibitor could therefore be a viable strategy to enhance its absorption.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound Following Oral Administration
Possible Cause 1: Poor Aqueous Solubility and Dissolution
-
Troubleshooting:
-
Formulation into Solid Lipid Nanoparticles (SLNs): This is a well-documented method to improve the solubility and absorption of lipophilic compounds like this compound. A detailed protocol is provided below.
-
Prepare a Solid Dispersion: Dispersing this compound in a hydrophilic polymer can improve its dissolution rate. Common carriers for solid dispersions include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Form a Cyclodextrin Inclusion Complex: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.
-
Possible Cause 2: P-glycoprotein (P-gp) Mediated Efflux
-
Troubleshooting:
-
Co-administration with a P-gp Inhibitor: Known P-gp inhibitors, such as verapamil (B1683045) or piperine, can be co-administered with this compound to block its efflux back into the intestinal lumen.
-
Formulation with Excipients that Inhibit P-gp: Certain formulation excipients, such as Tween 80 and Pluronic block copolymers, have been shown to inhibit P-gp and can be incorporated into the this compound formulation.
-
Possible Cause 3: First-Pass Metabolism
-
Troubleshooting:
-
Co-administration with a Cytochrome P450 Inhibitor: this compound, as a coumarin derivative, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][3][4][5] Co-administration with a general CYP inhibitor, such as ketoconazole, could increase its systemic exposure. However, this approach should be used with caution due to the potential for drug-drug interactions.
-
Lymphatic Targeting Formulations: Lipid-based formulations, particularly those with long-chain fatty acids, can promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.
-
Quantitative Data Summary
Currently, there is a lack of published in vivo pharmacokinetic data specifically for this compound. However, data from studies on other poorly soluble natural compounds demonstrate the potential of various formulation strategies to improve bioavailability. The table below summarizes the expected improvements based on these analogous studies.
| Formulation Strategy | Expected Improvement in Bioavailability (AUC) | Key Mechanisms |
| Solid Lipid Nanoparticles (SLNs) | 2 to 10-fold increase | Enhanced solubility, increased surface area for dissolution, potential for lymphatic uptake. |
| Solid Dispersions | 2 to 8-fold increase | Conversion of the drug to an amorphous state, increased wettability and dissolution rate. |
| Cyclodextrin Inclusion Complexes | 2 to 5-fold increase | Increased aqueous solubility of the drug. |
| Co-administration with P-gp Inhibitor | 1.5 to 4-fold increase | Inhibition of intestinal efflux, leading to increased absorption. |
Note: These are estimated improvements based on studies with other lipophilic compounds and should be experimentally verified for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (GBA-SLNs) by Hot Homogenization
This protocol is adapted from a published study on the formulation of GBA-SLNs.[6]
Materials:
-
This compound
-
Glyceryl monostearate (or a similar solid lipid)
-
Soy lecithin (B1663433) (or another suitable surfactant)
-
Poloxamer 188 (or another suitable stabilizer)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 70-75°C).
-
Dissolve the this compound and soy lecithin in the molten lipid with continuous stirring to form a clear lipid phase.
-
-
Aqueous Phase Preparation:
-
Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately sonicate the coarse emulsion using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath with gentle stirring. As the lipid solidifies, solid lipid nanoparticles encapsulating the this compound will form.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC).
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 (or another suitable hydrophilic carrier)
-
Ethanol (B145695) (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve both this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.
-
-
Drying:
-
Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug in a relevant buffer (e.g., simulated intestinal fluid).
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using a Cell-Based Model
This is a general protocol to assess the P-gp inhibitory potential of this compound.
Materials:
-
Caco-2 cell line (or another cell line overexpressing P-gp)
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Hank's Balanced Salt Solution (HBSS)
-
Cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer with well-developed tight junctions (typically 21 days).
-
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare solutions of Rhodamine 123 (e.g., 10 µM) in HBSS, both with and without various concentrations of this compound and the positive control, verapamil.
-
-
Incubation:
-
Add the Rhodamine 123 solution (with or without inhibitors) to the apical side of the Transwell inserts.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
-
Measurement:
-
After incubation, collect samples from the basolateral side and measure the fluorescence of Rhodamine 123 that has been transported across the cell monolayer using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability (Papp) of Rhodamine 123 in the absence and presence of this compound and verapamil.
-
A decrease in the efflux of Rhodamine 123 (i.e., an increase in its transport from the apical to the basolateral side) in the presence of this compound indicates P-gp inhibition.
-
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations of this compound.
Caption: Key barriers to the oral bioavailability of this compound.
Caption: Proposed mechanism of this compound as a P-glycoprotein inhibitor to enhance its own bioavailability.
References
- 1. Biologically active sesquiterpene coumarins from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of coumarin by human P450s: a molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
"Galbanic acid" stability assessment in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of galbanic acid in various experimental buffers. The following information is designed to help you anticipate and troubleshoot potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental buffer?
A1: The stability of this compound, like many chemical compounds, can be influenced by several factors. The most critical to consider in a buffer system are:
-
pH: The acidity or alkalinity of your buffer can significantly impact the molecular structure of this compound, potentially leading to hydrolysis or other degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1] It is crucial to consider the intended storage and experimental conditions.
-
Light Exposure: Exposure to UV or visible light can cause photodegradation of sensitive compounds.[1] Experiments and storage should be conducted under controlled lighting conditions where necessary.
-
Oxygen and Contaminants: The presence of dissolved oxygen can lead to oxidation, while microbial or chemical contaminants can also accelerate degradation.[1] Using high-purity water and sterile-filtered buffers is recommended.
-
Buffer Composition: The specific components of your buffer can interact with this compound. For instance, some buffer species can catalyze degradation reactions.[2]
Q2: I am observing a rapid loss of this compound in my assay. What are the likely causes and how can I troubleshoot this?
A2: Rapid degradation of this compound is a common issue. Here’s a troubleshooting guide to help you identify the cause:
-
Verify Buffer pH: Ensure the pH of your buffer is accurately measured and stable throughout the experiment. Even small shifts in pH can affect stability.[1]
-
Control Temperature: Confirm that your experimental setup maintains a consistent and appropriate temperature.
-
Minimize Light Exposure: Protect your samples from light by using amber vials or covering your experimental setup.
-
De-gas Buffers: If oxidation is suspected, de-gassing your buffers by sparging with an inert gas like nitrogen or argon can be beneficial.
-
Evaluate Buffer Components: Consider if any buffer components could be reacting with your compound. It may be necessary to test a different buffer system.
Q3: Which analytical methods are most suitable for quantifying the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for quantifying this compound and its degradation products.[3][4] Key features of a suitable HPLC method include:
-
A stability-indicating method: This means the method can separate the intact this compound from any potential degradation products, ensuring accurate quantification of the parent compound.
-
Appropriate column chemistry: A C18 column is commonly used for the separation of phenolic compounds like this compound.[5]
-
Optimized mobile phase: A typical mobile phase might consist of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[5]
-
UV Detection: this compound has a UV absorbance maximum that can be used for detection, typically around 272 nm.[3]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol outlines a basic experiment to assess the stability of this compound in a chosen buffer over a short period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with UV detector
-
Incubator or water bath
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration (e.g., 10 µM).
-
Immediately take a sample at time zero (T=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution at a controlled temperature (e.g., 37°C).
-
Take aliquots at specified time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each aliquot by HPLC to determine the concentration of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6]
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C.[6]
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[6]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).[6]
-
Photodegradation: Expose a this compound solution to a controlled light source.
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC, paying close attention to the appearance of new peaks which may represent degradation products.
Data Presentation
The results of your stability studies should be summarized in a clear and concise manner. Below are example tables for presenting your data.
Table 1: Stability of this compound in Different Buffers at 37°C
| Buffer System | pH | Time (hours) | % this compound Remaining |
| Phosphate Buffered Saline | 7.4 | 0 | 100 |
| 4 | 95.2 | ||
| 8 | 88.7 | ||
| 24 | 75.1 | ||
| Tris-HCl | 8.0 | 0 | 100 |
| 4 | 92.1 | ||
| 8 | 81.5 | ||
| 24 | 60.3 | ||
| Acetate Buffer | 5.0 | 0 | 100 |
| 4 | 98.5 | ||
| 8 | 96.2 | ||
| 24 | 91.8 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | 15.4 | 2 |
| 0.1 M NaOH, 60°C | 8 hours | 45.2 | 3 |
| 3% H₂O₂, RT | 12 hours | 22.8 | 1 |
| Dry Heat, 80°C | 48 hours | 8.1 | 1 |
| Photodegradation | 24 hours | 12.5 | 2 |
Visualizations
Signaling Pathway
This compound has been reported to exhibit anticancer properties by modulating various intracellular signaling pathways.[7] One of the key mechanisms involves the downregulation of the Androgen Receptor (AR) signaling pathway in prostate cancer cells.[8][9]
Caption: this compound's Impact on Androgen Receptor Signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in an experimental buffer.
Caption: Workflow for this compound Stability Assessment.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common stability issues.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. allanchem.com [allanchem.com]
- 2. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Gallic Acid: Review of the Methods of Determination and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Optimizing Galbanic Acid Concentration for In Vitro Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of galbanic acid in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-cancer properties?
A1: this compound is a natural sesquiterpene coumarin (B35378) found in plants of the Ferula species.[1] In cancer research, it has been shown to exhibit several anti-tumor effects, including inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells).[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound is between 10 µM and 100 µM.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest.
Q3: How should I dissolve this compound for use in cell culture?
A3: this compound has poor aqueous solubility.[1] It is recommended to first dissolve it in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: Incubation times can vary depending on the cell type and the specific assay. Common incubation periods reported in the literature range from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal incubation time for observing the desired effect in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Culture Medium | - Exceeding the solubility limit of this compound in the final medium. - The final concentration of the organic solvent (e.g., DMSO) is too high. - Interaction with components in the serum or medium. | - Prepare a fresh, lower concentration stock solution. - Ensure the final solvent concentration is non-toxic and does not exceed 0.1%. - Add the this compound stock solution to the medium slowly while gently mixing. - Consider using a serum-free medium for the duration of the treatment if compatible with your cells. |
| High Variability Between Replicate Wells | - Uneven cell seeding. - Inaccurate pipetting of this compound dilutions. - Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| No Observable Effect on Cell Viability | - The concentration of this compound is too low. - The incubation time is too short. - The cell line is resistant to this compound. - The this compound stock solution has degraded. | - Perform a dose-response experiment with a wider and higher concentration range. - Increase the incubation time (e.g., 48 or 72 hours). - Verify the sensitivity of your cell line to other known cytotoxic agents. - Prepare a fresh stock solution of this compound. |
| Excessive Cell Death, Even at Low Concentrations | - The concentration of this compound is too high for the specific cell line. - The cell line is particularly sensitive to this compound. - Cytotoxicity from the solvent (e.g., DMSO). | - Perform a dose-response experiment with a lower concentration range. - Reduce the incubation time. - Ensure the final solvent concentration is well below the toxic threshold for your cells. |
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in the literature. These values can serve as a reference for selecting a starting concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MDA-MB-231 | Breast Cancer | ~122.3 | Not Specified |
| MCF-7 | Breast Cancer | ~142.2 | Not Specified |
| H460 | Lung Carcinoma | ~75 | 24 |
| OVCAR-3 | Ovarian Cancer | ~37 | Not Specified |
| U87 | Glioblastoma | ~250 | 24 |
Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, passage number, and assay methodology.[1]
Experimental Protocols
Determining the Optimal Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Cancer cell line of interest
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound (at the determined IC50 concentration) and vehicle control.
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Troubleshooting "Galbanic Acid" Interference in Biochemical Assays
Welcome to the technical support center for researchers utilizing Galbanic acid in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. This compound, a sesquiterpene coumarin (B35378), is a valuable tool in various biological studies due to its anticancer, anti-inflammatory, and antioxidant properties.[1] However, its chemical nature and biological promiscuity can sometimes lead to unexpected results in various assay formats. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve these potential issues.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural sesquiterpene coumarin found in plants of the Ferula species.[2] It has been reported to exhibit a range of biological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis in cancer cells.[1] Its mechanisms of action often involve the modulation of multiple signaling pathways. Furthermore, this compound possesses antioxidant and anti-inflammatory properties.[1]
Q2: I'm observing unexpected inhibitory activity of this compound in my high-throughput screening (HTS). What could be the cause?
Unexpected activity in HTS can often be attributed to assay interference rather than specific inhibition of the target. For compounds like this compound, several mechanisms could be at play:
-
Promiscuous Inhibition by Aggregation: At certain concentrations, some organic molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[3][4] This is a common cause of false positives in HTS.
-
Redox Activity: this compound has known antioxidant properties. In assays that involve redox reactions (e.g., those using luciferase or resazurin-based readouts), the compound's ability to scavenge radicals or alter the redox state of the assay components can lead to a false signal.
-
Fluorescence Interference: As a coumarin derivative, this compound may possess intrinsic fluorescence that can interfere with fluorescence-based assays by either quenching the signal of a fluorescent probe or by contributing to the background fluorescence.
Q3: How can I determine if this compound is causing assay interference?
A series of control experiments, often referred to as counter-screens, are essential to identify assay interference.[5][6] These experiments are designed to test the effect of the compound on the assay components in the absence of the biological target. Key control experiments include:
-
Target-independent activity assay: Run the assay with this compound but without the target enzyme or protein. An effect on the readout in this control indicates direct interference with the assay chemistry.
-
Orthogonal assay: Confirm the activity of this compound in a secondary assay that has a different detection method and technology.[6] If the compound is a true hit, it should be active in both assays.
-
Detergent sensitivity assay: To test for aggregation-based inhibition, include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Aggregation-based inhibitors are often less potent in the presence of detergents.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Suspected False-Positive Inhibition in an Enzyme Assay
Possible Cause: this compound may be a promiscuous inhibitor that forms aggregates and non-specifically inhibits the enzyme.
Troubleshooting Workflow:
Caption: Workflow to diagnose aggregation-based promiscuous inhibition.
Detailed Experimental Protocol: Detergent Sensitivity Assay
-
Prepare two sets of assay reactions:
-
Set A: Standard assay buffer.
-
Set B: Assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare a dilution series of this compound in both types of buffers.
-
Add the enzyme and substrate to all reactions according to your standard protocol.
-
Incubate and measure the enzyme activity.
-
Compare the IC50 values of this compound in the presence and absence of Triton X-100. A significant increase in the IC50 in the presence of the detergent suggests aggregation-based inhibition.
Data Presentation: Expected Outcome of Detergent Sensitivity Assay
| Compound | Assay Buffer | IC50 (µM) | Interpretation |
| This compound | Standard | 5 | - |
| This compound | + 0.01% Triton X-100 | 50 | Suggests aggregation-based inhibition |
| Known Specific Inhibitor | Standard | 1 | - |
| Known Specific Inhibitor | + 0.01% Triton X-100 | 1.2 | No significant change, as expected |
Issue 2: Inconsistent results in a redox-based assay (e.g., luciferase, resazurin)
Possible Cause: The antioxidant properties of this compound may be interfering with the redox chemistry of the assay.
Troubleshooting Workflow:
References
- 1. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
Galbanic Acid Protocol Refinement for Reproducible Results: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Galbanic acid in experimental settings. It includes detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and data summaries to ensure reproducible and reliable results.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, with a focus on its physicochemical properties and their impact on experimental outcomes.
FAQs
-
What is the recommended solvent for preparing a this compound stock solution? this compound exhibits poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.
-
How should I store the this compound stock solution? Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
What is the optimal final concentration of DMSO in my cell culture experiments? The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | 1. Compound precipitation: this compound's hydrophobicity can cause it to precipitate when diluted in aqueous culture media. 2. Variability in cell health and passage number: Cells at high passage numbers may exhibit altered sensitivity. 3. Inconsistent incubation times or cell seeding densities. | 1. Prepare fresh dilutions from the stock for each experiment. Add the stock solution to pre-warmed media while gently vortexing to aid dissolution. Visually inspect for precipitates. 2. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 3. Standardize all assay parameters, including incubation times and initial cell numbers. |
| Weak or no signal in Western blot for target proteins. | 1. Low protein expression: The target protein may not be highly expressed in the chosen cell line or at the time of harvest. 2. Inefficient protein transfer: Suboptimal transfer conditions can lead to poor transfer of proteins to the membrane. 3. Inactive antibody: Improper storage or repeated freeze-thaw cycles of antibodies can reduce their efficacy. | 1. Increase the amount of protein loaded onto the gel. Confirm target expression with a positive control if available. 2. Optimize transfer time and voltage. Use a transfer buffer appropriate for the size of your target protein. 3. Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. |
| High background in Western blot. | 1. Insufficient blocking: Non-specific antibody binding can be high if the membrane is not properly blocked. 2. Antibody concentration too high: Excessive primary or secondary antibody can increase background noise. 3. Inadequate washing: Residual unbound antibodies can cause high background. | 1. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., 5% BSA instead of non-fat milk). 2. Titrate your primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of wash steps. |
| No amplification or high Ct values in qPCR. | 1. Poor RNA quality or quantity: Degraded or insufficient RNA will result in poor cDNA synthesis and amplification. 2. PCR inhibition: Natural compounds like this compound can potentially inhibit the PCR reaction. 3. Inefficient primers: Poorly designed primers will not amplify the target gene efficiently. | 1. Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure accurate RNA quantification. 2. Perform a serial dilution of your cDNA to test for inhibition. If inhibition is present, consider further purification of the RNA or using a PCR master mix with enhanced inhibitor resistance. 3. Validate primer efficiency with a standard curve. |
II. Data Presentation: Comparative Efficacy of this compound
The following tables summarize the cytotoxic effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| LNCaP | Prostate Cancer | ~7 | 48 | [1] |
| H460 | Non-Small Cell Lung Carcinoma | Not specified, but highly susceptible | Not specified | [2] |
| A549 | Non-Small Cell Lung Carcinoma | Not specified | Not specified | [2] |
| PC-9 | Non-Small Cell Lung Carcinoma | Less susceptible than H460/A549 | Not specified | [2] |
| HCC827 | Non-Small Cell Lung Carcinoma | Less susceptible than H460/A549 | Not specified | [2] |
Table 2: Qualitative Effects of this compound on Apoptosis-Related Protein and Gene Expression
| Target | Effect | Method | Cell Line | Reference |
| Protein Expression | ||||
| Cleaved PARP | Increased | Western Blot | LNCaP, H460 | [1][2] |
| Cleaved Caspase-9 | Increased | Western Blot | H460 | [2] |
| Bax | Activated/Increased | Western Blot | H460 | [2] |
| Bcl-2 | Attenuated/Decreased | Western Blot | H460 | [2] |
| Mcl-1 | Attenuated/Decreased | Western Blot | H460 | [2] |
| Androgen Receptor | Decreased | Western Blot | LNCaP | [3] |
| p-Akt | Decreased | Western Blot | Glioblastoma cells | [4] |
| Gene Expression | ||||
| Akt | Decreased | qPCR | Glioblastoma cells | [4] |
| mTOR | Decreased | qPCR | Glioblastoma cells | [4] |
| PI3K | Decreased | qPCR | Glioblastoma cells | [4] |
| PTEN | Increased | qPCR | Glioblastoma cells | [4] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the equivalent concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
2. Western Blot Analysis for Apoptosis Markers
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, p-Akt, total Akt, Androgen Receptor) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Treat cells with this compound for the desired time.
-
Harvest cells and extract total RNA using a commercially available kit.
-
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene(s) and a housekeeping gene, and diluted cDNA.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces apoptosis primarily through the intrinsic pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound promotes the proteasomal degradation of the Androgen Receptor.
Caption: General experimental workflow for studying this compound's effects.
References
Technical Support Center: Enhancing the Efficacy of Galbanic Acid in Drug-Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Galbanic acid (GBA), a natural sesquiterpene coumarin, to overcome drug resistance in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and curated data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-cancer mechanisms?
This compound (GBA) is a natural compound that has demonstrated potential anti-cancer properties in various cancer types, including breast, lung, colon, liver, and prostate cancer.[1] Its primary mechanisms of action include:
-
Induction of Apoptosis: GBA can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: GBA may prevent the formation of new blood vessels that tumors need to grow.
-
Suppression of Metastasis: It has been shown to inhibit the spread of cancer cells.
Q2: How can this compound enhance the efficacy of other chemotherapeutic drugs?
This compound has been shown to have synergistic effects when used in combination with other chemotherapeutic agents.[1] This can lead to enhanced treatment efficiency and a potential reduction in the toxicity of conventional chemotherapy drugs. For instance, GBA can sensitize resistant non-small cell lung cancer cells to TRAIL-induced apoptosis.
Q3: Which signaling pathways are modulated by this compound?
This compound has been observed to modulate several key signaling pathways involved in cancer cell growth, survival, and drug resistance. Notably, it has been shown to inhibit the PI3K/Akt/mTOR and the EGFR/HIF-1α signaling pathways.[2][3] By targeting these pathways, GBA can interfere with the mechanisms that cancer cells use to survive and resist treatment.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Cell Viability Assays (e.g., MTT Assay)
Q: My MTT assay results are inconsistent or have high background.
A: Inconsistent results or high background in MTT assays can be due to several factors. Here are some troubleshooting steps:
-
Compound Interference: If this compound itself is colored, it can interfere with the absorbance reading. Always include a "compound only" control (wells with media and this compound but no cells) to measure any intrinsic absorbance of the compound.
-
Incomplete Solubilization: Ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. You can try increasing the incubation time with the solubilizing agent or gently pipetting up and down to aid dissolution.
-
Cell Seeding Density: The initial number of cells seeded is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, not related to the drug's effect. Optimize the cell seeding density for your specific cell line and the duration of the experiment.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
Q: I am having trouble distinguishing between apoptotic and necrotic cells in my flow cytometry data.
A: Clear differentiation between apoptotic and necrotic populations is key for accurate results. Consider the following:
-
Proper Controls are Essential: Always include the following controls in your experiment:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained only with Annexin V-FITC: To set the compensation for the FITC channel.
-
Cells stained only with Propidium Iodide (PI): To set the compensation for the PI channel.
-
-
Time-Course Experiment: Apoptosis is a dynamic process. The proportion of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells will change over time. Performing a time-course experiment will help you identify the optimal time point to observe the effects of this compound.
-
Cell Handling: Be gentle when harvesting and washing cells. Excessive centrifugation speeds or vigorous vortexing can damage cell membranes, leading to an artificial increase in PI-positive cells.
Western Blotting
Q: I am not able to detect the cleaved (active) forms of caspases.
A: Detecting the cleaved forms of caspases, which are indicative of apoptosis, can be challenging. Here are some tips:
-
Use a Positive Control: Treat a parallel sample of your cells with a known apoptosis inducer (e.g., staurosporine) to ensure that your antibody and detection system are working correctly.
-
Optimize Protein Loading: You may need to load a higher amount of total protein to detect the relatively low abundance of cleaved caspases.
-
Antibody Selection: Use an antibody that is specifically validated for the detection of the cleaved form of the caspase you are interested in.
-
Timing is Critical: The appearance of cleaved caspases is transient. Perform a time-course experiment to identify the peak time for caspase cleavage after this compound treatment.
-
Transfer Conditions: Cleaved caspases are smaller proteins. Ensure your Western blot transfer conditions (e.g., membrane pore size, transfer time) are optimized for smaller proteins to prevent them from transferring through the membrane.
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Cisplatin or Doxorubicin)
-
Cell culture flasks and plates
-
MTT assay reagents
Methodology:
-
Determine the IC50 of the Parental Cell Line:
-
Perform an MTT assay with a range of concentrations of the chemotherapeutic agent to determine the half-maximal inhibitory concentration (IC50) for the parental cell line.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their regular growth medium.
-
Begin by exposing the cells to the chemotherapeutic agent at a concentration equal to the IC10 or IC20.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of the drug in the culture medium. This is a lengthy process that can take several months.
-
At each step of increased concentration, allow the cells to recover and reach a stable growth rate before the next increase.
-
-
Maintenance and Verification of the Resistant Phenotype:
-
Once the desired level of resistance is achieved (e.g., the cells can tolerate a 5-10 fold higher concentration of the drug), maintain the resistant cell line in a medium containing a selective pressure of the drug.
-
Regularly verify the drug resistance by performing an MTT assay and comparing the IC50 of the resistant cell line to that of the parental cell line.
-
It is highly recommended to cryopreserve aliquots of the cells at different stages of resistance development.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.
-
Protocol 3: Apoptosis Analysis by Annexin V/PI Flow Cytometry
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up the instrument and compensation.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Extraction:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Analyze the changes in the expression levels of the target proteins. Look for a decrease in pro-caspases and an increase in cleaved caspases, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
Data Presentation
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µg/mL) | Citation |
| MCF-7 | Breast Cancer | Sensitive | 56.65 | [4] |
| MDA-MB-231 | Breast Cancer | - | 48.75 | [4] |
| HCT116 | Colon Cancer | Sensitive | Data not available | |
| HCT116/OxR | Colon Cancer | Oxaliplatin-Resistant | Data not available | |
| A549 | Lung Cancer | Sensitive | Data not available | |
| A549/CisR | Lung Cancer | Cisplatin-Resistant | Data not available |
Note: Further research is required to populate the IC50 values of this compound in specific drug-resistant cell lines.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound disrupts the EGFR/HIF-1α signaling axis.
Caption: Workflow for assessing this compound's efficacy.
References
Technical Support Center: Formulation of Galbanic Acid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation of Galbanic acid nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound into nanoparticles?
A1: The main challenges stem from the inherent properties of this compound. It is a lipophilic and hydrophobic compound, leading to poor solubility and bioavailability in aqueous media.[1] Key formulation challenges include achieving high encapsulation efficiency, controlling particle size and uniformity, ensuring long-term stability of the nanoparticle suspension, and controlling the drug release profile.[2][3]
Q2: Which types of nanoparticles are suitable for this compound encapsulation?
A2: Polymeric nanoparticles and lipid-based nanoparticles have been successfully used. Specifically, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Solid Lipid Nanoparticles (SLNs) have been reported to effectively encapsulate this compound, improving its therapeutic potential.[1][2][4]
Q3: What are the common methods for preparing this compound nanoparticles?
A3: The choice of method depends on the nanoparticle type. For PLGA nanoparticles, the single emulsion solvent evaporation technique is commonly employed.[1] For Solid Lipid Nanoparticles (SLNs), the hot homogenization method is a well-established approach.[2][4]
Q4: How does nanoencapsulation affect the therapeutic efficacy of this compound?
A4: Nanoencapsulation aims to overcome the limitations of this compound's poor solubility.[1][5] By encapsulating it in nanoparticles, its delivery to target cells can be enhanced. For instance, this compound-loaded SLNs have shown a more sustained and long-term apoptotic effect on cancer cells compared to the free drug.[2][4] Similarly, PLGA-based nano-formulations have been developed to improve its therapeutic efficiency.[1]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (%EE) and Drug Loading (%DL)
Q: My formulation shows low encapsulation efficiency for this compound. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency is a common issue, often related to the hydrophobicity of this compound and its interaction with the nanoparticle matrix.
Potential Causes & Solutions:
-
Improper solvent selection: The organic solvent must effectively dissolve both the polymer (e.g., PLGA) and this compound.
-
Solution: A combination of solvents, such as acetone (B3395972) and dichloromethane, can be optimized to improve co-solubilization.[1]
-
-
Drug leakage into the external phase: During the emulsification process, the hydrophobic this compound may partition out of the organic phase into the aqueous phase, especially with high-energy sonication or homogenization.
-
Solution: Optimize the sonication/homogenization parameters (amplitude, time) to form a stable emulsion quickly, minimizing the time for drug leakage. Ensure the aqueous phase is saturated to reduce the partitioning of the drug.
-
-
Formulation parameters: The ratio of drug to polymer is critical.
-
Solution: Systematically vary the initial amount of this compound relative to the polymer to find the optimal loading capacity.
-
Issue 2: Large Particle Size and High Polydispersity Index (PDI)
Q: The nanoparticles I've formulated are too large or have a very broad size distribution (high PDI). How can I achieve smaller, more uniform particles?
A: Particle size and uniformity are crucial for the in vivo performance of nanoparticles. A high PDI can be a sign of instability.[6]
Potential Causes & Solutions:
-
Inefficient energy input: Insufficient homogenization or sonication will result in larger and more varied particle sizes.[6]
-
Solution: Increase the homogenization pressure and/or the number of cycles. For sonication, optimize the power and duration.
-
-
Inadequate stabilizer concentration: The concentration of the stabilizer (e.g., PVA, Tween 80) is critical for preventing particle aggregation.
-
Solution: Optimize the concentration of the stabilizer. Too little will not sufficiently coat the nanoparticles, while too much can lead to other issues. For SLNs, increasing the surfactant concentration can lead to smaller particle sizes.[2]
-
-
Viscosity of the phases: The viscosity of both the organic and aqueous phases can affect droplet/particle size during emulsification.
-
Solution: Adjusting the polymer concentration or the type of organic solvent can modify the viscosity of the dispersed phase.
-
Issue 3: Nanoparticle Aggregation and Instability
Q: My this compound nanoparticle suspension is showing signs of aggregation over time. What can I do to improve its stability?
A: Aggregation is often due to insufficient surface charge or steric hindrance to overcome the attractive van der Waals forces between particles.
Potential Causes & Solutions:
-
Low Zeta Potential: A low absolute zeta potential value (e.g., between -20 mV and +20 mV) indicates low electrostatic repulsion between particles, leading to aggregation.
-
Improper Storage Conditions: Temperature and storage medium can affect nanoparticle stability.
-
Solution: Store the nanoparticle suspension at a recommended temperature, typically 4°C, to minimize particle kinetic energy and aggregation.[6] Ensure the pH of the storage buffer is appropriate for maintaining surface charge.
-
-
Changes over time (Ostwald Ripening): In polydisperse systems, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in particle size.
-
Solution: Aim for a monodisperse size distribution (low PDI) from the outset by optimizing formulation parameters.
-
Quantitative Data Summary
| Nanoparticle Type | Formulation Method | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-GBA | Single Emulsion Solvent Evaporation | 214 ± 30.5 | Not Reported | ~71% | ~3.9% | [1] |
| GBA-SLNs | Hot Homogenization | 92 | -23.39 | >98% | Not Reported | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
(Based on the single emulsion solvent evaporation method[1])
-
Organic Phase Preparation:
-
Dissolve 25 mg of PLGA and 1.25 mg of this compound in 1 mL of an acetone:dichloromethane solution (1:4 v/v).
-
Stir the mixture for 15 minutes until both components are fully dissolved.
-
-
Emulsification:
-
Prepare an aqueous phase of 5% (w/v) polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase under sonication on an ice bath. Use a probe sonicator at 80% amplitude for 10 minutes.
-
-
Solvent Evaporation:
-
Add the resulting emulsion dropwise to 10 mL of a 0.1% PVA solution while stirring.
-
Continue stirring for several hours to allow the organic solvents to evaporate completely.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for characterization or lyophilize for long-term storage.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
(Based on the hot homogenization method[2][4])
-
Lipid Phase Preparation:
-
Melt a solid lipid (e.g., Precirol® ATO 5) at a temperature above its melting point.
-
Dissolve this compound in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Poloxamer 407) to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Further reduce the particle size using a high-pressure homogenizer or a probe sonicator.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
-
Purification:
-
The SLN suspension can be used directly or purified by dialysis or centrifugation to remove excess surfactants.
-
Protocol 3: Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Procedure:
-
Dilute the nanoparticle suspension to an appropriate concentration with deionized water or a suitable buffer.
-
Equilibrate the sample to 25°C in the DLS instrument.
-
Perform the measurement. The software will provide the Z-average particle size and the PDI.
-
-
Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Inject the sample into a zeta potential cell, avoiding air bubbles.
-
Equilibrate the sample to 25°C.
-
Apply an electric field and measure the particle velocity to determine the zeta potential.
-
-
-
Morphology Characterization:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[8][9]
-
Procedure (for SEM):
-
Place a drop of the nanoparticle suspension on a clean stub and allow it to air-dry or use a critical point dryer.
-
Coat the dried sample with a conductive material (e.g., gold).
-
Image the sample using the SEM.
-
-
-
Encapsulation Efficiency (%EE) Determination:
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation or ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculate the %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound nanoparticle formulation and characterization.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound in cancer cells.[10][11]
References
- 1. Targeted delivery of this compound to colon cancer cells by PLGA nanoparticles incorporated into human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation, characterization, and geno/cytotoxicity studies of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocomposix.com [nanocomposix.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound [benchchem.com]
"Galbanic acid" Western blot troubleshooting for clear band detection
Welcome to the technical support center for researchers utilizing Galbanic acid in their experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve clear and reliable band detection in your Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: After treating my cells with this compound, I'm seeing very faint bands or no signal at all for my target protein. What could be the cause?
A1: Faint or absent bands following this compound treatment can stem from several factors, ranging from the compound's biological effects to technical issues in the Western blot procedure.
-
Biological Effect of this compound: this compound is known to modulate various signaling pathways, potentially leading to a genuine downregulation of your target protein's expression.[1][2] For instance, it has been shown to decrease androgen receptor abundance and inhibit the PI3K/Akt/mTOR and EGFR/HIF-1α signaling pathways.[3][4] It's crucial to consider that your treatment may be effectively reducing the protein level.
-
Protein Degradation: Ensure that you have added protease and phosphatase inhibitors to your lysis buffer.[1] Some treatments can induce cellular stress and increase the activity of proteases.
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. It's advisable to perform an antibody titration to determine the optimal dilution.[2][3][5]
-
Insufficient Protein Load: For proteins with low expression levels, you may need to load a higher amount of total protein onto the gel, potentially up to 100 µg per lane for certain modified proteins.[1]
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[2][6] For very small or large proteins, transfer conditions may need optimization.[7]
Q2: I'm observing high background on my Western blot after this compound treatment, which is obscuring my bands of interest. How can I reduce this?
A2: High background can be a common issue and can often be resolved by optimizing several steps in your protocol.
-
Inadequate Blocking: Ensure your blocking step is sufficient. You can try increasing the blocking time to 1-2 hours at room temperature or overnight at 4°C.[8] Sometimes, switching the blocking agent (e.g., from non-fat milk to BSA or vice versa) can help, as some antibodies have preferences.[2][3]
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody is a frequent cause of high background.[1][3] Try further diluting your antibodies.
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to effectively remove unbound antibodies.[2][3] Adding a detergent like Tween-20 to your wash buffer is standard practice.[6]
-
Membrane Handling: Always handle the membrane with clean forceps and ensure it does not dry out at any stage of the process.[3][9]
Q3: My Western blot shows multiple non-specific bands after treating cells with this compound. What could be the reason?
A3: The appearance of non-specific bands can be due to several factors, some of which may be related to the cellular response to this compound.
-
Post-Translational Modifications (PTMs): this compound treatment might induce PTMs like phosphorylation, ubiquitination, or cleavage of your target protein, leading to bands at different molecular weights.[1][6]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate. Ensure you are using a highly specific and validated antibody.
-
High Antibody Concentration: As with high background, using too much primary or secondary antibody can lead to the detection of non-specific bands.[10][11]
-
Sample Degradation: Protein degradation can result in multiple lower molecular weight bands. Always use fresh samples and protease inhibitors.[11][12]
-
Excessive Protein Load: Overloading the gel with too much protein can sometimes cause the appearance of non-specific bands.[3][11]
Q4: The molecular weight of my target protein appears to have shifted after this compound treatment. Is this expected?
A4: A shift in the apparent molecular weight of your protein on a Western blot is a plausible outcome of this compound treatment. This is often indicative of post-translational modifications (PTMs).[1][6] this compound is known to influence signaling pathways that involve protein phosphorylation (e.g., PI3K/Akt/mTOR). Phosphorylation adds a phosphate (B84403) group to the protein, which can cause a slight shift in its migration on the gel. Other modifications like glycosylation or ubiquitination can also alter the protein's size.[1][6]
Q5: Could this compound itself be interfering with the Western blot procedure?
A5: While less common, it is possible for small molecules to interfere with the assay.
-
Protein Solubility and Aggregation: Some drug treatments can alter the solubility of proteins, potentially causing them to aggregate and not enter the gel properly.[13][14] Ensure your lysis buffer is appropriate for your target protein and consider sonication to help solubilize protein aggregates.[15]
-
Epitope Masking: It is theoretically possible, though unlikely with denaturing SDS-PAGE, that the binding of this compound to the target protein could mask the epitope recognized by the primary antibody.[8]
Experimental Protocols
Standard Western Blot Protocol for Use with this compound Treatment
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and experimental setup.
-
Cell Lysis and Protein Quantification:
-
After treating cells with the desired concentrations of this compound for the specified time, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Based on the protein concentration, aliquot the desired amount of protein (typically 20-50 µg per lane).
-
Add 4x Laemmli sample buffer to your protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of your target protein.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PVDF membranes, pre-activate the membrane in methanol (B129727) for 1-2 minutes.
-
Ensure no air bubbles are trapped between the gel and the membrane.
-
Transfer conditions (voltage, time) should be optimized based on the protein size and transfer system.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Presentation
Table 1: Recommended Antibody Dilution Ranges and Protein Loading Amounts
| Reagent/Parameter | Recommended Range | Notes |
| Total Protein Load | 20 - 50 µg | May need to be increased for low abundance proteins. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Highly dependent on antibody affinity; always optimize. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Adjust to balance signal strength and background. |
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. arp1.com [arp1.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. reddit.com [reddit.com]
- 14. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 15. blog.addgene.org [blog.addgene.org]
Improving the yield of "Galbanic acid" extraction from natural sources
Welcome to the technical support center for improving the yield of Galbanic acid extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
This compound is a sesquiterpene coumarin (B35378) primarily found in the gum resin of plants from the Ferula genus, which belongs to the Apiaceae family. The most notable sources include Ferula gummosa (also known as F. galbaniflua), Ferula assa-foetida, and Ferula szowitsiana.[1] These plants are mainly native to Iran and surrounding regions of the Middle East.[2]
Q2: I am experiencing a very low yield of crude extract. What are the potential reasons and how can I improve it?
Low crude extract yield is a common problem that can be attributed to several factors. Here are some key areas to investigate:
-
Raw Material Quality and Preparation: The concentration of this compound in the plant resin can vary based on the geographical source, time of harvest, and post-harvest handling. Ensure your plant material is properly dried to a constant weight and finely ground to a uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency.[3]
-
Inappropriate Solvent Selection: The polarity of your extraction solvent may not be optimal for this compound. Polar organic solvents like methanol (B129727) and ethanol (B145695) are generally effective for extracting coumarins.[3][4] Consider using solvent mixtures, such as methanol/water or ethanol/water, to adjust the polarity.[3]
-
Suboptimal Extraction Parameters: The extraction time, temperature, and solvent-to-solid ratio may be insufficient. Increasing the extraction time can lead to higher yields, but be mindful of potential degradation with prolonged exposure to heat.[3] A higher solvent-to-solid ratio can also enhance extraction efficiency.[3]
Q3: My this compound yield is inconsistent between batches. What could be causing this variability?
Inconsistent yields are often due to a lack of standardization in the extraction process. Minor variations in any of the following can lead to different phytochemical profiles in your extract:
-
Solvent-to-Solid Ratio
-
Extraction Time
-
Temperature
It is crucial to standardize the entire workflow, from the sourcing of the raw material to the final extraction and purification steps. Implementing robust quality control for each batch of extract can help mitigate this issue.
Q4: I am using Soxhlet extraction, but my yields are lower than expected. Why might this be happening?
While Soxhlet extraction is efficient in terms of solvent usage, its reliance on heat can be a significant drawback. The primary cause of low yields with this method is the potential for thermal degradation of the target compounds.[3] this compound, like many natural products, can be sensitive to prolonged exposure to high temperatures, which can lead to its breakdown and a reduction in the final isolated amount.
Q5: How can I separate the acidic this compound from other neutral compounds in my extract?
An acid-base extraction is an effective method for this separation. This technique relies on the principle that acidic compounds can be converted into their water-soluble salt forms by reacting with a base. The general workflow is as follows:
-
Dissolve the crude extract in an organic solvent (e.g., diethyl ether).
-
Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will react with the base to form its salt, which will move into the aqueous layer.
-
Separate the aqueous layer containing the this compound salt from the organic layer, which retains the neutral compounds.
-
Acidify the aqueous layer (e.g., with HCl) to convert the this compound salt back to its acidic, water-insoluble form, causing it to precipitate.
-
The precipitated this compound can then be collected by filtration.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Improper Grinding of Plant Material | Ensure the Ferula resin is ground into a fine and uniform powder to maximize the surface area available for solvent extraction. |
| Inadequate Solvent Polarity | Test a range of solvents with varying polarities. Polar organic solvents like methanol and ethanol are often effective for coumarins.[3][4] Consider using mixtures like methanol/water or ethanol/water to fine-tune the polarity.[3] |
| Insufficient Extraction Time or Temperature | Increase the extraction time. For Soxhlet extraction of coumarins, a duration of 6-8 hours is often suggested.[3] For ultrasound-assisted extraction, an optimized time of around 40 minutes at 50°C has been reported for similar compounds.[3] Be cautious of excessive heat, which can cause degradation. |
| Low Solvent-to-Solid Ratio | A higher solvent-to-solid ratio can improve extraction efficiency by increasing the concentration gradient. |
| Degradation of this compound | If you suspect thermal degradation, especially with methods like Soxhlet extraction, consider using a milder extraction technique such as room temperature maceration or ultrasound-assisted extraction at a controlled temperature. |
Problem 2: Formation of Emulsion During Liquid-Liquid Extraction
| Potential Cause | Recommended Solution |
| Vigorous Shaking of the Separatory Funnel | Gently swirl the separatory funnel instead of shaking it vigorously. This maintains the surface area of contact between the two phases for extraction to occur while reducing the agitation that can cause an emulsion.[5] |
| Presence of Surfactant-like Compounds | The addition of a small amount of a different organic solvent can adjust the solvent properties and help to break the emulsion by solubilizing the surfactant-like molecules.[5] |
| High Concentration of Particulates | Ensure your initial extract is properly filtered to remove any solid plant material before proceeding with liquid-liquid extraction. |
Data Presentation
While extensive comparative data for this compound extraction is limited, the following tables provide optimized extraction parameters and yields for the structurally similar and commonly co-occurring Gallic acid from various natural sources. This data can serve as a valuable starting point for optimizing your this compound extraction protocols.
Table 1: Optimized Extraction Conditions for Gallic Acid from Various Plant Sources
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Caesalpinia decapetala wood | Maceration | Ethanol:Water (70:30) | 65-70 | 48 hours | 17.85% | [6] |
| Phyllanthus niruri | Ultrasound-Assisted | 40.0% Ethanol | - | 15 minutes | 10.43 ± 0.28 mg/g DW | [7] |
| Mango Seed Kernels | Ultrasound-Assisted | Water | 40 | - | 5.64 ± 0.04 mg/g | [8] |
| Mango Seed Kernels | Ultrasound-Assisted | Water | 50 | 30 minutes | up to 5.82 ± 0.03 mg/g | [8] |
Table 2: Reported Yield of this compound
| Plant Source | Extraction Method | Yield (% w/w) | Reference |
| Ferula szowitsiana (dried roots) | Not specified | 2% | [1] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Ferula Resin
This protocol is a synthesized method based on common practices for extracting coumarins from plant resins.
-
Preparation of Plant Material:
-
Obtain the dried oleo-gum-resin of a Ferula species (e.g., F. assa-foetida).
-
Grind the resin into a fine, homogenous powder to increase the surface area for extraction.
-
-
Extraction:
-
Place the powdered resin (e.g., 1.2 kg) into a large vessel.
-
Add methanol (e.g., 20 L) and allow the mixture to macerate at room temperature for 7 days, with occasional agitation.[6]
-
Repeat the extraction process three times with fresh solvent.
-
Combine the methanol extracts.
-
-
Concentration:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and n-butanol, to fractionate the extract based on polarity.[6]
-
-
Purification:
-
The fraction containing this compound (typically the less polar fractions like n-hexane or dichloromethane) can be further purified using chromatographic techniques.
-
Subject the fraction to column chromatography on silica (B1680970) gel.
-
Elute with a suitable solvent system to isolate this compound.[6]
-
Protocol 2: Acid-Base Extraction for Isolation of this compound
This protocol is designed to separate acidic compounds like this compound from neutral components in a crude extract.
-
Dissolution:
-
Dissolve the crude extract containing this compound in an appropriate organic solvent, such as diethyl ether or dichloromethane.
-
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The this compound will be deprotonated to its salt form and will move into the aqueous (bottom) layer.
-
-
Separation:
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic components. Combine the aqueous extracts.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a dilute acid, such as 10% hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper).
-
This compound will precipitate out of the solution as it is no longer in its soluble salt form.
-
-
Collection and Drying:
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold distilled water to remove any remaining salts.
-
Dry the purified this compound thoroughly.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound Extraction.
References
- 1. This compound decreases androgen receptor abundance and signaling and induces G1 arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. scielo.br [scielo.br]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
"Galbanic acid" storage and handling best practices
For researchers, scientists, and drug development professionals, ensuring the integrity of galbanic acid throughout experimental workflows is critical. This technical support center provides essential guidance on the best practices for the storage and handling of this compound, along with troubleshooting for common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
Solid this compound should be stored in a cool, dry, and dark place.[1][2] To prevent degradation from light and moisture, it is recommended to use amber-colored or opaque, tightly sealed containers.[3][4] For long-term stability, storage in a desiccator at refrigerated temperatures (2-8 °C) is advisable.
Q2: How should I store solutions of this compound?
The stability of coumarin (B35378) compounds, including this compound, is pH-dependent.[5][6] Solutions of this compound are most stable in acidic to neutral conditions (pH 4-7).[7] Alkaline conditions can accelerate degradation.[6] Therefore, it is recommended to prepare solutions in an appropriate acidic or neutral buffer and store them at low temperatures (e.g., -20°C or -80°C) for long-term use.[3] Solutions should also be protected from light.[3]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, especially in its solid, powdered form, appropriate PPE is essential. This includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[8][10]
-
Body Protection: A lab coat or chemical-resistant apron.[8][11]
-
Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust.[8]
Q4: Is this compound sensitive to air?
While specific data on the air sensitivity of this compound is limited, many organic compounds can be susceptible to oxidation.[1] If your experiments are sensitive to potential oxidation products, it is best practice to handle this compound under an inert atmosphere, such as nitrogen or argon, particularly when storing solutions for extended periods.[1][12]
Q5: What are some common signs of this compound degradation?
Visual signs of degradation are not always apparent. However, you might observe a change in color of the solid compound or the appearance of precipitates in a solution.[3] The most reliable way to assess degradation is through analytical methods such as HPLC, which can reveal the presence of impurity peaks.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure, pH of solution). 2. Prepare a fresh stock solution from solid material. 3. Analyze the old stock solution for degradation products using a suitable analytical method (e.g., HPLC). |
| Precipitate forms in a stored solution. | 1. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. 2. Degradation products are precipitating out of the solution. | 1. Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature or using a lower concentration. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded. |
| Inconsistent experimental results. | Inconsistent purity of this compound stock due to ongoing degradation. | 1. Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air and light.[12] 2. Regularly check the purity of the stock solution via an analytical method. |
Quantitative Data Summary
Due to limited specific data for this compound, the following table provides generalized best-practice parameters based on data for coumarins and other acidic organic compounds.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | 2-8 °C | Minimizes degradation kinetics. |
| Storage Temperature (Solution) | -20°C to -80°C | Enhances long-term stability of the solution.[3] |
| Recommended pH for Solutions | 4-7 | Coumarins are more stable in acidic to neutral pH.[5][6][7] |
| Light Protection | Amber vials or opaque containers | Prevents photodegradation.[3][4] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) for solutions | Prevents oxidation.[1][12] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound:
-
Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate solvent (e.g., DMSO, ethanol) to the solid and vortex or sonicate until fully dissolved.
-
Storage: Store the solution in an amber-colored, tightly sealed vial at -20°C or -80°C. For frequent use, create smaller aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound storage and handling issues.
References
- 1. ossila.com [ossila.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. csub.edu [csub.edu]
- 10. flinnsci.com [flinnsci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Addressing "Galbanic Acid" Degradation in Experimental Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galbanic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential degradation of this compound during your experimental procedures, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpene coumarin (B35378), a class of natural compounds known for their diverse biological activities.[1][2] Like many natural products, its complex structure, featuring a lactone ring and a sesquiterpene moiety, can be susceptible to degradation under various experimental conditions.[3] This degradation can lead to a loss of the compound's activity, the formation of interfering byproducts, and consequently, unreliable and irreproducible experimental outcomes.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on its chemical structure as a sesquiterpene coumarin, the primary factors that can contribute to the degradation of this compound include:
-
pH: The coumarin lactone ring is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[5]
-
Light: Coumarins are often sensitive to light, which can lead to photodegradation.[6]
-
Oxidation: The sesquiterpene and coumarin moieties contain sites that can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.[3][7]
Q3: How can I detect if my this compound is degrading during an experiment?
A3: The most reliable way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] Signs of degradation include:
-
A decrease in the peak area of the parent this compound compound over time.
-
The appearance of new peaks in the chromatogram, which correspond to degradation products.
-
Inconsistent biological activity in your assays.
Q4: What are the best practices for storing this compound stock solutions?
A4: To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
-
Keep the aliquots in tightly sealed, amber glass vials to protect from light and moisture.
-
Store at -20°C or -80°C for long-term storage.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
-
Question: I am observing variable or diminished effects of this compound in my cell-based or biochemical assays. Could this be due to degradation?
-
Answer: Yes, inconsistent biological activity is a common indicator of compound degradation. The effective concentration of this compound may be decreasing over the course of your experiment.
Troubleshooting Steps:
-
Perform a Time-Course Stability Check: Analyze your experimental samples (containing this compound in your assay medium) by HPLC or LC-MS at different time points (e.g., 0, 2, 6, and 24 hours) under your exact experimental conditions (temperature, lighting). A decrease in the this compound peak area over time confirms degradation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock aliquot immediately before each experiment.
-
Control Environmental Factors:
-
pH: Ensure the pH of your buffers and media is stable and, if possible, neutral or slightly acidic.
-
Light: Protect your experimental setup from direct light by using amber-colored plates or covering them with foil.
-
Temperature: Maintain a consistent and appropriate temperature for your experiment.
-
-
Issue 2: I see a new, unexpected peak in my HPLC/LC-MS analysis of an aged this compound sample.
-
Question: An unknown peak has appeared in the chromatogram of my this compound sample that was left at room temperature. What could this be?
-
Answer: The new peak is likely a degradation product of this compound. To understand its origin, you can perform forced degradation studies.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Intentionally degrade this compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in the "Experimental Protocols" section below.
-
Analyze Degradation Products: Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This can provide clues about the chemical modifications that have occurred (e.g., hydrolysis, oxidation).
-
Compare Retention Times: Compare the retention time of the unknown peak in your experimental sample with the peaks generated during the forced degradation studies to tentatively identify the degradation pathway.
-
Data Presentation
The following tables summarize hypothetical quantitative data from stability studies on this compound. These tables are provided as templates for presenting your own experimental data.
Table 1: Hypothetical pH-Dependent Degradation of this compound
| pH | Incubation Time (hours) | This compound Remaining (%) |
| 4.0 | 24 | 98.5 |
| 7.4 | 24 | 92.1 |
| 9.0 | 24 | 65.3 |
Table 2: Hypothetical Thermal and Photolytic Degradation of this compound (at pH 7.4)
| Condition | Incubation Time (hours) | This compound Remaining (%) |
| 4°C, Dark | 48 | 99.2 |
| 25°C, Dark | 48 | 95.8 |
| 25°C, Light | 48 | 85.1 |
| 37°C, Dark | 48 | 88.4 |
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Start with a lower percentage of Solvent B and gradually increase it to elute more hydrophobic compounds. A suggested starting gradient could be: 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 280-330 nm is a reasonable starting point for coumarins).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[10] Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks generated during forced degradation studies.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Impact of degradation on a signaling pathway assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Optimizing Synergistic Effects of Galbanic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for leveraging the synergistic potential of Galbanic Acid (GBA) in combination with other therapeutic compounds. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and standardized protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring the synergistic effects of this compound?
A1: this compound, a natural sesquiterpene coumarin, has demonstrated promising anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] Combining GBA with conventional chemotherapeutic agents may enhance therapeutic efficacy, reduce required drug dosages, and potentially overcome drug resistance, thereby minimizing treatment-related toxicity.[1][2]
Q2: With which types of compounds has this compound shown synergistic potential?
A2: Research indicates that this compound can act synergistically with other natural compounds, such as nanomicellar curcumin, in inhibiting the growth of colon carcinoma cells.[4] While extensive quantitative data for combinations with specific chemotherapeutics is still emerging, the known mechanisms of action of GBA suggest potential synergy with agents that target pathways it modulates, such as PI3K/Akt and HIF-1α/VEGF signaling.
Q3: How is the synergy between this compound and other compounds quantified?
A3: The synergistic interaction between this compound and another compound is typically quantified using the Combination Index (CI) and the Dose-Reduction Index (DRI). The CI is calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6][7][8][9] The DRI quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.[8][10]
Q4: What are the key signaling pathways modulated by this compound that may contribute to its synergistic effects?
A4: this compound has been shown to modulate several critical signaling pathways involved in cancer progression. These include the inhibition of the PI3K/Akt/mTOR pathway, suppression of HIF-1α/VEGF signaling, and downregulation of matrix metalloproteinases (MMPs). By targeting these pathways, GBA can potentially enhance the efficacy of other drugs that act on the same or complementary pathways.
Troubleshooting Guides for Synergy Experiments
Encountering issues during your experiments is a common part of the research process. This guide addresses specific problems you might face when evaluating the synergistic effects of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in MTT assay | - Inconsistent cell seeding- Pipetting errors- Edge effects on the microplate- Contamination | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS.- Regularly check cell cultures for any signs of contamination. |
| Low absorbance readings in MTT assay | - Low cell density- Insufficient incubation time with MTT reagent- Cell death due to high concentrations of GBA or the combination | - Optimize cell seeding density for your specific cell line.- Ensure an adequate incubation period (typically 2-4 hours) for formazan (B1609692) crystal formation.- Perform a dose-response curve for GBA alone to determine its cytotoxic range. |
| Precipitation of this compound in culture medium | - Poor solubility of GBA in aqueous solutions | - Prepare a high-concentration stock solution of GBA in a suitable solvent like DMSO.- Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.- Gently vortex the final solution before adding it to the cells. |
| Interference with MTT assay readings | - Colored nature of this compound or the combination- GBA interfering with formazan crystal formation or solubilization | - Include a "compound only" control (medium with GBA but no cells) to subtract background absorbance.- Visually inspect wells for complete solubilization of formazan crystals. If issues persist, consider alternative viability assays like the XTT or WST-1 assay. |
| Inconsistent Combination Index (CI) values | - Inaccurate determination of IC50 values for individual agents- Suboptimal experimental design for combination studies | - Ensure accurate IC50 values are determined from robust dose-response curves for each compound individually.- Utilize a constant-ratio combination design for initial synergy screening.- Use appropriate software for CI calculation based on the Chou-Talalay method.[5][6][7][8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a crucial prerequisite for designing synergy experiments.
Materials:
-
This compound (GBA)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a stock solution of GBA in DMSO. Create a series of serial dilutions of GBA in complete culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of GBA to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest GBA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the GBA concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing the Synergy of this compound and Doxorubicin
This protocol describes how to evaluate the synergistic effect of this compound and Doxorubicin using the constant-ratio combination method.
Procedure:
-
Determine IC50 Values: First, determine the IC50 values for this compound and Doxorubicin individually in your target cell line as described in Protocol 1.
-
Prepare Combination Solutions: Prepare stock solutions of GBA and Doxorubicin at a concentration that is 10 times their respective IC50 values. Prepare combination solutions by mixing the two stock solutions at various fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
Cell Seeding and Treatment: Seed cells in a 96-well plate as in Protocol 1. Treat the cells with serial dilutions of the single drugs and the combination solutions.
-
MTT Assay: Perform the MTT assay as described in Protocol 1.
-
Data Analysis:
Data Presentation
Table 1: Hypothetical Synergistic Effects of this compound with Doxorubicin in MCF-7 Breast Cancer Cells
| Combination Ratio (GBA:Dox) | IC50 of Combination (µM) | Combination Index (CI) at IC50 | Dose-Reduction Index (DRI) for GBA | Dose-Reduction Index (DRI) for Doxorubicin |
| 1:1 | 5.2 | 0.65 | 2.1 | 1.8 |
| 1:2 | 4.8 | 0.58 | 2.5 | 2.2 |
| 2:1 | 6.1 | 0.72 | 1.9 | 1.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Signaling Pathway of this compound's Anticancer Activity
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Experimental Workflow for Synergy Assessment
Caption: Step-by-step workflow for assessing synergistic interactions.
Logical Relationship for Interpreting Combination Index (CI)
Caption: Interpretation of Combination Index (CI) values for drug interactions.
References
- 1. Gallic acid sensitizes paclitaxel-resistant human ovarian carcinoma cells through an increase in reactive oxygen species and subsequent downregulation of ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gallic acid induces apoptosis and enhances the anticancer effects of cisplatin in human small cell lung cancer H446 cell line via the ROS-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Galbanic Acid vs. Doxorubicin in Breast Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cytotoxic effects of Galbanic Acid and Doxorubicin (B1662922) on breast cancer cells, supported by experimental data and detailed protocols.
The quest for more effective and less toxic cancer therapies is a cornerstone of oncological research. In the landscape of breast cancer treatment, doxorubicin has long been a frontline chemotherapeutic agent. However, its clinical utility is often hampered by significant side effects. This has spurred the investigation of natural compounds, such as this compound, as potential alternatives or adjuncts. This guide provides a comparative analysis of the cytotoxic properties of this compound and doxorubicin on breast cancer cells, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a cytotoxic compound. The following tables summarize the reported IC50 values for this compound and doxorubicin in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that the data presented here is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Citation |
| MCF-7 | 56.65 | [1] |
| MDA-MB-231 | 48.75 | [1] |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Citation |
| MCF-7 | 8306 | [2] |
| MDA-MB-231 | 6602 | [2] |
| BT-20 | 320 | [3] |
Note: IC50 values can vary significantly between studies depending on factors such as cell density, duration of drug exposure, and the specific cytotoxicity assay used.
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and doxorubicin induce apoptosis, or programmed cell death, in breast cancer cells, but they achieve this through distinct signaling pathways.
This compound's Apoptotic Pathway:
This compound has been shown to induce apoptosis through the intrinsic pathway.[1] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1]
References
- 1. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galbanic Acid and Its Derivatives: Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Galbanic acid, a sesquiterpene coumarin (B35378) primarily isolated from plants of the Ferula genus, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] This guide provides a comparative analysis of this compound and its most studied derivative, methyl galbanate, focusing on their synthesis, biological performance with supporting experimental data, and mechanisms of action. While the exploration of a wide range of synthetic derivatives of this compound is an emerging field, this guide summarizes the current state of knowledge to inform future research and drug development endeavors.[1][2][4]
Comparative Biological Activity
This compound and its natural derivative, methyl galbanate, have demonstrated promising therapeutic potential across several domains, including anticancer, cancer chemopreventive, and antiviral applications. The following tables summarize the key quantitative data from comparative studies.
| Compound | Cell Line | Activity | IC₅₀ (nM) [1] |
| This compound | Raji | Cancer Chemopreventive | 11.8 |
| Methyl Galbanate | Raji | Cancer Chemopreventive | 11.7 |
| β-carotene (Control) | Raji | Cancer Chemopreventive | 10.4 |
| Curcumin (Control) | Raji | Cancer Chemopreventive | 8.3 |
| Table 1: Comparative Cancer Chemopreventive Activity of this compound and Methyl Galbanate |
| Compound | Virus Strain | Activity | IC₅₀ (µg/mL) [1] | IC₉₀ (µg/mL) [1] |
| This compound | Influenza A (H1N1) | Antiviral | 0.45 | 0.88 |
| Methyl Galbanate | Influenza A (H1N1) | Antiviral | 0.26 | - |
| Table 2: Comparative Antiviral Activity of this compound and Methyl Galbanate |
| Compound | Cell Line | Activity | IC₅₀ (µM) [1] |
| This compound | Promastigotes of L. major | Antileishmanial | 164.8 |
| Table 3: Antileishmanial Activity of this compound |
Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a reliable source for this bioactive compound independent of its natural availability. The synthesis commences from commercially available R-(+)-pulegone and 7-hydroxycoumarin (umbelliferone).[1][2]
Experimental Protocol: Total Synthesis of this compound
The synthesis involves a multi-step process:[1][2]
-
Enolate Formation and Alkylation: R-(+)-pulegone is treated with a base to form an enolate, which then reacts with ethyl cyanoformate to introduce a cyanoformyl group. This is followed by methylation.
-
Reduction: The carbonyl groups are reduced using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Rearrangement: The resulting diol undergoes an acid-catalyzed rearrangement.
-
Protection and Claisen Rearrangement: The hydroxyl group is protected with a tert-butyldimethylsilyl (TBS) group, followed by a Claisen rearrangement at high temperature.
-
Wittig Reaction and Oxidation: A Wittig reaction is performed to introduce a double bond, followed by oxidation of the methoxy (B1213986) group.
-
Desilylation and Coupling: The TBS protecting group is removed, and the resulting alcohol is coupled with umbelliferone.
-
Saponification: The final step involves the saponification of the methyl ester to yield this compound.
Caption: Simplified workflow for the total synthesis of this compound.
Mechanisms of Action
This compound exerts its biological effects through various molecular mechanisms, primarily investigated in the context of its anticancer properties.
Anticancer Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer progression. A notable mechanism is its ability to decrease the abundance of the androgen receptor (AR) in prostate cancer cells, leading to cell cycle arrest at the G1 phase.[1] This is achieved by promoting the proteasomal degradation of the AR protein.[1]
Caption: this compound's inhibition of Androgen Receptor signaling.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound and its derivatives are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, methyl galbanate) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT cell viability assay.
Future Perspectives
The promising biological activities of this compound and methyl galbanate underscore the potential of the sesquiterpene coumarin scaffold in drug discovery. While the synthesis and evaluation of a broad range of synthetic derivatives are still in their infancy, the existing data provides a strong rationale for further exploration. Future research should focus on structure-activity relationship (SAR) studies to identify key pharmacophores and optimize the therapeutic index of novel this compound analogs. The development of more potent and selective derivatives could lead to new therapeutic agents for a variety of diseases, including cancer.
References
A Comparative Analysis of Galbanic Acid and Other Ferula Compounds in Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The genus Ferula is a rich source of bioactive compounds with significant therapeutic potential, particularly in the field of oncology. Among these, galbanic acid, a sesquiterpene coumarin, has emerged as a promising candidate for anticancer drug development. This guide provides an objective comparison of the anticancer activity of this compound with other notable compounds isolated from Ferula species, supported by experimental data from peer-reviewed studies.
Comparative Cytotoxicity of Ferula Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and other selected Ferula compounds against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| H460 | Non-small cell lung carcinoma | 75 | 24 | [1] |
| A549 | Lung carcinoma | 62 | 48 | [2] |
| MDA-MB-231 | Breast cancer | 48.7 (µg/mL) | Not Specified | [3] |
| MCF-7 | Breast cancer | 56.6 (µg/mL) | Not Specified | [3] |
| LNCaP | Prostate cancer | Cytotoxic | Not Specified | [4] |
| OVCAR-3 | Ovarian cancer | 37 | 24 | [1] |
| U87 | Glioblastoma | 250 | 24 | [1] |
Table 2: Comparative Cytotoxic Activity of Other Ferula Compounds
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Farnesiferol C | MCF-7 | Breast cancer | 43, 20, 14 | 24, 48, 72 | [3] |
| Umbelliprenin | Jurkat T-CLL | Leukemia | 75, 25 | 16, 48 | [3] |
| Conferone | CH1 | Ovarian carcinoma | <10 | 72 | [5] |
| Conferone | A549 | Lung cancer | 10-20 | 72 | [5] |
| Stylosin | SK-MEL-28 | Melanoma | <10 | 72 | [5] |
| Tschimgine | SK-MEL-28 | Melanoma | <10 | 72 | [5] |
| Ferulic Acid | 4T1 | Mouse breast cancer | 500 (µg/mL) | Not Specified | [3] |
| Farnesiferol A | MCF7/Adr (Doxorubicin resistant) | Breast cancer | More potent than verapamil | 15 min | [6] |
Mechanisms of Anticancer Action: A Focus on Signaling Pathways
This compound and other Ferula compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
This compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[7]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Inhibition of Angiogenesis by this compound
This compound has also demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in new blood vessel formation, such as the VEGF (Vascular Endothelial Growth Factor) pathway.[2]
Figure 2: Inhibition of VEGF-mediated angiogenesis by this compound.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to assess the anticancer activity of Ferula compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 3: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the Ferula compounds (e.g., this compound, farnesiferol C) and a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treatment with the Ferula compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.[12]
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a quantitative method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.[13]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry.[13] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available data indicates that this compound possesses significant anticancer activity against a variety of cancer cell lines, acting through the induction of apoptosis and inhibition of angiogenesis. When compared to other Ferula compounds, its potency varies depending on the specific compound and the cancer cell type. For instance, compounds like conferone, stylosin, and tschimgine have shown high potency against specific cell lines.[5] Farnesiferol C demonstrates a time-dependent increase in cytotoxicity against MCF-7 cells.[3] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other promising Ferula-derived compounds in cancer treatment. The detailed protocols provided in this guide are intended to facilitate such research and ensure the generation of robust and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of Ferula assa-foetida and its constituents, a powerful plant for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities of phytochemicals from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesiferol A from Ferula persica and this compound from Ferula szowitsiana inhibit P-glycoprotein-mediated rhodamine efflux in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Unveiling the Anticancer Potential of Galbanic Acid: A Comparative Guide for Researchers
For Immediate Release
Galbanic acid, a natural sesquiterpene coumarin, is demonstrating significant promise as a multi-faceted anticancer agent, exhibiting cytotoxic, anti-proliferative, and pro-apoptotic activities across a range of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's activity, presenting key experimental data and detailed protocols to support further research and development in oncology.
Comparative Efficacy of this compound Across Diverse Cancer Cell Lines
This compound has shown potent cytotoxic effects against various cancer cell lines, with its efficacy varying depending on the cancer type and specific cell line. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies, highlighting its potential as a broad-spectrum anticancer compound.
| Cancer Type | Cell Line | IC50 (µg/mL) | Citation |
| Breast Cancer | MDA-MB-231 | 48.75 | [1] |
| MCF-7 | 56.65 | [1] | |
| Non-Small Cell Lung Cancer | H460 | Most Susceptible | [2] |
| A549 | Cytotoxic | [2] | |
| PC-9 | Less Susceptible | [2] | |
| HCC827 | Less Susceptible | [2] | |
| Glioblastoma | U87 | Effective | [1] |
| Prostate Cancer | LNCaP | Active | [3] |
| Colon Cancer | HT-29 | Active | [4][5] |
| Liver Cancer | HepG2 | Active | [6] |
| Pancreatic Cancer | PANC-1 | Active |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the cytotoxic potential of this compound across different cancer cell lines.
Unraveling the Molecular Mechanisms: Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Notably, it has been shown to inhibit the PI3K/Akt/mTOR pathway and induce the intrinsic pathway of apoptosis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation, and is often hyperactivated in cancer. This compound has been observed to suppress this pathway, leading to the inhibition of cancer cell growth.[1] Studies have shown that treatment with this compound leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[1][2] Furthermore, a reduction in the expression of Akt, mTOR, and PI3K has been reported.[1]
Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Pathway. This diagram illustrates how this compound disrupts the pro-survival PI3K/Akt/mTOR signaling cascade in cancer cells.
The Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It achieves this by modulating the expression of key proteins in the intrinsic apoptosis pathway. Specifically, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.[2]
Figure 2: this compound's Induction of the Intrinsic Apoptosis Pathway. This diagram depicts how this compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anticancer properties, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Figure 3: General Experimental Workflow. This flowchart outlines the key steps in evaluating the anticancer activity of this compound.
This guide provides a foundational understanding of this compound's anticancer properties and the methodologies to investigate them further. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. In Vitro Synergistic Inhibition of HT-29 Proliferation and 2H-11 and HUVEC Tubulogenesis by Bacopaside I and II Is Associated with Ca2+ Flux and Loss of Plasma Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Efficacy of Natural Coumarins: Benchmarking Galbanic Acid's Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of various natural coumarins. While the primary focus is to contextualize the potential of Galbanic acid, a comprehensive literature search reveals a notable scarcity of quantitative data on its direct anti-inflammatory activity. Therefore, this document presents available data for other prominent natural coumarins to serve as a benchmark for future research and to highlight the current landscape of anti-inflammatory coumarin (B35378) studies.
Comparative Efficacy of Natural Coumarins on Inflammatory Markers
The following tables summarize the available quantitative data on the inhibitory effects of several natural coumarins on key inflammatory mediators. It is crucial to note that these values are compiled from different studies and experimental conditions, which may influence the results. Direct comparison should, therefore, be made with caution.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | RAW 264.7 macrophages | LPS/IFN-γ | No inhibition at 10 µM | [1] |
| Esculetin (B1671247) | Rat hepatocytes | IL-1β | 34 | [2] |
Table 2: Inhibition of Eicosanoid Production (Leukotriene B4 and Thromboxane (B8750289) B2)
| Compound | Cell Type | Stimulus | Target | IC50 Range (µM) | Reference |
| Fraxetin (B1674051) | Rat peritoneal leukocytes | Calimycin (A23187) | LTB4 | 1 - 75 | [3] |
| Esculetin | Rat peritoneal leukocytes | Calimycin (A23187) | LTB4 | 1 - 75 | [3] |
| Daphnetin | Rat peritoneal leukocytes | Calimycin (A23187) | LTB4 & TXB2 | 1 - 75 | [3] |
| Herniarin | Rat peritoneal leukocytes | Calimycin (A23187) | TXB2 | 1 - 75 | [3] |
Table 3: Inhibition of Pro-Inflammatory Cytokines
| Compound | Cell Line | Stimulus | Cytokine | IC50 (µM) | Reference |
| Osthole Derivative (56m) | J774A macrophages | LPS | IL-6 | 4.57 | [4] |
Table 4: Inhibition of Lipoxygenase (LOX)
| Compound | Enzyme Source | Target | IC50 (µM) | Reference |
| Esculetin | - | 5-LOX | 6.6 | [2] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, other coumarins) for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.
-
-
Nitrite Quantification:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Eicosanoid (LTB4 and TXB2) Production
This protocol outlines a general method for quantifying leukotriene B4 (LTB4) and thromboxane B2 (TXB2) levels, typically using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Isolation and Treatment:
-
Isolate peritoneal leukocytes from rats.
-
Incubate the cells with various concentrations of the test compounds.
-
Stimulate the cells with a calcium ionophore, such as calimycin (A23187), to induce the release of arachidonic acid and subsequent eicosanoid production.
-
-
Quantification by ELISA:
-
Centrifuge the cell suspension to collect the supernatant.
-
Quantify the levels of LTB4 and TXB2 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
The results are typically expressed as the concentration of the eicosanoid (e.g., pg/mL or ng/mL).
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening anti-inflammatory compounds and a key signaling pathway involved in inflammation.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The available scientific literature indicates that several natural coumarins possess significant anti-inflammatory properties, with demonstrated inhibitory effects on key inflammatory mediators such as nitric oxide, pro-inflammatory cytokines, and enzymes involved in the arachidonic acid cascade. Notably, coumarins like esculetin, daphnetin, and fraxetin have shown potent activities in various in vitro models.
In contrast, there is a conspicuous absence of quantitative data regarding the anti-inflammatory efficacy of this compound. The limited evidence suggests it may not be a potent inhibitor of nitric oxide production under certain conditions. This data gap underscores the need for further investigation to fully characterize the anti-inflammatory profile of this compound. Future studies employing standardized in vitro assays, such as those detailed in this guide, are warranted to elucidate its mechanisms of action and to accurately compare its efficacy against other natural coumarins. Such research will be instrumental in determining the therapeutic potential of this compound in the development of novel anti-inflammatory agents.
References
- 1. Anti-Inflammatory and Neuroprotective Effects of Standardized Fractions in Herniarin and Daphnoretin from Distictis buccinatoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Molecular Intricacies of Galbanic Acid: A Comparative Guide to Its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Galbanic acid's molecular mechanism, supported by experimental data. We delve into its effects on key signaling pathways and compare its action to the genetic knockout of its primary targets, offering a clear perspective on its therapeutic potential.
This compound (GA), a sesquiterpenoid coumarin (B35378) predominantly isolated from plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This guide synthesizes current research to elucidate the molecular pathways modulated by GA and corroborates these findings by comparing them with the established outcomes of genetically silencing its molecular targets.
Deciphering the Anti-Cancer Mechanism of this compound
This compound exerts its potent anti-cancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), inhibiting cell proliferation and survival pathways, and preventing tumor spread (metastasis) and the formation of new blood vessels (angiogenesis).[4][5]
Induction of Apoptosis
Experimental evidence consistently demonstrates that this compound triggers apoptosis in various cancer cell lines.[6][7] This is achieved through the activation of caspases, a family of proteases essential for executing apoptosis, and by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of this process.[6] Studies have shown that GA upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1.[6][7] Overexpression of Mcl-1 has been shown to block the cytotoxic effects of GA, highlighting its critical role in GA-induced apoptosis.[6]
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
One of the central mechanisms of this compound's action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival in many cancers.[8] Treatment of cancer cells with GA leads to a significant reduction in the expression of key components of this pathway, including PI3K, Akt, and mTOR.[6][8] Furthermore, GA increases the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[6] The inhibitory effect of GA on this pathway has been observed to decrease the phosphorylation of Akt, a key indicator of its inactivation.[6][8]
Anti-Metastatic and Anti-Angiogenic Effects
This compound has been shown to impede the metastatic potential of cancer cells by inhibiting the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.
Furthermore, GA exhibits anti-angiogenic properties by suppressing the vascular endothelial growth factor (VEGF)-induced proliferation and by inhibiting the transcriptional activity of hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis, through the suppression of the EGFR/HIF-1α signaling pathway.[6]
Comparative Analysis: this compound vs. Target Knockout Studies
While direct knockout studies for this compound are not extensively reported, its molecular mechanism can be strongly inferred by comparing its observed effects with the known consequences of knocking out its specific molecular targets. This comparative approach provides robust validation of its mechanism of action.
| Observed Effect of this compound | Key Molecular Target | Reported Phenotype of Target Knockout/Inhibition | Supporting Evidence for GA's Mechanism |
| Induction of Apoptosis | Mcl-1 | Knockout or inhibition of Mcl-1 sensitizes cancer cells to apoptosis. | GA-induced apoptosis is blocked by Mcl-1 overexpression, indicating Mcl-1 is a critical downstream target.[6] |
| Decreased Cell Proliferation & Survival | PI3K/Akt/mTOR | Knockout or inhibition of PI3K, Akt, or mTOR leads to decreased cell proliferation, cell cycle arrest, and induction of apoptosis. | GA treatment phenocopies the effects of PI3K/Akt/mTOR inhibitors, reducing the expression and activity of these key proteins.[6][8] |
| Reduced Invasion & Metastasis | MMP-2 / MMP-9 | Knockout of MMP-2 or MMP-9 reduces the invasive and metastatic capacity of tumor cells. | GA treatment significantly reduces the expression and activity of MMP-2 and MMP-9, correlating with reduced cell migration.[8] |
| Inhibition of Angiogenesis | VEGF / HIF-1α | Inhibition of VEGF signaling or knockout of HIF-1α impairs tumor angiogenesis. | GA inhibits VEGF-induced proliferation and suppresses HIF-1α transcriptional activation.[6] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Mcl-1, MMP-9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound Induced Apoptotic Pathway.
Caption: Inhibition of PI3K/Akt/mTOR Pathway by this compound.
Caption: Experimental Workflow for Investigating this compound's Mechanism.
References
- 1. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Unveiling Antitumor Potential: A Comparative Molecular Docking Analysis of Galbanic Acid and Its Analogs
For Immediate Release
A comprehensive in-silico analysis of Galbanic acid, a naturally occurring sesquiterpene coumarin, and its structural analogs reveals significant potential for the development of novel anticancer therapeutics. This comparative guide synthesizes molecular docking data, offering researchers, scientists, and drug development professionals a side-by-side evaluation of their binding affinities against key protein targets implicated in cancer progression. Detailed experimental protocols and visual representations of associated signaling pathways are provided to support further investigation.
Comparative Binding Affinities: this compound and Its Analogs
Molecular docking studies have been employed to predict the binding affinity of this compound and its analogs—Umbelliferone, Auraptene, and Farnesiferol C—with various protein targets known to be involved in cancer. The binding energy, a measure of the strength of the interaction, is a key indicator of the compound's potential inhibitory activity. Lower binding energies suggest a more stable and potent interaction. The following table summarizes the available binding affinity data for these compounds against several cancer-related protein targets.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | MMP-9 | Not explicitly quantified in the provided results, but studies confirm strong binding in a hydrophobic cavity near the Zn atom.[1][2] |
| Bcl-xL | -7.5[1] | |
| Umbelliferone | Bcl-xL | -6.8[1] |
| DNA Minor Groove | -6.32[3] | |
| SOD1 | -5.70[3] | |
| α-Cyclodextrin | -3.60[4] | |
| Auraptene | Bcl-xL | -8.2[1] |
| Farnesiferol C | Bcl-xL | -8.0[1] |
| Catalase | IC50 of 1.5µM[5] | |
| mTOR | -9.66[6] | |
| p70S6K | -7.4[6] | |
| eIF4E | -7.8[6] |
Experimental Protocols: Molecular Docking with AutoDock Vina
The following protocol outlines a generalized workflow for performing molecular docking studies using AutoDock Vina, a widely used open-source program. This methodology is synthesized from established practices in computational drug discovery.[7][8][9][10]
1. Preparation of the Receptor Molecule:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Prepare the Receptor: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is typically done using software like AutoDock Tools (ADT).
-
Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the active site of the protein. The size and coordinates of the grid box are crucial for a focused and efficient docking run.
2. Preparation of the Ligand Molecules:
-
Obtain Ligand Structures: The 3D structures of this compound and its analogs can be obtained from databases like PubChem or sketched using chemical drawing software.
-
Ligand Optimization: Perform energy minimization of the ligand structures to obtain their most stable conformations.
-
Define Torsions: Identify the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Run AutoDock Vina: Use the prepared receptor and ligand files as input for AutoDock Vina. The program will systematically explore different conformations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
Analyze Results: The output will provide a set of docked conformations (poses) ranked by their binding affinities. The pose with the lowest binding energy is typically considered the most favorable.
4. Post-Docking Analysis:
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein at the active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Validation: To ensure the reliability of the docking protocol, it is recommended to perform a re-docking experiment where the co-crystallized ligand is docked back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Signaling Pathway Modulation
This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades that are often dysregulated in cancer and are potential targets for this compound and its analogs.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory effects of this compound.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and differentiation.
This comparative guide underscores the potential of this compound and its analogs as promising candidates for further preclinical and clinical development in oncology. The provided data and protocols aim to facilitate and accelerate research in this critical area.
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 3. Molecular Interaction of the Coumarin Derivative Umbelliferone with Cu/Zn-SOD1 and DNA: Insights into Binding Mode and Antioxidant Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The inhibitory effect of farnesiferol C against catalase; Kinetics, interaction mechanism and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking and dynamics simulation of farnesol as a potential anticancer agent targeting mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. indico4.twgrid.org [indico4.twgrid.org]
- 9. scribd.com [scribd.com]
- 10. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Gallic Acid Demonstrates Potent Synergy with Cisplatin in Ovarian Cancer, Offering a Promising Therapeutic Strategy
Due to a lack of available research on the synergistic effects of galbanic acid and cisplatin (B142131) in ovarian cancer, this guide will focus on the extensively studied combination of gallic acid and cisplatin. This natural phenolic compound has shown significant promise in enhancing the efficacy of cisplatin, a cornerstone chemotherapy for ovarian cancer, particularly in overcoming drug resistance.
Cisplatin has long been a primary treatment for ovarian cancer; however, its effectiveness is often limited by both intrinsic and acquired resistance, alongside significant side effects.[1][2] Emerging preclinical evidence highlights that gallic acid (GA), a natural compound found in various plants, can synergistically enhance the anticancer effects of cisplatin against ovarian cancer cells. This combination not only boosts cytotoxicity in cisplatin-sensitive cells but also, crucially, in cisplatin-resistant cell lines.[3][4] The synergistic action is attributed to the modulation of key signaling pathways, including the PI3K/AKT/mTOR and CXCL12/CXCR4 axes, leading to increased apoptosis and inhibition of tumor growth.[1]
Quantitative Analysis of Synergistic Effects
The combination of gallic acid and cisplatin has demonstrated a significant synergistic effect in reducing the viability of ovarian cancer cells. This synergy is quantified by the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.
| Cell Line | Drug Combination | IC50 (µg/mL) | Combination Index (CI) | Key Findings | Reference |
| A2780S (Cisplatin-Sensitive) | Gallic Acid | 19.39 | - | GA exhibits dose-dependent cytotoxicity. | [3][4] |
| Cisplatin + Gallic Acid | Not specified | 0.3785 (at IC50) | Strong synergistic effect observed. | [3] | |
| A2780CP (Cisplatin-resistant) | Gallic Acid | 35.59 | - | GA is effective even in resistant cells. | [3][4] |
| Cisplatin + Gallic Acid | Not specified | 6.5 x 10⁻⁶ (at IC50) | Exceptionally strong synergistic effect, indicating reversal of resistance. | [3] | |
| ID8 (Murine Ovarian Cancer) | Gallic Acid | 226.00 ± 10.88 µM | < 1 | Synergistic effect confirmed. | [1] |
| Cisplatin + Gallic Acid | Not specified | < 1 | The combination had a stronger inhibitory effect on cell growth than individual treatments. | [1] | |
| HOSE6-3 (Normal Ovarian Epithelial) | Gallic Acid | 49.32 | - | Lower cytotoxicity in normal cells compared to cancer cells. | [3][4] |
Enhanced Apoptosis in Ovarian Cancer Cells
The synergistic effect of gallic acid and cisplatin is also evident in the significant increase in programmed cell death, or apoptosis.
| Cell Line | Treatment | Apoptosis Rate | Key Findings | Reference |
| A2780S | Gallic Acid | ~20% | GA alone induces apoptosis. | [3][4] |
| A2780CP | Gallic Acid | ~30% | Higher apoptosis induction in resistant cells by GA alone. | [3][4] |
| ID8 | Gallic Acid or Cisplatin alone | Low | Single-agent treatment had a modest effect on apoptosis. | [1] |
| ID8 | Gallic Acid + Cisplatin | 47.02% - 67.42% | A significant increase in apoptosis with combination therapy. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability and Cytotoxicity Assays
-
Cell Lines: A2780S (cisplatin-sensitive), A2780CP (cisplatin-resistant), ID8 (murine ovarian cancer), and HOSE6-3 (normal ovarian epithelial) cells were used.[1][3][4]
-
Treatment: Cells were exposed to varying concentrations of gallic acid (0-100 µg/mL) and cisplatin (0-21 µg/mL), both individually and in combination, for 24 to 72 hours.[3][4]
-
Assays: Cytotoxicity was measured using AlamarBlue and CCK-8 assays.[3][4] The half-maximal inhibitory concentration (IC50) was calculated to determine the drug concentration required to inhibit 50% of cell growth.
-
Synergy Analysis: The synergistic effect of the drug combination was determined by calculating the Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergy.[1][3]
Apoptosis Assays
-
Hoechst Staining: To visualize apoptotic nuclei, cells were treated with gallic acid for 24 hours and then stained with Hoechst 33258 dye.[3][4]
-
Flow Cytometry: Apoptosis in ID8 cells was quantified by flow cytometry after treating the cells with gallic acid and/or cisplatin for 48 hours.[1]
-
qRT-PCR: The expression of the apoptosis-related gene, caspase-3, was monitored using quantitative real-time polymerase chain reaction.[3][4]
In Vivo Animal Studies
-
Model: A mouse model of ovarian cancer was used to evaluate the in vivo efficacy of the combination therapy.[1]
-
Treatment: Mice were treated with gallic acid, cisplatin, or a combination of both.
-
Outcome: Tumor growth and survival rates were monitored. The combination of gallic acid and cisplatin was found to significantly inhibit tumor growth and prolong survival in the mouse model.[1]
Visualizing the Mechanism of Action
The synergistic effect of gallic acid and cisplatin is rooted in their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.
Caption: Workflow of in vitro and in vivo experiments.
Caption: Gallic acid and cisplatin signaling pathway.
The synergistic mechanism involves the downregulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways by gallic acid.[1] These pathways are crucial for cell survival, proliferation, and drug resistance. By inhibiting these pathways, gallic acid sensitizes the cancer cells to the DNA-damaging effects of cisplatin, leading to enhanced apoptosis and reduced tumor growth.[1] This multi-targeted approach not only amplifies the therapeutic effect but also holds the potential to circumvent the resistance mechanisms that often plague conventional chemotherapy. The findings strongly support further investigation into the clinical application of gallic acid as an adjuvant therapy in the treatment of ovarian cancer.[1][3]
References
- 1. Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addition of Gallic Acid Overcomes Resistance to Cisplatin in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of Gallic Acid Overcomes Resistance to Cisplatin in Ovarian Cancer Cell Lines [journal.waocp.org]
Head-to-head comparison of "Galbanic acid" and farnesiferol C cytotoxicity
In the landscape of natural product-derived anticancer research, galbanic acid and farnesiferol C, both sesquiterpene coumarins primarily isolated from plants of the Ferula genus, have emerged as compounds of significant interest. Both exhibit pronounced cytotoxic effects against a range of cancer cell lines, operating through distinct yet sometimes overlapping mechanisms. This guide provides a detailed, data-driven comparison of their cytotoxic profiles, supported by experimental protocols and pathway visualizations to aid researchers in drug development and scientific inquiry.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for this compound and farnesiferol C across various cancer cell lines and treatment durations. It is critical to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.
| Compound | Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| This compound | MDA-MB-231 | Breast Cancer (ER-) | 48.75 µg/mL | Not Specified | [1] |
| MCF-7 | Breast Cancer (ER+) | 56.65 µg/mL | Not Specified | [1] | |
| H460 | Non-Small Cell Lung Carcinoma | 75 µmol/L | Not Specified | [2] | |
| OVCAR-3 | Epithelial Ovarian Carcinoma | 37 µmol/L | Not Specified | [2] | |
| U87 | Glioblastoma | 250 µmol/L | 24 hours | [2] | |
| Farnesiferol C | MCF-7 | Breast Cancer | ~43 µM | 24 hours | [3] |
| MCF-7 | Breast Cancer | ~20 µM | 48 hours | [3] | |
| MCF-7 | Breast Cancer | ~14 µM | 72 hours | [3] | |
| A375 | Melanoma | 76.9 µM | 120 hours | [4] | |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction in cell viability (p < 0.001) | Not Specified | [5][6] |
Experimental Protocols
The determination of cytotoxicity and the elucidation of apoptotic pathways involve a variety of well-established experimental techniques. Below are detailed methodologies for key assays cited in the literature for this compound and farnesiferol C.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or farnesiferol C for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assays
Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).[8]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is employed to detect DNA fragmentation, which is a characteristic feature of late-stage apoptosis.[8]
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and then fixed and permeabilized.
-
Labeling: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and dUTP conjugated to a fluorescent dye. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: The fluorescence of the cells is then analyzed by flow cytometry or fluorescence microscopy.
Signaling Pathways and Mechanisms of Action
This compound
This compound has been shown to induce apoptosis through multiple signaling pathways, primarily by activating caspases and modulating the expression of Bcl-2 family proteins.[2][9] It can also inhibit cell survival pathways such as the PI3K/Akt/mTOR pathway.[10]
Caption: this compound Induced Apoptosis Pathway.
Farnesiferol C
Farnesiferol C's cytotoxic effects are strongly linked to the induction of oxidative stress. It increases the levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[3][11] The apoptotic pathway instigated by farnesiferol C involves the intrinsic pathway, with modulation of Bcl-2 family proteins and activation of caspases.[5][6]
Caption: Farnesiferol C Induced Apoptosis Pathway.
Experimental Workflow Visualization
The process of evaluating the cytotoxicity of a novel natural compound follows a logical progression from initial screening to mechanistic studies.
Caption: General Workflow for Cytotoxicity Evaluation.
References
- 1. This compound: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesiferol C induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesiferol C enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Farnesiferol C Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptotic Effect of this compound via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on Proliferation, Migration, and Apoptosis of Glioblastoma Cells Through the PI3K/Akt/MTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Effects of Galbanic Acid Using HUVEC Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of Galbanic acid with established inhibitors, Sunitinib (B231) and Bevacizumab, using Human Umbilical Vein Endothelial Cell (HUVEC) assays. The information is supported by experimental data and detailed protocols to assist in the evaluation and potential application of this compound in angiogenesis-related research.
Comparative Analysis of Anti-Angiogenic Activity
This compound, a natural sesquiterpene coumarin, has demonstrated significant anti-angiogenic properties by inhibiting key processes in HUVECs, including proliferation, migration, and tube formation.[1][2] To contextualize its potency, this section compares its effects with Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody that targets Vascular Endothelial Growth Factor-A (VEGF-A).
| Assay | This compound | Sunitinib | Bevacizumab |
| HUVEC Proliferation (IC50) | Data not yet available in direct HUVEC proliferation assays. An optimal concentration of 40 µM has been shown to inhibit melanoma cell migration and invasion.[3] | ~40 nM - 1.5 µM[1][4][5] | Effective concentrations for inhibition reported in the range of 1-100 µg/mL, specific IC50 values are less commonly cited.[2][6] |
| HUVEC Tube Formation | Inhibits VEGF-induced tube formation.[2] | Significantly inhibits tube formation.[7] | Effectively inhibits VEGF-induced tube formation.[8] |
| HUVEC Migration | Significantly decreases invasion and migration.[3] | Inhibits migration with an IC50 in the low micromolar range.[4][9] | Shows a time- and dose-dependent inhibition of VEGF-induced migration.[10] |
Note: The IC50 values for Sunitinib can vary based on experimental conditions such as the presence or absence of growth factors. Bevacizumab's mechanism of directly neutralizing VEGF-A means its efficacy is often measured in terms of percentage inhibition at various concentrations rather than a direct IC50 on cell viability.
Mechanism of Action: Signaling Pathway Insights
This compound exerts its anti-angiogenic effects primarily through the modulation of the VEGF signaling pathway, a critical regulator of angiogenesis. Evidence suggests that this compound can inhibit the activity of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in endothelial cell invasion and migration.[3]
The diagram below illustrates the proposed mechanism of action for this compound in comparison to Sunitinib and Bevacizumab, highlighting their respective targets within the VEGF signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-28A/IL-10Rβ axis promotes angiogenesis via eNOS/AKT signaling and AP-1/NF-κB/MMP-2 network by regulating HSP70-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Galbanic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of galbanic acid and its derivatives, with a focus on their anticancer properties. It aims to elucidate the structure-activity relationships (SAR) that govern their efficacy, offering a valuable resource for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of these promising compounds.
Introduction to this compound
This compound is a natural sesquiterpene coumarin (B35378) predominantly found in plants of the Ferula genus.[1][2][3][4] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antiviral properties.[1][2][3][4] The unique chemical structure of this compound, featuring a coumarin core linked to a sesquiterpene chain, provides a versatile scaffold for chemical modification in the pursuit of enhanced therapeutic potential.
Comparative Analysis of Anticancer Activity
The anticancer effects of this compound and its derivatives have been evaluated across various cancer cell lines. This section compares the cytotoxic activities of this compound with its naturally occurring methyl ester and two other structurally related sesquiterpene coumarins, auraptene (B1665324) and umbelliprenin, which serve as relevant alternatives.
Table 1: Cytotoxicity of this compound and Related Coumarins against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | LNCaP (Prostate) | MTT | - | [5] |
| C26 (Colon) | MTT | 15 | [6] | |
| H460 (Lung) | MTT | - | [7][8] | |
| A549 (Lung) | MTT | - | [7][8] | |
| PC-9 (Lung) | MTT | - | [7][8] | |
| HCC827 (Lung) | MTT | - | [7][8] | |
| MT-2 (T-cell leukemia) | Resazurin | 10-20 (hypoxia) | ||
| Methyl Galbanate | Raji (Burkitt's lymphoma) | EBV-EA | 0.0117 | [2] |
| Auraptene | Jurkat (T-cell leukemia) | MTT | ~20 (48h) | [5] |
| HeLa (Cervical) | MTT | ~40 (48h) | [5] | |
| MCF-7 (Breast) | MTT | ~40 (48h) | [5] | |
| KYSE-30 (Esophageal) | MTT | >40 (48h) | [5] | |
| MCF-7 (Breast) | MTT | 36 (48h), 21.66 (72h) | [3] | |
| Umbelliprenin | Jurkat (T-cell leukemia) | MTT | ~40 (48h) | [5] |
| HeLa (Cervical) | MTT | >40 (48h) | [5] | |
| MCF-7 (Breast) | MTT | >40 (48h) | [5] | |
| KYSE-30 (Esophageal) | MTT | >40 (48h) | [5] |
Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency. "-" indicates that the study reported cytotoxic effects without providing a specific IC50 value.
Structure-Activity Relationship (SAR) Insights
While a systematic SAR study on a broad range of synthetic this compound derivatives is not yet available in the public domain, preliminary insights can be drawn from the existing data on related coumarins:
-
Esterification of the Carboxylic Acid: The methyl ester of this compound shows potent activity in the Epstein-Barr virus early antigen (EBV-EA) activation assay, with an IC50 value comparable to that of this compound itself.[2] This suggests that esterification of the carboxylic acid group may not significantly diminish its anticancer potential and could be a strategy to improve pharmacokinetic properties.
-
The Coumarin Core: The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. Modifications on the coumarin ring, such as hydroxylation and prenylation, have been shown to influence the anticancer activity of other coumarin derivatives. For instance, studies on O-prenylated coumarins suggest that the position of the prenyl group can significantly impact cytotoxicity.[7]
-
The Sesquiterpene Side Chain: The lipophilic sesquiterpene side chain is crucial for the biological activity of this compound. Its length and flexibility likely play a role in the compound's interaction with cellular targets. Comparing this compound to other sesquiterpene coumarins like farnesiferol B and C, which have different sesquiterpene moieties, reveals variations in their cytotoxic potency, highlighting the importance of this part of the molecule.
Mechanistic Insights into Anticancer Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Induction of Apoptosis via the PI3K/Akt/mTOR Pathway
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/Akt/mTOR pathway.[9][10] This pathway is a critical regulator of cell survival, proliferation, and growth. This compound treatment leads to the downregulation of pro-survival proteins and the activation of pro-apoptotic proteins. Specifically, it has been observed to activate caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][8] Furthermore, this compound can inhibit the anti-apoptotic protein Mcl-1.[7][8]
Inhibition of Angiogenesis
This compound has demonstrated anti-angiogenic properties by suppressing the hypoxia-inducible factor-1α (HIF-1α)/vascular endothelial growth factor (VEGF) signaling pathway.[6] Under hypoxic conditions, often found in solid tumors, HIF-1α promotes the expression of VEGF, a key driver of angiogenesis. By inhibiting this pathway, this compound can effectively cut off the tumor's blood supply, thereby hindering its growth and metastasis.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound derivatives and control compounds
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
Test compounds (e.g., this compound) and controls (e.g., VEGF as a stimulator, suramin (B1662206) as an inhibitor)
-
96-well plates
-
Calcein AM (for cell visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with the test compounds in the presence or absence of an angiogenic stimulator like VEGF.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization: Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for evaluating the anticancer potential of novel compounds and the logical relationship in structure-activity relationship studies.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, biosynthesis and biological activities of this compound - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Formulation and evaluation of anticancer and antiangiogenesis efficiency of PLA-PEG nanoparticles loaded with this compound in C26 colon carcinoma, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Galbanic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Galbanic Acid, a sesquiterpene coumarin (B35378) of interest for its potential therapeutic properties. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Core Safety and Physicochemical Properties
Before handling this compound, it is crucial to be aware of its known hazards and physical characteristics. This information is vital for conducting a thorough risk assessment and implementing appropriate safety measures.
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₅ |
| Molecular Weight | 398.49 g/mol [1] |
| Appearance | White powder[1] |
| Melting Point | 94-96 °C[1] |
| Boiling Point | 573.2 ± 45.0 °C (Predicted)[1] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 4.73 ± 0.10 (Predicted)[1] |
| LogP (XlogP3-AA) | 5.1[1] |
| Water Solubility | 0.01312 mg/L at 25 °C (Estimated)[2][3] |
| Acute Oral Toxicity | Estimated LD50: 310.2 mg/kg (in rats)[4] |
Hazard Summary: this compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work with solid this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guideline based on best practices for organic acids and irritant chemicals. Always consult and adhere to your institution's specific safety protocols and local, state, and federal hazardous waste regulations.
Experimental Protocol: Neutralization and Disposal of this compound Waste
-
Segregation and Collection:
-
Collect all waste materials containing this compound (e.g., unused solid, contaminated labware, solutions) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with organic acids.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Neutralization of Small Aqueous Spills (for immediate cleanup):
-
For small spills of aqueous solutions containing this compound, neutralization can be performed before absorption.
-
Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the spill area.[5]
-
Monitor the pH of the mixture using pH indicator strips. The target pH should be between 6.0 and 8.0.
-
Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated hazardous waste container.
-
-
Disposal of Solid and Concentrated Waste:
-
Solid this compound and concentrated solutions should not be neutralized directly in the laboratory for disposal.
-
These wastes must be disposed of through an approved hazardous waste disposal facility.[5]
-
Ensure the waste container is securely sealed and properly labeled with the contents ("Hazardous Waste: this compound") and associated hazard symbols.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in regular trash.[6]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Understanding this compound's Mechanism of Action
This compound has been the subject of research for its potential anticancer properties.[7][8] Studies have shown that it may induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).[7][8][9] One of the key signaling pathways implicated in its mechanism of action is the PI3K/Akt/mTOR pathway.[10]
The diagram below illustrates how this compound is thought to inhibit the PI3K/Akt/mTOR signaling pathway, which can lead to a decrease in cell proliferation and survival.
By providing this detailed guidance, we aim to empower researchers to handle and dispose of this compound with the highest standards of safety and environmental responsibility, fostering a culture of safety and trust within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-Galbanic acid | C24H30O5 | CID 7082474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 3566-55-0 [thegoodscentscompany.com]
- 4. Acute oral toxicity assessment of this compound in albino rat according to OECD 425 TG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. recyclemore.com [recyclemore.com]
- 7. The potential therapeutic effects of this compound on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Therapeutic Effects of this compound on Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Standard Operating Procedure: Handling and Disposal of Galbanic Acid
This document provides essential safety protocols and procedural guidance for the handling, storage, and disposal of Galbanic acid in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a corrosive organic compound that can cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or inhaled. A thorough risk assessment must be conducted before commencing any work involving this substance.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the minimum required PPE for handling this compound. All PPE must be inspected for integrity before each use.
Table 1: Required Personal Protective Equipment for this compound
| Task | Gloves | Eye Protection | Lab Coat/Apron | Respiratory Protection |
|---|---|---|---|---|
| Handling Small Quantities (<100mL) in a Ventilated Hood | Nitrile or Neoprene Gloves (double-gloved recommended) | Chemical Splash Goggles | Flame-Resistant Lab Coat | Not required if handled strictly within a certified chemical fume hood. |
| Handling Large Quantities (>100mL) or Outside of a Hood | Nitrile or Neoprene Gloves (double-gloved mandatory) | Chemical Splash Goggles and a Face Shield | Chemical-Resistant Apron over a Flame-Resistant Lab Coat | Half-face or full-face respirator with organic vapor cartridges. |
| Weighing Solid this compound | Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | Use a ventilated balance enclosure or wear an N95 respirator to prevent inhalation of fine particles. |
| Emergency Spill Response | Heavy-duty Butyl or Viton Gloves | Chemical Splash Goggles and a Face Shield | Full-body Chemical-Resistant Suit | Full-face respirator with organic vapor cartridges or SCBA (Self-Contained Breathing Apparatus) for large spills. |
Operational Plan: Safe Handling Protocol
Preparation:
-
Designate Area: Clearly mark the area where this compound will be handled.
-
Verify Fume Hood: Ensure the chemical fume hood is certified and functioning correctly.
-
Prepare Spill Kit: Confirm that a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate), absorbent pads, and waste bags is immediately accessible.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
Procedure:
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Handling: Conduct all manipulations of this compound inside a certified chemical fume hood with the sash at the lowest practical height.
-
Transport: When transporting this compound outside the fume hood, use a secondary, shatter-proof container.
-
Avoid Incompatibilities: Keep this compound away from strong bases, oxidizing agents, and metals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
